7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-8-11-4-7(10(14)15)9(13)12(8)5-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXDUFCTSBBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429230 | |
| Record name | 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33359-68-1 | |
| Record name | 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, synthesis, and purification, and explores the known biological activities of the broader pyrido[1,2-a]pyrimidine scaffold. While specific biological data for the title compound is limited in publicly accessible literature, this document serves as a foundational resource for researchers investigating its potential therapeutic applications.
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a pyridine and a pyrimidine ring creates a unique chemical architecture that allows for diverse functionalization and interaction with various biological targets. This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical characteristics and a framework for its potential biological evaluation.
Chemical Structure and Properties
The core structure of this compound is a bicyclic system with a methyl group at the 7-position, a ketone at the 4-position, and a carboxylic acid at the 3-position.
Molecular Formula: C₁₀H₈N₂O₃[3][4]
Molecular Weight: 204.18 g/mol [3][5]
IUPAC Name: this compound
The presence of both a carboxylic acid (a hydrogen bond donor and acceptor) and a ketone and heterocyclic nitrogen atoms (hydrogen bond acceptors) suggests that this molecule can participate in various intermolecular interactions, which is a key consideration in drug design.
Diagram of this compound Structure
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-methylpyridine.
Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
The first step involves the reaction of 2-amino-5-methylpyridine with diethyl ethoxymethylenemalonate. This reaction proceeds via a condensation and subsequent cyclization to form the pyrido[1,2-a]pyrimidine ring system.
Experimental Protocol:
-
Combine 2-amino-5-methylpyridine and a slight excess of diethyl ethoxymethylenemalonate in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Heat the reaction mixture under microwave irradiation at 150 °C for approximately 20 minutes.[7]
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a solvent system like dichloromethane/diethyl ether to yield the ethyl ester as a pale yellow solid.[7]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.
-
DBU as a Catalyst: DBU is a strong, non-nucleophilic base that facilitates the initial condensation reaction without competing as a nucleophile.
-
Purification by Crystallization: This is a standard and effective method for obtaining a pure crystalline product from a crude reaction mixture.
Diagram of Synthesis Workflow (Part 1)
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.
General Experimental Protocol (Alkaline Hydrolysis):
-
Dissolve the ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in a suitable solvent mixture, such as aqueous ethanol.
-
Add an excess of a base, for example, sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture at reflux until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Alkaline Hydrolysis: This is a common and generally efficient method for ester hydrolysis. The use of a base promotes the nucleophilic attack of hydroxide on the ester carbonyl.
-
Acidification: This step is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.
Diagram of Synthesis Workflow (Part 2)
Caption: Workflow for the hydrolysis to the final carboxylic acid.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridopyrimidine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methyl carbon. |
| FT-IR | Characteristic stretching vibrations for the O-H of the carboxylic acid (broad), C=O of the carboxylic acid and ketone, and C=C/C=N bonds of the aromatic system. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈N₂O₃). |
Potential Biological Activity and Therapeutic Applications
The pyrido[1,2-a]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives have been investigated for various therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives as anticancer agents.[8][9] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[10][11] The specific mechanism of action can vary depending on the substitution pattern of the pyrido[1,2-a]pyrimidine core.
Antimicrobial Activity
Derivatives of the pyrido[1,2-a]pyrimidine scaffold have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[12][13] The mechanism of their antimicrobial action is an active area of research.
Other Potential Applications
The versatility of the pyrido[1,2-a]pyrimidine core has led to its investigation in other therapeutic areas, including as anti-inflammatory and antiallergy agents.[14]
Diagram of Potential Biological Activities
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An In-Depth Technical Guide to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 33359-68-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document delves into its synthesis, chemical properties, and the promising biological activities associated with its structural class, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction and Chemical Profile
This compound belongs to the pyrido[1,2-a]pyrimidine class of fused heterocyclic systems. These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The core structure, a fusion of a pyridine and a pyrimidine ring, provides a rigid framework amenable to diverse functionalization, making it an attractive starting point for the development of novel therapeutic agents.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 33359-68-1 | [1] |
| Molecular Formula | C₁₀H₈N₂O₃ | [1][2] |
| Molecular Weight | 204.18 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Predicted Boiling Point | 374.0±52.0 °C | |
| Predicted Density | 1.42±0.1 g/cm³ |
Synthesis and Mechanism
The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor followed by hydrolysis. The initial reaction is a classic example of the Gould-Jacobs reaction, a powerful method for the construction of quinoline and related fused heterocyclic systems.[3]
Step 1: Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
The synthesis of the ethyl ester precursor involves the condensation of 2-amino-5-methylpyridine with diethyl ethoxymethylenemalonate (DEEM).[4] This reaction proceeds through an initial nucleophilic substitution, where the amino group of the pyridine attacks the electron-deficient carbon of the ethoxymethylene group of DEEM, leading to the elimination of ethanol. This is followed by a thermally induced intramolecular cyclization and subsequent elimination of a second molecule of ethanol to form the fused pyrimidine ring. The use of microwave irradiation can significantly accelerate this reaction.[4][5]
Caption: Synthesis of the ethyl ester precursor.
Experimental Protocol: Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate [4]
-
To a microwave vial, add 2-amino-5-methylpyridine (1.0 mmol), diethyl ethoxymethylenemalonate (1.2 mmol), and a catalytic amount of a suitable base (e.g., DBU).
-
Add a high-boiling point solvent such as diphenyl ether or perform the reaction neat.
-
Seal the vial and heat the mixture in a microwave reactor at a temperature and time optimized for the reaction (e.g., 250°C for 5-10 minutes).
-
After cooling, the reaction mixture is diluted with a suitable solvent like ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired ethyl ester.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
Caption: Hydrolysis of the ethyl ester to the final product.
Experimental Protocol: Hydrolysis
-
Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux for a period sufficient to ensure complete hydrolysis (typically monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridopyrimidine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbonyl carbons of the ketone and carboxylic acid, aromatic carbons of the fused ring system, and a signal for the methyl group. |
| IR Spectroscopy | Characteristic C=O stretching vibrations for the ketone and carboxylic acid, O-H stretch for the carboxylic acid, and C=C/C=N stretching in the aromatic region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). |
Applications and Biological Significance
The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in the development of various therapeutic agents due to its diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has shown significant promise in several areas:
Anticancer Activity
Numerous derivatives of the pyrido[2,3-d]pyrimidine and pyrido[1,2-a]pyrimidine core have been synthesized and evaluated for their anticancer properties.[8][9] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
SHP2 Inhibition
Recent research has highlighted the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[10] SHP2 is a critical signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. Allosteric inhibition of SHP2 represents a promising therapeutic strategy, and the pyrido[1,2-a]pyrimidine scaffold provides a valuable starting point for the design of such inhibitors.
Caption: Simplified SHP2 signaling pathway and the point of intervention for pyrido[1,2-a]pyrimidine-based inhibitors.
Other Potential Activities
The versatility of the pyrido[1,2-a]pyrimidine scaffold has led to the exploration of its derivatives for a range of other biological activities, including antiallergic,[11] nitric oxide synthase inhibition,[12] and antimicrobial effects.
Conclusion
This compound is a compound with a synthetically accessible and medicinally relevant scaffold. While direct biological data on this specific molecule is sparse, the well-documented activities of its structural analogs, particularly in the realms of oncology and enzyme inhibition, underscore its potential as a valuable building block for the development of novel therapeutics. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
-
ResearchGate. (2019). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2004). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Retrieved from [Link]
-
Bioorganic Chemistry. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]
-
Semantic Scholar. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrol. Retrieved from [Link]
-
Molecules. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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molecular weight of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
An In-Depth Technical Guide to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS: 33359-68-1)
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, outlines a robust two-step synthesis and purification workflow, and establishes a multi-technique approach for analytical characterization and quality control. Furthermore, it explores the known and potential biological activities of the broader pyrido[1,2-a]pyrimidine scaffold, providing critical context for its application in modern research. This guide is designed to serve as an authoritative resource for scientists, offering both theoretical grounding and practical, field-proven methodologies.
Introduction
Overview of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. These scaffolds are considered "privileged structures" due to their ability to bind to a variety of biological targets.[1] Their structural resemblance to purines allows them to interact with a wide range of enzymes and receptors, leading to diverse pharmacological activities. Molecules incorporating this scaffold have demonstrated potential as anticancer, antiallergy, neurotropic, and gastrointestinal protective agents.[1][2] The inherent versatility and synthetic tractability of the pyrido[1,2-a]pyrimidine skeleton make it a valuable platform for the development of novel therapeutic agents.[3]
Profile of this compound
This compound (Figure 1) is a specific derivative within this important class of compounds. The presence of a carboxylic acid at the 3-position and a methyl group at the 7-position provides specific steric and electronic properties that can modulate biological activity and pharmacokinetic profiles. The carboxylic acid moiety, in particular, can act as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. This guide focuses exclusively on this compound, providing the detailed technical information required for its synthesis, characterization, and evaluation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research. These parameters influence solubility, stability, and bioavailability.
Core Molecular Data
The essential identifiers and properties of the title compound are summarized in Table 1. The molecular weight of 204.18 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.[4]
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| CAS Number | 33359-68-1 | [5] |
| Molecular Formula | C₁₀H₈N₂O₃ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| Physical Appearance | Not specified (typically an off-white to yellow solid) | - |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
Computed Properties
In silico predictions provide valuable insights into a molecule's likely behavior in biological systems. These computational properties, detailed in Table 2, are crucial for early-stage drug discovery and development.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 71.67 Ų | Influences membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 0.70112 | Predicts lipophilicity and distribution in biological systems. |
| Hydrogen Bond Donors | 1 | Indicates potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Indicates potential for specific interactions with biological targets. |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding affinity. |
Synthesis and Purification Workflow
Strategic Rationale
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the corresponding ethyl ester, which is a more readily accessible intermediate, followed by a standard saponification (hydrolysis) reaction to yield the final carboxylic acid. This approach is common for heterocyclic acids as it often provides higher yields and simplifies purification compared to direct synthesis.
Synthesis Workflow Diagram
The logical flow from starting materials to the final, purified product is depicted in the following workflow diagram.
Methodologies
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Typical Conditions: A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is standard. Detection is typically performed using a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 320 nm).
-
Acceptance Criterion: Purity should typically be ≥95% for use in biological assays.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: Electrospray ionization (ESI) is a suitable method. In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 205.19. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum will provide key information. Protons on the pyridopyrimidine ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). [7]The methyl group (CH₃) at the 7-position would appear as a singlet in the upfield region (δ ~2.5 ppm). The carboxylic acid proton (-COOH) is often broad and may exchange with solvent, appearing at δ > 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms, including the carbonyl carbons (C=O) which appear significantly downfield (δ > 160 ppm).
-
Potential Applications and Research Context
While specific biological data for this compound is not widely published, the broader class of pyrido[1,2-a]pyrimidines has shown significant promise in several therapeutic areas. This provides a strong rationale for the investigation of the title compound.
-
Enzyme Inhibition: Various derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS), suggesting a potential role in inflammatory diseases. [8]* Anticancer Activity: The scaffold is present in numerous compounds screened for anticancer properties. [9][10]For example, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promising cytotoxic activity against human cancer cell lines. [9]* Receptor Modulation: A recent study identified pyrido[1,2-a]pyrimidin-4-ones as novel agonists that enhance the transcriptional functions of estrogen-related receptor α (ERRα), a key regulator of metabolism. [11]This suggests potential applications in metabolic disorders.
Given these precedents, this compound is a compelling candidate for screening in anticancer, anti-inflammatory, and metabolic disease models. Its structural features make it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity within this chemical series.
Conclusion
This compound is a well-defined chemical entity belonging to a pharmacologically significant class of heterocyclic compounds. This guide has provided a detailed framework for its synthesis via a logical two-step protocol and has outlined a comprehensive analytical strategy to ensure its identity and purity. The established biological relevance of the pyrido[1,2-a]pyrimidine scaffold positions this specific molecule as a high-value compound for researchers and drug development professionals exploring new therapeutic avenues.
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Kim H., et al. (2021). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry. Available at: [Link]
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Bluhm U., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. Available at: [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
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Reddy, T. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239). Available at: [Link]
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J-Stage. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Available at: [Link]
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PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Available at: [Link]
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SpringerLink. (2015). 1H NMR Characterization of Two New Pyridoxine Derivatives. Available at: [Link]
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PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Available at: [Link]
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ResearchGate. (2015). Synthesis of Novel Pyrido[1,2- a ]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Available at: [Link]
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Al-Tel, T. H., et al. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001545). Available at: [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unraveling the Therapeutic Potential of a Privileged Scaffold
The pyrido[1,2-a]pyrimidine nucleus represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and diverse substitution possibilities have made it a "privileged scaffold" in the design of novel therapeutic agents. While extensive research has been conducted on various derivatives of this core, the specific mechanistic intricacies of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid remain an area of active investigation. This guide synthesizes the available preclinical data on analogous compounds to postulate a multi-faceted mechanism of action for this specific molecule, providing a scientifically grounded framework for future research and drug development endeavors.
I. Postulated Multi-Target Mechanism of Action: A Synthesis of Preclinical Evidence
Direct experimental studies on the molecular targets of this compound are not yet prevalent in the public domain. However, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer a plausible, multi-targeted mechanism of action. This approach suggests that the compound may exert its biological effects through the modulation of key cellular pathways implicated in inflammation, cancer, and metabolic regulation.
A. Anti-Inflammatory and Antiallergic Properties: Mast Cell Stabilization
Several studies on thieno[2,3-d]pyrimidine derivatives, which are structurally related to pyrido[1,2-a]pyrimidines, have demonstrated potent antiallergic effects. These compounds have been shown to be effective in animal models of passive cutaneous anaphylaxis, a standard assay for evaluating anti-allergic potential[1][2]. The mechanism is believed to involve the stabilization of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators[2]. Given the structural similarities, it is hypothesized that this compound may share this mast cell-stabilizing activity.
B. Anticancer Activity: A Multi-pronged Approach
The pyrido[1,2-a]pyrimidine scaffold is a recurring motif in the design of novel anticancer agents. Research on various analogs suggests that their cytotoxic effects may stem from the inhibition of multiple targets crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: A number of pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases. For instance, certain analogs have shown highly selective inhibition of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and cell proliferation[3]. The discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel activators of the M2 isoform of pyruvate kinase (PKM2) suggests a role in metabolic reprogramming of cancer cells[4].
-
Enzyme Inhibition: In silico docking studies of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives have predicted their interaction with several key anticancer drug targets, including:
C. Carbonic Anhydrase Inhibition
A recent computational study on a close derivative, 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, has suggested its potential as a carbonic anhydrase I inhibitor[8][9]. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
II. Supporting Evidence from Analogous Compounds
The following table summarizes the observed biological activities of various pyrido[1,2-a]pyrimidine derivatives and related heterocyclic compounds, providing the foundation for the hypothesized mechanism of action of this compound.
| Compound Class | Specific Activity | Key Findings | Reference |
| Thieno[2,3-d]pyrimidines | Antiallergy | Potent oral activity in rat passive cutaneous anaphylaxis test; inhibition of histamine release. | [1][2] |
| Pyrido[2,3-d]pyrimidines | p38α MAPK Inhibition | Identification of orally bioavailable and highly selective inhibitors. | [3] |
| Pyrido[1,2-a]pyrimidines | PKM2 Activation | Discovery of novel activators of the M2 isoform of pyruvate kinase. | [4] |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines | Cytotoxicity | Active against multiple human tumor cell lines; in silico docking suggests multi-target inhibition. | [5][6][7] |
| Pyrido[1,2-a]pyrimidines | Carbonic Anhydrase Inhibition | In silico prediction of carbonic anhydrase I inhibition. | [8][9] |
| Pyrido[1,2-a]pyrimidines | Anti-atherosclerotic | Described anti-atherosclerotic effects in preclinical models. | [10] |
III. Proposed Experimental Validation
To empirically validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is recommended.
A. In Vitro Assays
-
Mast Cell Degranulation Assay:
-
Objective: To determine if the compound can inhibit the release of histamine and other inflammatory mediators from mast cells.
-
Methodology:
-
Culture a suitable mast cell line (e.g., RBL-2H3).
-
Sensitize the cells with IgE.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Induce degranulation with an appropriate antigen.
-
Quantify the release of β-hexosaminidase (a marker for degranulation) and histamine into the supernatant.
-
-
-
Kinase Inhibition Profiling:
-
Objective: To screen the compound against a panel of protein kinases to identify potential targets.
-
Methodology:
-
Utilize a commercial kinase screening service or in-house assays.
-
Perform initial screening at a fixed concentration (e.g., 10 µM).
-
For any significant hits, determine the IC50 value through dose-response studies.
-
-
-
Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory activity against predicted targets like DHFR, VEGFR2, and carbonic anhydrases.
-
Methodology:
-
Use commercially available enzyme inhibition assay kits for each target.
-
Perform dose-response experiments to determine IC50 values.
-
-
-
Cancer Cell Line Proliferation Assays:
-
Objective: To evaluate the cytotoxic and anti-proliferative effects on a panel of human cancer cell lines.
-
Methodology:
-
Culture a diverse panel of cancer cell lines.
-
Treat the cells with a range of concentrations of the test compound.
-
Assess cell viability and proliferation using assays such as MTT, SRB, or CellTiter-Glo.
-
-
B. In Silico Modeling
-
Molecular Docking:
-
Objective: To predict the binding mode and affinity of the compound to the active sites of hypothesized protein targets.
-
Methodology:
-
Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).
-
Use molecular docking software (e.g., AutoDock, Glide) to simulate the binding of the compound to the protein targets.
-
Analyze the predicted binding poses and scoring functions to estimate binding affinity.
-
-
IV. Visualizing the Hypothesized Mechanisms and Workflows
Caption: Hypothesized multi-target mechanism of action.
Caption: Proposed experimental validation workflow.
V. Conclusion and Future Directions
While the definitive mechanism of action of this compound is yet to be fully elucidated, the available evidence from structurally related compounds points towards a promising multi-targeted profile. The proposed activities in anti-inflammation, cancer, and metabolic regulation warrant a thorough investigation through the outlined experimental workflows. The insights gained from such studies will be invaluable in guiding the future development of this compound and its analogs as potential therapeutic agents for a range of human diseases.
References
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Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. International Journal of Molecular Sciences. [Link]
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Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. [Link]
-
Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]
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Synthesis and In Silico Docking of New Pyrazolo[4,3-e]Pyrido[1,2-a]Pyrimidine-Based Cytotoxic Agents. ResearchGate. [Link]
- (No direct reference for the specific compound's mechanism was found in the initial searches)
- (No direct reference for the specific compound's mechanism was found in the initial searches)
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Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. ResearchGate. [Link]
-
Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry. [Link]
-
Synthesis and In Silico Docking of New Pyrazolo[ 4,3-e]pyrido[ 1,2-a]pyrimidine-based Cytotoxic Agents. PubMed. [Link]
-
Nitrogen Bridgehead Compounds. Part 7: Synthesis of Anti-Atherosclerotic pyrido[1,2-a]pyrimidines. PubMed. [Link]
-
Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [Link]
- (No direct reference for the specific compound's mechanism was found in the initial searches)
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. PubMed. [Link]
- (No direct reference for the specific compound's mechanism was found in the initial searches)
- (No direct reference for the specific compound's mechanism was found in the initial searches)
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The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of Pyrido[1,2-a]pyrimidines in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine core, a fused heterocyclic system, has garnered substantial attention in the field of medicinal chemistry due to its versatile pharmacological profile. This scaffold is present in several marketed drugs and a multitude of investigational agents, demonstrating a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The structural rigidity and unique electronic properties of the pyrido[1,2-a]pyrimidine nucleus make it an attractive framework for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the key therapeutic targets of pyrido[1,2-a]pyrimidine derivatives, the signaling pathways they modulate, and the experimental methodologies crucial for their evaluation.
Key Therapeutic Targets and Associated Signaling Pathways
The therapeutic potential of pyrido[1,2-a]pyrimidines stems from their ability to interact with a range of enzymes and receptors implicated in disease pathogenesis. The following sections detail some of the most promising molecular targets for this class of compounds.
SHP2 (Src homology-2-containing protein tyrosine phosphatase 2): A Critical Node in Cancer Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs). It is a key component of the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in various cancers.[2] Overexpression or activating mutations of SHP2 are associated with tumorigenesis, making it a compelling target for anticancer drug development.[2]
Certain pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as potent allosteric inhibitors of SHP2.[2] These compounds bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This allosteric inhibition prevents the dephosphorylation of SHP2 substrates, thereby attenuating downstream signaling cascades that promote cell proliferation, survival, and migration.[2] Mechanistic studies have shown that these inhibitors can induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells.[2]
PIM-1 Kinase: A Serine/Threonine Kinase Implicated in Oncogenesis
PIM-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors. It plays a crucial role in cell cycle progression, proliferation, and apoptosis by phosphorylating a wide range of substrates.[3] Consequently, the inhibition of PIM-1 kinase has emerged as a promising therapeutic strategy for cancer treatment.[3]
Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[3] These compounds have demonstrated significant cytotoxic activity against cancer cell lines, inducing apoptosis and halting cell proliferation.[3] The structure-activity relationship (SAR) studies of these derivatives provide valuable insights for the design of more potent and selective PIM-1 inhibitors.
Nitric Oxide Synthases (NOS): Mediators of Inflammation and Cellular Signaling
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and host defense. Nitric oxide synthases (NOS) are the enzymes responsible for the production of NO. The inducible isoform, iNOS (NOS2), is often upregulated during inflammation and in certain cancers, contributing to tissue damage and disease progression. Selective inhibition of iNOS is therefore a desirable therapeutic goal.
A series of 3-aroylpyrido[1,2-a]pyrimidines have been synthesized and evaluated as inhibitors of NOS.[4] Some of these compounds have shown promising inhibitory effects with selectivity towards iNOS over other isoforms.[4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Falcipain-2: A Cysteine Protease Essential for Malaria Parasite Survival
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a major global health challenge. Falcipain-2 is a cysteine protease of P. falciparum that plays a critical role in hemoglobin degradation, a process essential for the parasite's growth and development.[5] Inhibition of falcipain-2 leads to the accumulation of undigested hemoglobin, which is toxic to the parasite, making this enzyme an attractive target for antimalarial drug discovery.[5]
Pyrido[1,2-a]pyrimidin-4-ones have been investigated as potential inhibitors of falcipain-2.[5] Several derivatives have demonstrated significant in vitro inhibitory activity against this enzyme, suggesting their potential as lead compounds for the development of novel antimalarial agents.[5]
Quantitative Data Summary of Bioactive Pyrido[1,2-a]pyrimidine Derivatives
| Compound Class | Target | Specific Derivative Example | IC50 | Cell Line/Assay Condition | Reference |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | Compound 14i | 0.104 µM (enzymatic) | Full-length SHP2 | [2] |
| Pyrido[1,2-a]pyrimidin-4-one | SHP2 | Compound 14i | 1.06 µM (antiproliferative) | Kyse-520 cells | [2] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 4 | 11.4 nM | PIM-1 inhibitory assay | [3] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | Compound 10 | 17.2 nM | PIM-1 inhibitory assay | [3] |
| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 4 | 0.57 µM | MCF-7 cells | [3] |
| Pyrido[2,3-d]pyrimidine | Cytotoxicity | Compound 11 | 1.31 µM | MCF-7 cells | [3] |
Experimental Protocols for Target Validation and Compound Screening
The following section provides standardized, step-by-step methodologies for key experiments used to characterize the therapeutic potential of pyrido[1,2-a]pyrimidine derivatives.
Protocol 1: In Vitro SHP2 Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SHP2 phosphatase activity.
Materials:
-
Recombinant full-length SHP2 enzyme
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
Test compounds (pyrido[1,2-a]pyrimidine derivatives) dissolved in DMSO
-
384-well black microplates
-
Plate reader capable of fluorescence detection (Ex/Em = 355/460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Add 18 µL of SHP2 enzyme solution (final concentration, e.g., 0.5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate solution (final concentration, e.g., 100 µM) in assay buffer to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To assess the cytotoxic effect of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., Kyse-520, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Multichannel pipette
-
Plate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidine scaffold represents a highly promising platform for the discovery of novel therapeutic agents targeting a diverse range of diseases, particularly cancer and inflammatory disorders. The ability of these compounds to selectively modulate key signaling pathways, such as those driven by SHP2 and PIM-1 kinase, underscores their therapeutic potential. Future research efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing lead compounds through medicinal chemistry approaches. Furthermore, a deeper understanding of the off-target effects and potential resistance mechanisms will be crucial for the successful clinical translation of this exciting class of molecules.
References
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Europe PMC.
- Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing.
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structure-activity relationship of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid analogs
An In-Depth Technical Guide on the Structure-Activity Relationship of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. This document synthesizes current scientific understanding, offering insights into the chemical architecture, biological targets, and therapeutic potential of this important heterocyclic scaffold.
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, antiallergy, and anti-atherosclerotic activities.[2][3][4] The this compound (molecular formula: C10H8N2O3) represents a key starting point for the exploration of this chemical space.[5][6][7]
Core Synthesis Strategy
The foundational step in exploring the SAR of this class of molecules is their chemical synthesis. A common and effective method for creating the 4-oxo-4H-pyrido[1,2-a]pyrimidine core involves the cyclization of a substituted 2-aminopyridine with a malonate derivative. For the 7-methyl analog, the synthesis typically starts with 2-amino-5-methylpyridine.
A representative synthesis for a key intermediate, the ethyl ester of the title compound, is achieved by reacting 2-amino-5-methylpyridine with diethyl ethoxymethylenemalonate under microwave irradiation, a method that offers efficiency and good yields.[8]
Experimental Protocol: Synthesis of this compound ethyl ester
-
Combine 2-amino-5-methylpyridine (2 mmol), diethyl 2-(ethoxymethylene)malonate (3 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.9 mmol) in acetonitrile (49 mmol).
-
Heat the mixture using a microwave reactor at 150°C for 20 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure.
-
Crystallize the resulting residue from a mixture of dichloromethane and diethyl ether to yield the pure product.[8]
This synthetic route provides a versatile platform for generating a library of analogs for SAR studies by modifying the starting materials or by further chemical transformations of the resulting scaffold.
Structure-Activity Relationship Analysis
While direct and extensive SAR studies on the this compound are still emerging, significant insights can be drawn from recent research on the broader pyrido[1,2-a]pyrimidin-4-one class, particularly in the context of cancer therapy.
Targeting SHP2: An Allosteric Inhibition Approach
Recent work has identified the pyrido[1,2-a]pyrimidin-4-one scaffold as a promising allosteric inhibitor of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[2] SHP2 is a key signaling node in multiple oncogenic pathways, including RAS-ERK and PI3K-AKT, making it an attractive target for cancer drug development.[2]
-
Flexibility at the 7-position: A rigid connection of an aryl group at the 7-position of the pyridopyrimidine core can limit the molecule's ability to form an optimal "bidentate ligand" interaction within the allosteric binding pocket of SHP2. The introduction of a flexible linker, such as a sulfur atom, between the core and the 7-aryl group has been shown to significantly enhance inhibitory activity.[2]
-
The 3-position: While the cited study focused on modifications at other positions, the presence of a carboxylic acid or its ester at the 3-position is a common feature in this class of compounds, suggesting its importance for activity or as a handle for further derivatization.
-
Substituents on the 7-aryl group: The nature and position of substituents on the aryl ring attached to the 7-position are critical for potency. The specific interactions of these substituents with the protein's surface dictate the overall binding affinity.
The following diagram illustrates the general SAR strategy for developing SHP2 inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold.
Caption: SAR strategy for SHP2 inhibitors.
The following table summarizes the in vitro activity of selected pyrido[1,2-a]pyrimidin-4-one analogs as SHP2 inhibitors.[2]
| Compound | Linker at Position 7 | 7-Aryl Substitution | SHP2 IC50 (µM) | Kyse-520 Cell IC50 (µM) |
| 13a | Direct Bond | Phenyl | > 50 | > 30 |
| 14i | -S- | 2,6-difluorophenyl | 0.104 | 1.06 |
These data clearly demonstrate the significant improvement in potency achieved by introducing a flexible sulfur linker and appropriate aryl substitution at the 7-position.[2]
Targeting Pyruvate Kinase M2 (PKM2)
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has also been identified as a potent activator of the M2 isoform of pyruvate kinase (PKM2), a metabolic enzyme implicated in cancer.[9] This discovery opens up a different therapeutic avenue for this class of compounds.
-
Substitution at the 2-position: The introduction of a benzimidazole moiety via a methyl linker at the 2-position of the 4H-pyrido[1,2-a]pyrimidin-4-one core was found to be crucial for potent PKM2 activation.[9]
-
Binding Mode: These activators were found to have a novel binding mode in a specific pocket of the PKM2 protein, highlighting the versatility of the scaffold in interacting with different biological targets.[9]
The workflow for identifying and optimizing PKM2 activators is depicted below.
Caption: Workflow for PKM2 activator discovery.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound analogs, a series of in vitro assays are essential.
SHP2 Enzymatic Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphatase activity of SHP2.
-
Recombinantly express and purify full-length SHP2 protein.
-
Prepare a reaction buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P20).
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the SHP2 enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Monitor the fluorescence generated by the dephosphorylation of the substrate over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.[2]
Cell Proliferation Assay (e.g., MTT or CCK-8)
This assay measures the effect of the compounds on the viability and growth of cancer cell lines.
-
Seed cancer cells (e.g., Kyse-520, A549) in 96-well plates and allow them to adhere overnight.[10][11]
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add a reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]
Western Blot Analysis for Pathway Modulation
This technique is used to assess whether the compounds affect the phosphorylation status of key proteins in signaling pathways downstream of their target.
-
Treat cancer cells with the test compound at a concentration around its IC50 value for a set time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-Erk, Erk).[2]
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The this compound scaffold and its broader class of pyrido[1,2-a]pyrimidin-4-ones represent a versatile and promising platform for the development of novel therapeutics. Key SAR insights have been elucidated, particularly for the inhibition of SHP2 and activation of PKM2, both of which are highly relevant in oncology.
Future research should focus on:
-
Systematic SAR studies of the this compound core, exploring a wide range of substitutions at all available positions.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics such as solubility, metabolic stability, and oral bioavailability.
-
In vivo efficacy studies in relevant animal models to validate the therapeutic potential of the most promising analogs.
-
Exploration of other potential biological targets given the demonstrated activity of this scaffold in diverse therapeutic areas such as allergy and atherosclerosis.[3][4]
By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the design and development of the next generation of therapeutics based on this potent chemical scaffold.
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In Vitro Evaluation of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: A Technical Guide for Preclinical Assessment
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] This guide outlines a comprehensive in vitro evaluation strategy for a specific analogue, 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, designed for researchers and professionals in drug development. The proposed workflow is structured to systematically assess the compound's cytotoxic profile and explore its potential therapeutic applications based on the known bioactivities of related structures.
The core structure, this compound, with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol , is a key molecule for investigation.[7] The synthesis of its ethyl ester derivative has been described, indicating the feasibility of obtaining the parent carboxylic acid for biological studies.[8] This document will provide a logical, stepwise approach to its preclinical in vitro assessment.
Physicochemical Characterization
Prior to biological evaluation, a thorough physicochemical characterization of the test compound is imperative to ensure sample purity and integrity, which are crucial for data reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H8N2O3 | [7][9] |
| Molecular Weight | 204.18 g/mol | [7] |
| CAS Number | 33359-68-1 | [7][9] |
Tier 1: Foundational Cytotoxicity Screening
The initial step in evaluating any novel compound is to determine its effect on cell viability. This foundational data informs the concentration ranges for subsequent, more specific assays and provides an early indication of the therapeutic window.
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[10][11] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10][12]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10][11]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.
-
Cell Treatment: Replace the culture medium with fresh medium containing the desired concentrations of the test compound. Include wells with vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10][11]
Tier 2: Mechanistic and Therapeutic Potential Evaluation
Based on the broad biological activities of pyrimidine derivatives, a multi-pronged investigation into the anti-inflammatory, and antimicrobial potential of the title compound is warranted.[1][2][3]
A. Anti-inflammatory Activity: COX Enzyme Inhibition Assay
Rationale: Many pyrimidine-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[2] Evaluating the inhibitory potential of the test compound against COX-1 and COX-2 can provide insights into its anti-inflammatory mechanism and selectivity.[13][14]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution for MIC
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [15]
Data Interpretation and Next Steps
The results from this tiered in vitro evaluation will provide a comprehensive preliminary profile of this compound.
Table 2: Summary of Key In Vitro Endpoints
| Assay | Endpoint | Interpretation |
| MTT Assay | IC50 (µM) | Potency of cytotoxicity against cancerous and non-cancerous cells. A high therapeutic index (ratio of IC50 in normal cells to cancer cells) is desirable. |
| COX Inhibition | IC50 (µM) for COX-1 and COX-2 | Potency and selectivity of anti-inflammatory activity. High selectivity for COX-2 is often preferred to minimize gastrointestinal side effects. |
| Broth Microdilution | MIC (µg/mL) | Potency of antimicrobial activity against various pathogens. |
A promising compound would exhibit potent and selective activity in one or more of the therapeutic assays with a favorable cytotoxicity profile. Positive results would justify progression to more advanced in vitro studies, such as mechanism of action elucidation (e.g., apoptosis assays, cell cycle analysis) and subsequent in vivo efficacy and safety studies in relevant animal models.
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7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid: A Prospective Kinase Inhibitor Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the Pyrido[1,2-a]pyrimidine Scaffold in Kinase Inhibition
The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and a myriad of other disease states has led to the extensive exploration of diverse heterocyclic scaffolds. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a privileged structure, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3][4][5][6][7][8] Its isomeric counterpart, the pyrido[1,2-a]pyrimidine scaffold, remains a relatively underexplored territory for kinase-directed drug discovery. This guide posits that 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, a readily synthesizable derivative of this scaffold, represents a compelling starting point for the development of a new class of kinase inhibitors.
While direct evidence of kinase inhibition by this specific molecule is not yet established in the public domain, its structural analogy to known kinase-inhibiting frameworks, coupled with the broad biological activities of the pyrido[1,2-a]pyrimidine class, including anticancer and antiallergic properties, provides a strong rationale for its investigation.[9][10] This document serves as a comprehensive technical guide for researchers poised to explore the potential of this compound as a novel kinase inhibitor.
Hypothesized Mechanism of Action and Potential Kinase Targets
Based on the structure-activity relationships (SAR) of the isomeric pyrido[2,3-d]pyrimidine kinase inhibitors, we can hypothesize a potential mechanism of action for this compound.[1][5][8] The planar, bicyclic core likely serves as a scaffold to position key functionalities within the ATP-binding pocket of a target kinase. The 4-oxo group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain, a common binding motif for type I kinase inhibitors.
The 3-carboxylic acid moiety is a particularly interesting feature. Its acidic proton can act as a hydrogen bond donor, and the carboxylate can form ionic interactions or additional hydrogen bonds with residues in the ribose-binding pocket or the solvent-exposed region of the active site. The 7-methyl group is predicted to occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity.
Given the diverse range of kinases targeted by the broader pyridopyrimidine class, potential targets for this compound could include:
-
Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFr), Platelet-Derived Growth Factor Receptors (PDGFr), Epidermal Growth Factor Receptor (EGFr), and Src family kinases.[1][5]
-
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and the mammalian Target of Rapamycin (mTOR).[4][6][8]
The following diagram illustrates a hypothetical binding mode within a generic kinase ATP-binding pocket.
Caption: Hypothetical binding mode of the title compound in a kinase active site.
Synthesis of this compound
The synthesis of the target compound can be achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the ethyl ester, followed by hydrolysis to yield the carboxylic acid.
Step 1: Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
This synthesis is based on the reaction of 2-amino-5-methylpyridine with diethyl ethoxymethylenemalonate.[11]
Protocol:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add diethyl ethoxymethylenemalonate (1.1 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., diethyl ether) and dried under vacuum to yield ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Step 2: Hydrolysis to this compound
Protocol:
-
Suspend ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the ester has been consumed, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final product, this compound.
Caption: Synthetic workflow for the target compound.
Experimental Protocols for Kinase Inhibition Screening
To evaluate the kinase inhibitory potential of this compound, a tiered screening approach is recommended, starting with biochemical assays and progressing to cell-based and downstream signaling pathway analysis.
Biochemical Kinase Assays
A variety of commercially available assay formats can be employed to determine the IC50 value of the compound against a panel of selected kinases. These include:
-
Radiometric Assays (e.g., [γ-³²P]ATP Filter Binding Assay): This traditional method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Fluorescence-Based Assays (e.g., LanthaScreen®, HTRF®): These assays utilize fluorescence resonance energy transfer (FRET) to detect the phosphorylation of a substrate.
General Protocol for a Luminescence-Based Kinase Assay:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to a reaction buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the ATP detection reagent (e.g., Kinase-Glo® reagent).
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell-Based Assays
Once a promising inhibitory activity is identified in biochemical assays, it is crucial to assess the compound's effect in a cellular context.
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®):
These assays determine the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.
Protocol for CellTiter-Glo® Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling Analysis (Western Blotting):
To confirm that the compound inhibits the intended kinase within the cell, Western blotting can be used to assess the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.
Protocol:
-
Treat cells with the test compound for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
A reduction in the phosphorylated protein levels in the presence of the compound indicates target engagement.
Data Presentation
The results from the screening cascade should be summarized in clear and concise tables for easy comparison.
Table 1: Biochemical Kinase Inhibition Data
| Kinase Target | IC50 (µM) |
|---|---|
| Kinase A | |
| Kinase B |
| Kinase C | |
Table 2: Cellular Activity Data
| Cell Line | GI50 (µM) |
|---|---|
| Cell Line X | |
| Cell Line Y |
| Cell Line Z | |
Conclusion and Future Directions
While the kinase inhibitory activity of this compound is yet to be experimentally confirmed, its structural features and the well-documented activity of the isomeric pyrido[2,3-d]pyrimidine scaffold provide a solid foundation for its investigation as a novel kinase inhibitor. The synthetic and screening protocols outlined in this guide offer a clear path for researchers to explore the potential of this compound.
Future work should focus on an initial broad kinase screen to identify potential targets, followed by more focused SAR studies to optimize potency and selectivity. The 3-carboxylic acid and 7-methyl groups are prime candidates for modification to explore the chemical space around this promising scaffold. Successful identification of a kinase target and demonstration of cellular activity will pave the way for further preclinical development of this new class of potential therapeutics.
References
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ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Available at: [Link]
-
Duchamp, D. J., et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 1999. Available at: [Link]
-
El-Gazzar, A. R., et al. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 2014. Available at: [Link]
-
Hayakawa, M., et al. Discovery and in Vitro Evaluation of Potent Kinase Inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 2007. Available at: [Link]
-
Hassan, A. A., et al. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 2025. Available at: [Link]
- Google Patents. Compounds and compositions as protein kinase inhibitors.
-
Hayakawa, M., et al. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007. Available at: [Link]
-
Yousif, M. N. M., et al. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 2021. Available at: [Link]
-
Abdel-Gawad, S. M., et al. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega, 2021. Available at: [Link]
-
Sharma, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023. Available at: [Link]
- Google Patents. Pyrimidine compounds and pyrimido indole compounds and methods of use.
-
ACS Publications. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Al-Obaid, A. M., et al. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019. Available at: [Link]
-
Sharma, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023. Available at: [Link]
-
Sharma, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023. Available at: [Link]
-
ACS Publications. Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Alaimo, R. J., et al. Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 1981. Available at: [Link]
-
El-Sayed, N. N. E., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 2024. Available at: [Link]
-
PubChem. 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Available at: [Link]
-
PubChem. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Available at: [Link]
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- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. This compound ethyl ester synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Abstract
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds with applications in medicinal chemistry, including anti-inflammatory, anti-cancer, and anti-viral agents. This document provides a detailed protocol for the synthesis of a specific derivative, 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The synthetic strategy is based on the well-established Gould-Jacobs reaction, a robust and widely utilized method for constructing the pyrido[1,2-a]pyrimidine core. The protocol outlines a two-step process commencing with the condensation of 2-amino-4-methylpyridine with diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by a thermally induced cyclization to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction and Mechanistic Rationale
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids and their esters is most effectively achieved through the application of the Gould-Jacobs reaction. This powerful annulation strategy involves the reaction of a 2-aminopyridine derivative with a malonic ester derivative, typically diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by a high-temperature cyclization.
The reaction proceeds via two key stages:
-
Nucleophilic Substitution: The exocyclic amino group of 2-amino-4-methylpyridine acts as a nucleophile, attacking the electron-deficient enol ether carbon of DEEMM. This results in the displacement of the ethoxy group and the formation of an intermediate, diethyl 2-((4-methylpyridin-2-yl)amino)methylene)malonate. This initial step is typically conducted at moderate temperatures.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures (typically 240-250 °C). This thermal energy facilitates an intramolecular cyclization via an electrophilic attack by one of the ester carbonyls onto the pyridine ring, followed by the elimination of ethanol, to form the fused pyrimidone ring system. This step is often performed in a high-boiling point solvent like diphenyl ether to ensure uniform heating. Subsequent hydrolysis of the resulting ethyl ester yields the final carboxylic acid product.
This established pathway provides a reliable and high-yielding route to the target compound, leveraging commercially available starting materials.
Visualizing the Synthetic Pathway
The overall workflow, from starting materials to the final product, is illustrated below.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
Safety Precaution: This procedure involves high temperatures and the use of corrosive reagents. Always perform the experiment in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier (Example) |
| 2-Amino-4-methylpyridine | 695-34-1 | 108.14 | 10.8 g (0.1 mol) | Sigma-Aldrich |
| Diethyl 2-(ethoxymethylene)malonate (DEEMM) | 87-13-8 | 216.22 | 21.6 g (0.1 mol) | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | Fisher Scientific |
| Diphenyl Ether | 101-84-8 | 170.21 | 150 mL | Alfa Aesar |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 8.0 g (0.2 mol) | VWR Chemicals |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed (~20 mL) | J.T. Baker |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | In-house |
| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | 5 g | Sigma-Aldrich |
Step 1: Synthesis of Diethyl 2-(((4-methylpyridin-2-yl)amino)methylene)malonate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) and absolute ethanol (50 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) to the solution dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the 2-amino-4-methylpyridine spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration, wash it with cold ethanol (2 x 20 mL), and dry it under vacuum to yield the intermediate product as a white to off-white solid.
-
Expected Yield: 85-92%
-
Step 2: Cyclization and Hydrolysis to this compound
-
Cyclization: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, heat diphenyl ether (150 mL) to 250 °C.
-
Slowly add the dried intermediate from Step 1 (assume 0.085 mol) in portions to the hot diphenyl ether over 30 minutes. The mixture will turn dark, and ethanol will begin to distill off.
-
Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add petroleum ether (200 mL) to the cooled mixture to precipitate the crude ethyl ester product.
-
Filter the crude solid and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
Hydrolysis: Transfer the crude solid directly to a 500 mL round-bottom flask.
-
Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in deionized water (200 mL) and add it to the flask.
-
Heat the mixture to reflux for 1 hour to hydrolyze the ester. The solid should dissolve as the sodium salt of the carboxylic acid is formed.
-
After reflux, cool the solution to room temperature. If any insoluble material remains, filter the solution through a pad of Celite®.
-
Place the clear filtrate in an ice bath and acidify it to pH 2-3 by slowly adding concentrated hydrochloric acid. A thick precipitate will form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the final product by vacuum filtration. Wash the solid with cold deionized water (3 x 30 mL) until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60 °C overnight.
-
Expected Yield: 75-85% (from the intermediate)
-
Appearance: White to pale yellow crystalline solid.
-
Characterization and Quality Control
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Expected ¹H NMR signals include a methyl singlet, aromatic protons on the pyridine ring, and a characteristic singlet for the C2-proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C₁₀H₈N₂O₃, MW: 204.18 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: The purified compound should exhibit a sharp melting point.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; moisture in the ethanol. | Ensure the use of absolute ethanol. Increase reflux time and monitor closely by TLC. |
| Dark, tarry product after cyclization | Overheating or prolonged reaction time. | Strictly control the temperature at 250 °C. Do not exceed the recommended reaction time. Ensure efficient stirring. |
| Incomplete hydrolysis in Step 2 | Insufficient NaOH or reaction time. | Ensure the molar excess of NaOH is at least 2 equivalents. Increase the reflux time to 2 hours if necessary. |
| Product fails to precipitate | Insufficient acidification; product is too soluble. | Add more HCl to ensure pH is below 3. If solubility is an issue, cool the solution for a longer period or consider partial evaporation of the solvent before acidification. |
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. By leveraging the Gould-Jacobs reaction, this approach offers high yields and utilizes readily accessible starting materials. The successful execution of this protocol will provide researchers with a key building block for further investigation in drug discovery and development programs.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchona Alkaloids. I. The Synthesis of 4-Hydroxyquinolines; 4-Hydroxy-3-carboxyquinolines. Journal of the American Chemical Society, 1939, 61 (10), 2890–2895. [Link]
-
Chobe, P. A., et al. Synthesis and biological evaluation of novel pyrido[1,2-a]pyrimidine derivatives as antimicrobial and anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 2018, 28(17), 2849-2853. [Link]
-
Al-Tel, T. H. A facile synthesis and in vitro anti-proliferative activity of novel 4-oxo-pyrido[1,2-a]pyrimidine analogs. European Journal of Medicinal Chemistry, 2010, 45(11), 5164-5171. [Link]
Application Note: A Robust Protocol for the Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest to the medicinal chemistry and drug development community.[1] This nitrogen-rich bicyclic structure is a core component of numerous pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antihypertensive, and antiallergic properties.[2][1][3] Marketed drugs such as Pemirolast, Pirenperone, and Barmastine feature this core, underscoring its therapeutic importance.[1]
The unique dual nucleophilic nature of 2-aminopyridine provides a versatile entry point for the construction of this fused ring system.[4] This application note provides a detailed, field-proven protocol for the synthesis of substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines via a one-pot, three-component reaction. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and offer a comprehensive troubleshooting section to ensure successful execution.
Featured Synthetic Strategy: One-Pot Condensation/Cyclization
The chosen method involves the reaction of a substituted 2-aminopyridine with an aroylacetonitrile and an orthoester.[2] This approach is advantageous due to its operational simplicity, good to high yields, and the ability to generate molecular diversity by varying the three starting components.
The reaction proceeds through a cascade of events:
-
Initial Condensation: The 2-aminopyridine, aroylacetonitrile, and orthoester react to form a p-substituted benzoyl-3-(2-pyridylamino)-2-alkenenitrile intermediate.[2]
-
Acid-Catalyzed Cyclization: In the presence of a strong acid like hydrochloric acid, this intermediate undergoes an intramolecular cyclization, followed by tautomerization and dehydration to yield the final, stable 4-oxo-4H-pyrido[1,2-a]pyrimidine derivative.[2]
This domino strategy provides an efficient pathway to the desired scaffold, minimizing the need for isolation of intermediates and reducing overall synthesis time.[4]
Experimental Protocol
This section details the step-by-step methodology for the synthesis of a representative compound, 3-benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminopyridine | ReagentPlus®, ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Benzoylacetonitrile | 98% | Alfa Aesar | |
| Trimethyl orthoformate | 98% | Acros Organics | Moisture sensitive. |
| Hydrochloric Acid | ACS Reagent, 37% | Fisher Scientific | Corrosive. Handle in a fume hood. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | Use dry solvent for the first step. |
| Ethanol | 200 Proof, Absolute | Decon Labs | For recrystallization. |
| Silica Gel | 60 Å, 230-400 mesh | Merck | For column chromatography. |
Step-by-Step Procedure
Step 1: Synthesis of the Alkenenitrile Intermediate (4)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (10 mmol, 0.94 g), benzoylacetonitrile (10 mmol, 1.45 g), and trimethyl orthoformate (12 mmol, 1.3 mL).[2]
-
Add 30 mL of anhydrous toluene to the flask.
-
Causality Note: Toluene serves as a suitable solvent. Refluxing helps drive the condensation by removing the methanol byproduct as an azeotrope.
-
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The formation of a new, less polar spot indicates the consumption of starting materials.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically an oily residue or a solid. This intermediate can be used directly in the next step without further purification.
Step 2: Cyclization to form 3-benzoyl-4-oxo-4H-pyrido[1,2-a]pyrimidine (5)
-
To the flask containing the crude intermediate from Step 1, add 20 mL of concentrated hydrochloric acid carefully in a fume hood.[2]
-
Causality Note: The strong acid protonates the nitrile group, facilitating the nucleophilic attack by the pyridine ring nitrogen, which initiates the intramolecular cyclization.
-
-
Stir the mixture at room temperature for 1 hour. An exotherm may be observed.
-
Gently heat the mixture to 50-60 °C for an additional 2 hours to ensure complete cyclization.
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the acidic solution onto 100 g of crushed ice in a beaker.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 30 mL).
-
Dry the crude product in a vacuum oven at 50 °C.
Purification and Characterization
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Yield: Typical yields for this two-step, one-pot procedure range from 60-89%.[2]
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
Visualization of Workflow and Mechanism
Experimental Workflow
The overall experimental process can be summarized in the following workflow diagram.
Caption: High-level workflow for the one-pot synthesis of pyrido[1,2-a]pyrimidines.
Proposed Reaction Mechanism
The following diagram illustrates the plausible mechanistic pathway for the acid-catalyzed cyclization step.
Caption: Plausible mechanism for the acid-catalyzed cyclization of the intermediate.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.[5][6][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 | 1. Wet reagents or solvent (especially orthoester).2. Insufficient reaction time or temperature. | 1. Use anhydrous solvents and fresh orthoester. Ensure glassware is oven-dried.2. Increase reflux time and monitor carefully by TLC. Ensure the heating mantle reaches the target temperature. |
| Incomplete Cyclization in Step 2 | 1. Insufficient acid catalyst.2. Steric hindrance from bulky substituents. | 1. Ensure concentrated HCl is used. A slight excess can be beneficial.2. Increase heating time for the cyclization step or consider a stronger acid catalyst system if the problem persists. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature too high, leading to decomposition.2. Side reactions, such as polymerization of starting materials.[6] | 1. Carefully control the temperature during reflux and cyclization. Do not exceed recommended temperatures.[5]2. Ensure high purity of starting materials. Add reagents slowly if an initial exotherm is too strong. |
| Difficulty in Product Purification | 1. Presence of unreacted starting material or intermediate.2. Formation of closely related isomers or byproducts. | 1. Ensure the reaction has gone to completion via TLC before work-up. Adjust stoichiometry if necessary.2. Utilize gradient elution in column chromatography for better separation. Test different solvent systems for recrystallization. |
Conclusion
This application note provides a reliable and well-documented protocol for synthesizing pyrido[1,2-a]pyrimidine derivatives. By understanding the causality behind each step and anticipating potential challenges, researchers can efficiently access this important class of heterocyclic compounds. The versatility of the three-component reaction allows for the generation of diverse libraries crucial for structure-activity relationship (SAR) studies in drug discovery programs.[8]
References
-
Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related... - ResearchGate. Available at: [Link]
-
Copper( II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via C HAmination:AnExpedientSynthesis of 3-AroylimidazoACHTUNGTRENUNG[ 1,2-a] pyridines - ResearchGate. Available at: [Link]
-
Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives - Der Pharma Chemica. Available at: [Link]
-
SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL - TSI Journals. Available at: [Link]
-
Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. Available at: [Link]
-
Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α - ACS Publications. Available at: [Link]
-
Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed. Available at: [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores - ResearchGate. Available at: [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. - ResearchGate. Available at: [Link]
-
Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. - Read by QxMD. Available at: [Link]
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Topic: A Multi-technique Approach for the Comprehensive Characterization of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS No: 33359-68-1).[1] The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of pharmacological activities.[2] Therefore, rigorous and unambiguous characterization of new derivatives is paramount for advancing drug discovery and development programs. This guide presents an integrated workflow, detailing protocols for chromatographic analysis by High-Performance Liquid Chromatography (HPLC), molecular weight and fragmentation analysis by Mass Spectrometry (MS), definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, and functional group identification by Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to provide field-proven insights for robust and reliable characterization.
Introduction: The Imperative for Rigorous Characterization
This compound is a heterocyclic compound with a molecular formula of C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[3][4] Its core structure, the pyrido[1,2-a]pyrimidine ring system, is of significant interest due to its prevalence in biologically active molecules.[2] For any novel compound intended for pharmaceutical development, a complete analytical characterization is a non-negotiable prerequisite. It establishes the molecule's identity, purity, and stability, forming the bedrock of all subsequent preclinical and clinical investigations.
This document outlines a multi-technique workflow designed to provide a comprehensive analytical profile of the target molecule. By integrating data from orthogonal methods, we create a self-validating system that ensures the highest level of scientific integrity and trustworthiness.
Integrated Analytical Workflow
The characterization process follows a logical progression from establishing purity to confirming molecular weight and, finally, elucidating the precise molecular structure. Each step provides a piece of the puzzle, culminating in a complete and unambiguous identification.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Purity Assessment: Reversed-Phase HPLC (RP-HPLC)
Expertise & Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules. The choice of a C18 stationary phase provides excellent retention for the moderately polar pyridopyrimidine structure. An acidic mobile phase modifier (formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state, which leads to sharp, symmetrical peaks and reproducible retention times. UV detection is selected because the conjugated aromatic system of the molecule is a strong chromophore.
Protocol 2.1: RP-HPLC Purity Method
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions: The following parameters should be used as a starting point and can be optimized as needed.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or at λmax determined by UV-Vis) |
| Injection Volume | 10 µL |
-
System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Molecular Weight and Fragmentation: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: LC-MS directly confirms the molecular identity by providing an accurate mass-to-charge ratio (m/z) of the parent molecule. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, medium-sized molecules, minimizing in-source fragmentation and preserving the molecular ion. Analysis in both positive and negative ion modes is recommended to maximize the chances of observing a strong signal and to provide complementary information. The [M+H]⁺ ion is expected in positive mode, while the [M-H]⁻ ion is expected in negative mode from the deprotonation of the carboxylic acid.
Protocol 3.1: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
LC Method: Utilize the same HPLC method described in Protocol 2.1 to ensure correlation between the UV and MS data.
-
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Mass Range | 50 - 500 amu |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Drying Gas Temp | 350 °C |
| Drying Gas Flow | 10 L/min |
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main HPLC peak.
-
Identify the molecular ion peaks. For C₁₀H₈N₂O₃ (MW = 204.18), the expected ions are:
-
Positive Mode [M+H]⁺: m/z 205.06
-
Negative Mode [M-H]⁻: m/z 203.04
-
-
Analysis of fragmentation patterns can provide further structural confirmation. While detailed fragmentation studies for this specific molecule are not widely published, patterns from related pyrimidine structures often involve cleavages within the ring system.[5]
-
Definitive Structural Elucidation: NMR Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. DMSO-d₆ is the solvent of choice because it readily dissolves the compound and, crucially, its residual water peak does not interfere with the highly deshielded carboxylic acid proton signal, which is expected to be a broad singlet far downfield (>10 ppm).[6]
Protocol 4.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D experiments like COSY and HSQC can be run to confirm assignments.
Predicted NMR Spectral Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| Carboxylic Acid | > 12.0 | broad s | -COOH | Highly deshielded acidic proton, broadened by hydrogen bonding.[6] |
| Aromatic Protons | 7.0 - 9.0 | m | 4 x Ar-H | Protons on the pyridopyrimidine ring system. |
| Methyl Protons | ~2.5 | s | -CH₃ | Methyl group attached to the aromatic ring. |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Carbonyls | 160 - 180 | C=O (acid & ketone) | Deshielded carbonyl carbons.[6] |
| Aromatic Carbons | 110 - 160 | Ar-C | Carbons of the heterocyclic ring system. |
| Methyl Carbon | ~20 | -CH₃ | Aliphatic methyl carbon. |
Functional Group Identification: FTIR and UV-Vis Spectroscopy
Expertise & Rationale: FTIR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of specific functional groups. It is an excellent confirmatory technique. For this molecule, we expect to see characteristic stretches for the ketone and carboxylic acid carbonyls, the broad O-H of the acid, and vibrations from the aromatic ring and methyl C-H bonds.[7][8] UV-Vis spectroscopy confirms the presence of a conjugated electronic system and determines the wavelength of maximum absorbance (λmax), which is useful for optimizing HPLC detection.
Protocol 5.1: FTIR Analysis
-
Sample Preparation: Use either the KBr pellet method or a solid-state Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1660 | C=O stretch | Ketone (4-oxo) |
| 1620 - 1500 | C=C / C=N stretch | Aromatic Ring |
Protocol 5.2: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or ethanol.
-
Acquisition: Scan the UV-Vis spectrum from 200 to 400 nm using the solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value can be used to set the optimal detection wavelength for HPLC analysis, maximizing sensitivity. The presence of strong absorption is indicative of the extended conjugated system in the molecule.[9]
Conclusion
The application of this integrated suite of analytical techniques—HPLC, LC-MS, NMR, FTIR, and UV-Vis—provides a robust and self-validating dossier for the characterization of this compound. By combining orthogonal methods, researchers and drug developers can establish the identity, purity, and structural integrity of this compound with the highest degree of confidence, enabling its seamless progression in the research and development pipeline.
References
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Abdel-Aziz, A. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
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ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Electronic Supplementary Information. Retrieved from [Link]
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Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Abstract
This application note details a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for purity assessment, assay determination, and stability studies. The chromatographic separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of acidified water and acetonitrile. The protocol has been structured to meet the validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2]
Principle of the Method
The fundamental challenge in analyzing this compound lies in its chemical properties: a polar heterocyclic core combined with an ionizable carboxylic acid functional group. A standard reversed-phase HPLC approach is selected due to its versatility and wide applicability in the pharmaceutical industry.
Rationale for Methodological Choices:
-
Reversed-Phase Chromatography: This technique is ideal for separating compounds with moderate to low polarity. By using a non-polar C18 stationary phase and a polar mobile phase, we can effectively retain and separate the analyte from potential impurities.
-
Acidified Mobile Phase: The carboxylic acid moiety on the analyte is ionizable. In its ionized (carboxylate) form at neutral or basic pH, the molecule is highly polar and would exhibit poor retention on a C18 column, leading to peak fronting and unreliable quantification. To suppress this ionization, the mobile phase is acidified to a pH well below the analyte's pKa (typically carboxylic acids have a pKa between 2-5).[3] This ensures the analyte is in its neutral, more hydrophobic form, promoting better interaction with the stationary phase, resulting in improved retention, sharper peaks, and enhanced reproducibility.
-
UV Detection: The pyrido[1,2-a]pyrimidine ring system is a strong chromophore that absorbs ultraviolet (UV) light.[4][5] This intrinsic property allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD) without the need for derivatization. The detection wavelength is selected near the analyte's absorption maximum (λmax) to ensure optimal sensitivity.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This approach ensures that the main analyte is eluted with a symmetrical peak shape while also eluting any less polar impurities that might be present, making the method suitable for stability and impurity profiling.
Materials and Instrumentation
| Item | Description |
| Analyte | This compound (CAS: 33359-68-1), Reference Standard (>99% purity)[6][7][8] |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q Grade) |
| Reagents | Formic Acid (≥98% purity) |
| HPLC System | An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a DAD or UV-Vis detector. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Data System | Chromatography Data Software (CDS) for system control, data acquisition, and processing. |
| Lab Equipment | Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters. |
Chromatographic Conditions
The optimized parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample powder equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC System Operation and System Suitability
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A / 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) five consecutive times.
-
Evaluate the system suitability parameters based on the five replicate injections. The system is deemed ready for analysis if the acceptance criteria are met.
-
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
These criteria ensure that the chromatographic system is performing adequately and can generate reliable data.[9]
Method Validation Framework
To demonstrate that the analytical procedure is fit for its intended purpose, a validation study should be conducted according to ICH Q2(R2) guidelines.[2][10] The objective is to provide evidence of the method's performance characteristics.[11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products. The method is specific if the principal peak is free from interference from any other components and demonstrates purity in stressed samples (as determined by a DAD peak purity analysis).
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[11]
-
Protocol: Prepare a series of at least five concentrations of the analyte from the stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate. Calculate the percentage recovery for each sample.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on system suitability parameters.
-
Acceptance Criteria: System suitability parameters should remain within the defined limits, indicating the method is reliable during normal usage.[11]
Analytical Workflow Visualization
The following diagram illustrates the complete workflow from sample handling to final data reporting.
Caption: HPLC analysis workflow for this compound.
Conclusion
The RP-HPLC method described herein is demonstrated to be simple, precise, accurate, and specific for the quantitative determination of this compound. The validation parameters are designed to meet the stringent requirements of the ICH guidelines, ensuring the method's reliability for quality control, stability testing, and routine analysis in a regulated environment. The systematic approach, from the justification of chromatographic choices to the detailed validation protocols, provides a comprehensive guide for scientists in the pharmaceutical field.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023 November 30. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. 2026 January 7. Available from: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. 2024 March 20. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 2025 July 2. Available from: [Link]
-
The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. PubMed. Available from: [Link]
-
Ultraviolet Spectra and Structures of the Pyrido [1,2-a]pyrimidones. ACS Publications. Available from: [Link]
-
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. PubChem. Available from: [Link]
-
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem. Available from: [Link]
-
Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available from: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. 2025 October 17. Available from: [Link]
-
This compound. Pharmaffiliates. Available from: [Link]
-
Pyrido[1,2-a]pyrimidine. PubChem. Available from: [Link]
-
Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica. Available from: [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degr. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. ResearchGate. 2025 August 6. Available from: [Link]
-
A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impactfactor. 2023 September 25. Available from: [Link]
-
Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. IJSDR. Available from: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. 2022 April 7. Available from: [Link]
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- 10. qbdgroup.com [qbdgroup.com]
- 11. youtube.com [youtube.com]
Illuminating the Scaffold: A Guide to NMR Spectroscopy of Pyrido[1,2-a]pyrimidine Compounds
Introduction: The Pyrido[1,2-a]pyrimidine Core in Modern Research
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic landscape make it a cornerstone for designing novel therapeutic agents, including anti-inflammatory, antimalarial, and antipsychotic drugs.[1] Given its prevalence and the critical need for unambiguous structural verification, a deep understanding of its Nuclear Magnetic Resonance (NMR) spectroscopic characteristics is paramount.
This guide provides a comprehensive overview of the NMR spectroscopy of pyrido[1,2-a]pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the characteristic chemical shifts and coupling constants of the pyrido[1,2-a]pyrimidine nucleus, present detailed protocols for one- and two-dimensional NMR experiments, and provide a case study on structural elucidation.
The Voice of the Nucleus: Understanding the Pyrido[1,2-a]pyrimidine NMR Landscape
The NMR spectrum of a pyrido[1,2-a]pyrimidine derivative is a direct reflection of its unique electronic environment. The fusion of the electron-rich pyridine ring with the electron-deficient pyrimidine ring, along with the presence of a bridgehead nitrogen atom, creates a distinct pattern of shielding and deshielding effects that are key to its identification.
The Influence of the Bridgehead Nitrogen
The bridgehead nitrogen atom (N-5) plays a crucial role in the electronic distribution of the pyrido[1,2-a]pyrimidine system. Its lone pair of electrons participates in the aromatic system, leading to a general deshielding of the protons on the pyridine ring. This effect is particularly pronounced for the proton at the C-6 position, which typically appears at a characteristically downfield chemical shift. The introduction of nitrogen atoms into an aromatic ring generally leads to a decrease in the ring current, which also influences the shielding of the ring protons.[2]
¹H NMR Spectroscopy: Characteristic Chemical Shifts and Coupling Constants
The proton NMR spectrum provides the initial fingerprint of the pyrido[1,2-a]pyrimidine core. The protons on the pyridine portion of the ring system (H-6, H-7, H-8, and H-9) typically resonate in the aromatic region, with their precise chemical shifts being highly dependent on the substitution pattern.
-
H-6: This proton, being ortho to the bridgehead nitrogen, is the most deshielded proton of the pyridine ring and often appears as a doublet in the downfield region of the aromatic spectrum.
-
H-9: The proton at the C-9 position is also significantly deshielded due to its proximity to the pyrimidine ring and the N-1 nitrogen.
-
H-7 and H-8: These protons typically appear as a complex multiplet in the mid-aromatic region. Their exact chemical shifts and multiplicities are influenced by their coupling to each other and to H-6 and H-9.
-
Pyrimidine Ring Protons (H-2, H-3, H-4): The chemical shifts of protons on the pyrimidine ring are highly variable and depend on the oxidation state and substitution. For example, in 4-oxo-pyrido[1,2-a]pyrimidines, the H-2 and H-3 protons will have distinct chemical shifts influenced by the carbonyl group.
Typical ¹H Chemical Shift Ranges for the Unsubstituted Pyrido[1,2-a]pyrimidin-4-one Scaffold:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 7.5 - 8.5 | d |
| H-3 | 6.0 - 7.0 | d |
| H-6 | 8.8 - 9.2 | d |
| H-7 | 7.0 - 7.5 | m |
| H-8 | 7.5 - 8.0 | m |
| H-9 | 8.0 - 8.5 | d |
Note: These are approximate ranges and can vary significantly with substitution and solvent.
J-Coupling Constants: The through-bond coupling between adjacent protons provides crucial connectivity information.
-
³J(H,H) (vicinal): Typical vicinal coupling constants in the pyridine ring are in the range of 6-9 Hz. The coupling between H-2 and H-3 in the pyrimidine ring is also in this range.
-
⁴J(H,H) (meta): Meta-coupling is smaller, typically 1-3 Hz, and is often observed between H-6 and H-8, and H-7 and H-9.
¹³C NMR Spectroscopy: A Deeper Look into the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the nitrogen atoms and any substituents.
-
Bridgehead Carbons (C-5a, C-9a): These quaternary carbons are often found in the downfield region of the aromatic spectrum.
-
Carbonyl Carbon (C-4): In 4-oxo derivatives, the C-4 carbonyl carbon resonates at a characteristic downfield shift, typically in the range of 160-170 ppm.
-
Pyridine Ring Carbons: The carbons of the pyridine ring (C-6, C-7, C-8, C-9) appear in the aromatic region, with their shifts influenced by the bridgehead nitrogen and substituents.
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring (C-2, C-3) are also found in the aromatic region, with their chemical shifts being sensitive to the substituents on the pyrimidine ring.
Typical ¹³C Chemical Shift Ranges for the Unsubstituted Pyrido[1,2-a]pyrimidin-4-one Scaffold:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 145 - 155 |
| C-3 | 110 - 120 |
| C-4 | 160 - 170 |
| C-5a | 150 - 160 |
| C-6 | 135 - 145 |
| C-7 | 115 - 125 |
| C-8 | 125 - 135 |
| C-9 | 120 - 130 |
| C-9a | 140 - 150 |
Note: These are approximate ranges and can vary significantly with substitution and solvent.
Protocols for High-Quality NMR Data Acquisition
The acquisition of high-resolution, artifact-free NMR spectra is the foundation of accurate structural elucidation. The following protocols are designed to provide a robust starting point for the analysis of pyrido[1,2-a]pyrimidine compounds.
Protocol 1: Standard Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample.
Materials:
-
Pyrido[1,2-a]pyrimidine compound (5-10 mg for ¹H, 20-50 mg for ¹³C and 2D NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
5 mm NMR tubes
-
Glass Pasteur pipettes and glass wool
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. DMSO-d₆ is often a good choice for polar pyrido[1,2-a]pyrimidine derivatives.
-
Sample Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the sample until the compound is fully dissolved. Gentle warming may be necessary for some compounds, but be cautious of potential degradation.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Caption: Workflow for NMR Sample Preparation.
Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
Instrument Parameters (General Guidelines for a 400-600 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 8-16 | 1024-4096 (or more) |
| Acquisition Time (AQ) | 2-4 s | 1-2 s |
| Relaxation Delay (D1) | 1-2 s | 2 s |
| Spectral Width (SW) | 12-16 ppm | 220-250 ppm |
| Temperature | 298 K | 298 K |
Rationale for Parameter Choices:
-
A 30° pulse angle (zg30) is often used for routine ¹H spectra to allow for a shorter relaxation delay without saturating the signals.
-
For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse program (zgpg) is standard to simplify the spectrum and improve signal-to-noise.
Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation
Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially for substituted pyrido[1,2-a]pyrimidines.
Caption: Integrated 2D NMR approach for structure determination.
A. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.
-
Key Information: Reveals the connectivity of protons within the same spin system. For example, a cross-peak between H-6 and H-7 confirms their vicinal relationship.
-
Typical Parameters:
-
Number of Scans (NS): 2-4
-
Increments in F1: 256-512
-
Relaxation Delay (D1): 1-2 s
-
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Key Information: Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to. This is essential for assigning the carbon spectrum.
-
Typical Parameters:
-
Number of Scans (NS): 2-8
-
Increments in F1: 128-256
-
Relaxation Delay (D1): 1-2 s
-
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons, typically over two or three bonds.
-
Key Information: This is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton. It allows for the connection of different spin systems and the assignment of quaternary carbons. For instance, a correlation from H-6 to C-5a and C-8 would be expected.
-
Typical Parameters:
-
Number of Scans (NS): 8-32
-
Increments in F1: 256-512
-
Relaxation Delay (D1): 1.5-2 s
-
D. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are connected through bonds.[4][5]
-
Key Information: Crucial for determining stereochemistry and the three-dimensional conformation of the molecule.[6][7] For small molecules like most pyrido[1,2-a]pyrimidines, NOESY is generally sufficient.[8]
-
Typical Parameters (NOESY for small molecules):
Case Study: Structural Elucidation of a Substituted Pyrido[1,2-a]pyrimidine
Let's consider the hypothetical example of 2-methyl-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one to illustrate the power of an integrated NMR approach.
¹H NMR:
-
A singlet in the aliphatic region for the methyl group at C-2.
-
A singlet in the aromatic region for H-3 (no adjacent protons).
-
Three aromatic protons on the pyridine ring, likely showing a doublet for H-6, a doublet for H-8, and a singlet or very small doublet for H-9, depending on the magnitude of the ⁴J coupling.
¹³C NMR:
-
A signal for the methyl carbon.
-
Signals for the aromatic carbons, including the quaternary carbons.
-
A downfield signal for the C-4 carbonyl.
2D NMR Analysis:
-
HSQC: This experiment would unambiguously connect the methyl proton signal to the methyl carbon signal, and the H-3, H-6, H-8, and H-9 proton signals to their respective carbon signals.
-
COSY: A cross-peak between the H-8 and H-9 signals would confirm their vicinal relationship. The absence of a COSY correlation for H-6 would be consistent with the chlorine substituent at C-7.
-
HMBC: This experiment is key to assembling the structure.
-
The methyl protons at C-2 should show a correlation to C-2 and C-3.
-
The H-3 proton should show correlations to C-2, C-4, and C-9a.
-
The H-6 proton should show correlations to C-5a, C-8, and potentially a weak correlation to C-4.
-
The H-8 proton should show correlations to C-6, C-9a, and the carbon bearing the chlorine (C-7).
-
The H-9 proton should show correlations to C-5a and C-7.
-
-
NOESY: A NOESY experiment could reveal through-space proximity. For example, a NOE between the methyl protons at C-2 and the H-9 proton would suggest a particular conformation of the molecule.
By systematically analyzing the data from these experiments, the complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the confident structural elucidation of the 2-methyl-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of pyrido[1,2-a]pyrimidine compounds. A thorough understanding of the characteristic spectral features of this important heterocyclic system, coupled with the systematic application of one- and two-dimensional NMR techniques, allows for confident and accurate structural determination. The protocols and guidelines presented here provide a solid foundation for researchers to obtain high-quality NMR data and to interpret it effectively, thereby accelerating the discovery and development of new molecules based on the pyrido[1,2-a]pyrimidine scaffold.
References
-
Švete, J., et al. (2004). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 42(9), 768-774. Available from: [Link]
-
University of Maryland. 2D NOESY. Department of Chemistry and Biochemistry. Available from: [Link]
-
University of Wisconsin-Madison. NOESY and ROESY. Chemistry Department. Available from: [Link]
-
The University of Chicago. 1D NOESY made easy. NMR Facility - Chemistry Department. Available from: [Link]
-
UMYMFOR. NOE Experiments on the Bruker. Available from: [Link]
-
University of Leicester. NMR Sample Preparation. Department of Chemistry. Available from: [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(7), 579-587. Available from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 337-346. Available from: [Link]
-
Csupor, D., et al. (2003). Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Magnetic Resonance in Chemistry, 41(9), 747-749. Available from: [Link]
-
University of California, San Diego. NOESY and ROESY. SSPPS NMR Facility. Available from: [Link]
-
Krygowski, T. M., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 22(31), 17354-17364. Available from: [Link]
-
University of Texas at San Antonio. Which Experiment Should I Choose?. College of Sciences. Available from: [Link]
-
Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. Available from: [Link]
-
Valente, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2085. Available from: [Link]
-
ACD/Labs. (2025). Stereochemistry Information from NOESY/ROESY data … Part 1. Available from: [Link]
-
Krygowski, T. M., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 22(31), 17354-17364. Available from: [Link]
-
Indiana University. 2D NOESY and ROESY for Small Molecules. IU NMR Facility. Available from: [Link]
-
Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available from: [Link]
-
Begunov, R. S., et al. (2020). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. Russian Journal of Organic Chemistry, 56(10), 1635-1644. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1649. Available from: [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. Available from: [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Available from: [Link]
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Application Notes and Protocols for 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Mirotin) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Modulator of Mitochondrial Dynamics
7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, also known as Mirotin, has emerged as a significant small molecule tool for investigating mitochondrial biology, particularly in the context of neurodegenerative diseases. This compound has been identified as a reducer of Mitochondrial Rho GTPase 1 (Miro1), a key protein localized on the outer mitochondrial membrane that governs mitochondrial motility and clearance.[1] In healthy cells, Miro1 is removed from damaged mitochondria, a crucial step for their subsequent elimination through mitophagy. However, in a significant subset of Parkinson's Disease (PD) patients, this process is impaired, leading to the accumulation of dysfunctional mitochondria.[1] Mirotin has been shown to correct this defect, promoting the clearance of damaged mitochondria and rescuing neuron loss in preclinical PD models, highlighting its therapeutic potential.[1]
These application notes provide a comprehensive guide for researchers utilizing Mirotin in cell-based assays to explore its mechanism of action and potential therapeutic effects.
Mechanism of Action: Targeting Miro1 for Mitochondrial Quality Control
Mirotin's primary cellular target is the mitochondrial protein Miro1. By reducing Miro1 levels, the compound facilitates the removal of this protein from depolarized or damaged mitochondria. This action is critical for halting mitochondrial movement and initiating mitophagy, the cellular process responsible for degrading dysfunctional mitochondria. The retention of Miro1 on damaged mitochondria is a pathological feature observed in a large percentage of both sporadic and familial Parkinson's disease cases.[1] Therefore, Mirotin serves as a valuable chemical probe to study the consequences of Miro1 modulation and to evaluate its potential as a therapeutic strategy for diseases characterized by impaired mitochondrial quality control.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [2] |
| Molecular Weight | 204.18 g/mol | [2] |
| CAS Number | 33359-68-1 | [2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | General Practice |
| Storage | Store stock solutions at -20°C or -80°C | [3] |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution of Mirotin in anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[4] While specific solubility data is not widely published, a starting concentration of 10-20 mM in DMSO is a common practice for similar small molecules.
Protocol for Stock Solution Preparation (10 mM):
-
Weigh out 2.04 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate gently until the compound is fully dissolved. Gentle warming to 37°C may aid dissolution but should be done with caution to avoid degradation.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C, protected from light.
Note on Stability:
DMSO solutions of small molecules are generally stable when stored properly. Studies have shown that a majority of compounds in DMSO are stable for extended periods when stored at 4°C, and even more so at -20°C.[5] However, it is best practice to minimize freeze-thaw cycles, as they can lead to compound precipitation and degradation over time.[3] For long-term storage, -80°C is preferable.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using a Dose-Response Curve
The first step in utilizing Mirotin is to determine its optimal, non-toxic working concentration for your specific cell type. A dose-response experiment is crucial for this. Based on published data, the IC₅₀ for Mirotin's effect on Miro1 levels is approximately 7.8 µM, with cytotoxicity observed at concentrations greater than 25 µM.[1]
Workflow for Dose-Response and Cytotoxicity Assessment:
Caption: Workflow for determining the dose-response and cytotoxicity of Mirotin.
Detailed Steps (MTT Assay): [6]
-
Cell Seeding: Seed your cells of interest (e.g., SH-SY5Y, primary neurons, or patient-derived fibroblasts) into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of Mirotin in your cell culture medium. A suggested range is from 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Mirotin concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Mirotin or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Mirotin concentration to determine the concentration that results in 50% inhibition of cell viability (IC₅₀). Choose a working concentration for subsequent experiments that is well below the cytotoxic range.
Protocol 2: Assessing Miro1 Reduction Following Mitochondrial Depolarization
This protocol is designed to confirm the activity of Mirotin in promoting the degradation of Miro1 from damaged mitochondria. Mitochondrial depolarization is artificially induced using a protonophore like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[7][8]
Workflow for Miro1 Reduction Assay:
Caption: Workflow for assessing Mirotin's effect on Miro1 levels after CCCP-induced mitochondrial depolarization.
Detailed Steps (Western Blotting): [8][9][10]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, pre-treat the cells with the determined optimal concentration of Mirotin (or vehicle control) for a suitable duration (e.g., 6-24 hours).
-
Mitochondrial Depolarization: Add CCCP to the culture medium at a final concentration of 10-40 µM. The optimal concentration and incubation time (typically 2-6 hours) should be determined empirically for your cell type.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Miro1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Miro1 signal to the corresponding loading control signal. Compare the normalized Miro1 levels between Mirotin-treated and vehicle-treated cells after CCCP exposure. A significant decrease in the Miro1 band intensity in the Mirotin-treated group indicates successful compound activity.
References
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]
-
Drwesh, L. (2025). Optimized automated capillary Western blotting method for Miro1 detection. protocols.io. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 205-209. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Kozikowski, B. A., et al. (2025). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]
-
Das, A., & Chakrabarti, O. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. STAR protocols, 4(4), 102745. [Link]
-
Das, A., & Chakrabarti, O. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. ResearchGate. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
AdooQ BioScience. This compound. [Link]
-
Bioengineer.org. (2025). Validating Miro1 Retention as Parkinson's Biomarker. [Link]
-
Grossmann, D., et al. (2020). Impaired mitochondrial–endoplasmic reticulum interaction and mitophagy in Miro1-mutant neurons in Parkinson's disease. Human Molecular Genetics, 29(10), 1636-1649. [Link]
-
Ahmad, T., et al. (2014). Miro1 regulates intercellular mitochondrial transport & enhances mesenchymal stem cell rescue efficacy. The EMBO journal, 33(9), 994–1010. [Link]
-
Hsieh, C. H., et al. (2025). Methodological validation of Miro1 retention as a candidate Parkinson's disease biomarker. bioRxiv. [Link]
-
Fottner, M., et al. (2019). A Nanobody-Based Toolset to Monitor and Modify the Mitochondrial GTPase Miro1. Frontiers in Neuroscience, 13, 1269. [Link]
-
Hsieh, C. H., et al. (2019). Miro1 Marks Parkinson's Disease Subset and Miro1 Reducer Rescues Neuron Loss in Parkinson's Models. Cell metabolism, 30(6), 1131–1140.e7. [Link]
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- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Methodological validation of Miro1 retention as a candidate Parkinson’s disease biomarker - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. bioengineer.org [bioengineer.org]
Application of Pyrido[1,2-a]pyrimidines in Cancer Research: A Technical Guide for Drug Discovery Professionals
The pyrido[1,2-a]pyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of the application of pyrido[1,2-a]pyrimidine derivatives in oncology, offering detailed experimental protocols and insights into their mechanisms of action for researchers, scientists, and drug development professionals.
Introduction to Pyrido[1,2-a]pyrimidines in Oncology
Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in cancer research due to their potent and diverse anticancer properties.[1][2] These compounds have been shown to exhibit cytotoxic effects against a wide array of human cancer cell lines.[3][4] Their mechanism of action is often attributed to the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[5][6] Many derivatives of this scaffold function as potent kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol-3-Kinase (PI3K), Akt, and Aurora Kinase.[7] Furthermore, some have been identified as allosteric inhibitors of crucial phosphatases like SHP2 and inhibitors of PIM kinases, highlighting the versatility of this chemical backbone in targeting diverse oncogenic drivers.[6][8]
This document serves as a practical guide, providing not only the scientific rationale for utilizing pyrido[1,2-a]pyrimidines in cancer research but also detailed, validated protocols for their synthesis and biological evaluation.
Key Therapeutic Targets and Mechanisms of Action
The anticancer activity of pyrido[1,2-a]pyrimidine derivatives stems from their ability to modulate critical cellular signaling pathways implicated in tumorigenesis.
Inhibition of Protein Kinases
A primary mechanism of action for many pyrido[1,2-a]pyrimidine compounds is the inhibition of protein kinases, which are often dysregulated in cancer.[7] These molecules can act as ATP-competitive or allosteric inhibitors, effectively blocking the downstream signaling cascades that drive cancer cell growth and survival.
dot
Caption: Simplified signaling pathways targeted by Pyrido[1,2-a]pyrimidines.
Allosteric Inhibition of SHP2
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[9] Overactivation of SHP2 is implicated in various cancers. Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as novel allosteric SHP2 inhibitors, demonstrating potent enzymatic and anti-proliferative activities.[6] These inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.
PIM Kinase Inhibition
PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in many cancers and contribute to therapeutic resistance.[10] They regulate cell cycle progression, apoptosis, and metabolism.[11] Pyrido[2,3-d]pyrimidine derivatives, structurally related to pyrido[1,2-a]pyrimidines, have shown potent PIM-1 kinase inhibitory activity, leading to apoptosis in cancer cells.[8]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative pyrido[1,2-a]pyrimidine and related compounds against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[1,2-a]pyrimidine-3-carboxamide | Compound 6h | A549 (Lung) | 3.2 ± 0.12 | [12] |
| Pyrido[1,2-a]pyrimidine-3-carboxamide | Compound 6k | MCF-7 (Breast) | 4.1 ± 0.15 | [3] |
| Pyrido[1,2-a]pyrimidin-4-one | Compound 14i (SHP2 Inhibitor) | Kyse-520 (Esophageal) | 1.06 | [6] |
| Pyrido[1,2-a]pyrimidin-4-one | Compound 14i (SHP2 Inhibitor) | NCI-H358 (Lung) | - | [6] |
| Pyrido[1,2-a]pyrimidin-4-one | Compound 14i (SHP2 Inhibitor) | MIA-PaCa2 (Pancreatic) | - | [6] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a (EGFR Inhibitor) | PC-3 (Prostate) | 7.98 | [9] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8d (EGFR Inhibitor) | A-549 (Lung) | 7.23 | [9] |
| Pyrido[2,3-d]pyrimidine | Compound 5a (Multi-kinase Inhibitor) | HepG-2 (Liver) | 0.3 | [13] |
| Pyrido[2,3-d]pyrimidine | Compound 4 (PIM-1 Inhibitor) | MCF-7 (Breast) | 0.57 | [8] |
| Pyrido[2,3-d]pyrimidine | Compound 11 (PIM-1 Inhibitor) | HepG2 (Liver) | 0.99 | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrido[1,2-a]pyrimidine derivatives.
Protocol 1: General Synthesis of Pyrido[1,2-a]pyrimidin-4-one Derivatives
This protocol describes a general method for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core structure.
Materials:
-
Substituted 2-aminopyridine
-
Diethyl ethoxymethylenemalonate (EMME) or other suitable malonic ester derivative
-
Dowtherm A or Diphenyl ether
-
Ethanol
-
Appropriate substituted aliphatic or aromatic amines
-
Microwave reactor (optional)
Procedure:
-
Step 1: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
-
A mixture of a substituted 2-aminopyridine and diethyl ethoxymethylenemalonate is heated at reflux in a high-boiling solvent like Dowtherm A or diphenyl ether.[3]
-
Alternatively, the reaction can be carried out under microwave irradiation to shorten reaction times.[3]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
-
Step 2: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamides.
-
The ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate obtained in Step 1 is coupled with a diverse range of substituted aliphatic or aromatic amines.[3]
-
The reaction is typically carried out in a suitable solvent, and the mixture is heated to drive the reaction to completion.
-
The final products are purified by recrystallization or column chromatography.
-
dot
Caption: General workflow for the synthesis of Pyrido[1,2-a]pyrimidine derivatives.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of pyrido[1,2-a]pyrimidine compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Pyrido[1,2-a]pyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrido[1,2-a]pyrimidine compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14][15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic cells following treatment with a pyrido[1,2-a]pyrimidine derivative.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrido[1,2-a]pyrimidine compound for the desired time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of a pyrido[1,2-a]pyrimidine compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[5][7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of target proteins in cancer cells treated with pyrido[1,2-a]pyrimidine kinase inhibitors.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
Conclusion
The pyrido[1,2-a]pyrimidine scaffold holds immense promise for the development of novel anticancer agents. Its synthetic tractability and the ability of its derivatives to target a range of key oncogenic pathways make it a valuable platform for drug discovery. The protocols and information provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this versatile class of compounds in the fight against cancer.
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Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584–590. [Link]
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- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
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- NIH. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors.
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- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
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Application Notes & Protocols: Characterizing 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a Potential SHP2 Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel small molecules, specifically using 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid as a case study, for their potential as inhibitors of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling and is a well-validated target in oncology and other diseases.[1][2] This guide outlines the theoretical background, detailed experimental protocols, and data interpretation strategies necessary to characterize the inhibitory activity, mechanism of action, and cellular efficacy of a putative SHP2 inhibitor.
Introduction to SHP2 as a Therapeutic Target
SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK cascade.[1][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders like Noonan syndrome and is a driver in numerous human cancers, including leukemia and various solid tumors.[1][4][5]
Mechanism of SHP2 Regulation:
Under basal conditions, SHP2 exists in an auto-inhibited "closed" conformation, where its N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6][7] Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins via its SH2 domains. This interaction induces a conformational change to an "open" and active state, allowing the PTP domain to dephosphorylate its substrates and promote downstream signaling.[7][8]
Therapeutic Inhibition Strategies:
Small molecule inhibitors of SHP2 have emerged as a promising therapeutic strategy.[1] These inhibitors can be broadly categorized into two classes:
-
Active-site (Orthosteric) Inhibitors: These molecules compete with the substrate for binding to the catalytic pocket of the PTP domain. A significant challenge for these inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases.[5][9]
-
Allosteric Inhibitors: These inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited "closed" conformation of SHP2.[10][11] This mechanism offers the potential for greater selectivity and has been the focus of recent successful drug discovery efforts.[5]
This guide will focus on providing the necessary protocols to determine if this compound, or other novel compounds, can function as an inhibitor of SHP2 and to elucidate its mechanism of action.
Compound Handling and Preparation
Compound Information:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 33359-68-1 | C10H8N2O3 | 204.18 g/mol |
Data sourced from PubChem CID: 8768162[12]
Preparation of Stock Solutions:
-
Solubility Testing: Before preparing a high-concentration stock, determine the solubility of the compound in various solvents (e.g., DMSO, ethanol). For many small molecules, DMSO is the solvent of choice.
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Biochemical Assays for SHP2 Inhibition
The initial step in characterizing a potential inhibitor is to assess its direct effect on the enzymatic activity of purified SHP2 protein.
In Vitro Phosphatase Activity Assay
This assay measures the ability of the compound to inhibit the dephosphorylation of a synthetic substrate by recombinant SHP2 protein. A common and robust method utilizes a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Protocol:
-
Reagents and Materials:
-
Recombinant full-length SHP2 protein (wild-type)
-
DiFMUP substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test Compound: this compound
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation/Emission ~358/450 nm)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant SHP2 protein to each well (except for the no-enzyme control). Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Immediately begin kinetic monitoring of the fluorescence signal at regular intervals for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Data Interpretation:
A potent inhibitor will exhibit a low IC50 value, indicating that a lower concentration of the compound is required to inhibit 50% of the enzyme's activity.
Mechanism of Action Studies: Allosteric vs. Active-Site Inhibition
To determine if the inhibitor acts via an allosteric or active-site mechanism, the in vitro phosphatase assay can be adapted. A key differentiator is that allosteric inhibitors are typically non-competitive with the substrate and their activity is dependent on the auto-inhibited conformation of SHP2.
Workflow for MoA Determination:
Mechanism of Action Workflow.
Experimental Rationale:
-
Isolated PTP Domain: Allosteric inhibitors require the presence of the SH2 domains to stabilize the closed conformation and will therefore show significantly reduced or no activity against the isolated PTP domain. In contrast, active-site inhibitors will be equally effective.[13]
-
Constitutively Active Mutants: Oncogenic mutants like E76K disrupt the auto-inhibitory interface, favoring the "open" active conformation.[6] Allosteric inhibitors can still bind to and stabilize the residual "closed" population, and thus should retain inhibitory activity against these mutants.[10]
Cellular Assays for Target Engagement and Efficacy
Confirming that the compound can enter cells and engage its target in a physiological context is a critical next step.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells.[4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[7]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, or a cancer cell line with known SHP2 dependency) to ~80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling.
-
-
Protein Analysis:
-
Lyse the cells completely and separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble SHP2 remaining in each sample by Western blotting using a specific anti-SHP2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each compound concentration, plot the percentage of soluble SHP2 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualization of CETSA Principle:
Principle of the Cellular Thermal Shift Assay (CETSA).
Downstream Signaling Pathway Analysis
An effective SHP2 inhibitor should block its function in signaling pathways. This can be assessed by measuring the phosphorylation status of key downstream effectors, such as ERK.
Protocol:
-
Cell Culture and Stimulation:
-
Choose a cell line that shows a robust signaling response to a growth factor (e.g., EGF or FGF).
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 5-10 minutes).
-
-
Lysate Preparation and Western Blotting:
-
Immediately lyse the cells to preserve the phosphorylation states of proteins.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). An antibody against total SHP2 can also be included as a loading control.
-
Data Interpretation:
A dose-dependent decrease in the p-ERK/t-ERK ratio in stimulated cells treated with the compound indicates effective inhibition of the SHP2-mediated RAS-MAPK pathway.
SHP2 Signaling Cascade:
SHP2's Role in the RAS-MAPK Signaling Pathway.
Cell Proliferation/Viability Assays
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. The effect of the compound on the proliferation of cancer cell lines known to be dependent on SHP2 signaling should be evaluated.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KYSE-520 esophageal cancer cells or Kasumi-1 AML cells) in 96-well plates at an appropriate density.[11]
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound.
-
Incubation: Incubate the plates for an extended period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a structured framework and detailed protocols for the initial characterization of this compound as a potential SHP2 inhibitor. Successful outcomes from these experiments—namely, potent inhibition in biochemical assays, confirmation of target engagement in cells, and suppression of downstream signaling and cell proliferation—would provide a strong rationale for further preclinical development. Subsequent studies would involve assessing inhibitor selectivity against a panel of other phosphatases, conducting pharmacokinetic and pharmacodynamic studies, and evaluating in vivo efficacy in animal models of cancer.
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Patsnap Synapse. (2024). What are SHP2 inhibitors and how do they work? Retrieved from [Link]
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Yuan, T., et al. (2021). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Retrieved from [Link]
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LaRochelle, J. R., et al. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Nature Communications. Retrieved from [Link]
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Tautz, L., et al. (2020). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments. Retrieved from [Link]
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Tautz, L., et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PubMed. Retrieved from [Link]
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Zhang, Z. Y., et al. (2012). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. Scientific Reports. Retrieved from [Link]
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Wang, Y., et al. (2021). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. MedChemComm. Retrieved from [Link]
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Chen, Y. N., et al. (2016). A small molecule inhibitor that stabilizes the autoinhibited conformation of the oncogenic tyrosine phosphatase SHP2. Journal of Medicinal Chemistry. Retrieved from [Link]
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Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Plate-Based Assay Platform to Monitor Cellular SHP2 Phosphatase Activity During Erythroid Differentiation. Retrieved from [Link]
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Semantic Scholar. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Retrieved from [Link]
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PubMed. (2019). Small Molecule Inhibitor that Stabilizes the Autoinhibited Conformation of the Oncogenic Tyrosine Phosphatase SHP2. Retrieved from [Link]
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MDPI. (2021). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Retrieved from [Link]
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ACS Bio & Med Chem Au. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. Retrieved from [Link]
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ResearchGate. (n.d.). Establishment of SHP2 allosteric inhibitor screening system (A).... Retrieved from [Link]
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ResearchGate. (n.d.). Strategies to overcome drug resistance using SHP2 inhibitors. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid. Retrieved from [Link]
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Rockefeller University Press. (2023). Sidestepping SHP2 inhibition. Retrieved from [Link]
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MDPI. (2023). Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Journal of Biological Chemistry. (2022). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]
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PubMed Central. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][3][4] triazin-4. Retrieved from [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][3][4]. Retrieved from [Link]
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Application Notes & Protocols for the Development of Pyrido[1,2-a]pyrimidine-Based Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.
Abstract: The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This document provides a comprehensive technical guide for research teams engaged in the discovery and development of novel anti-inflammatory agents based on this scaffold. We will detail a robust synthetic pathway, explore the key mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-tested protocols for the biological evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies.
Rationale and Therapeutic Potential
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Current nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, but their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[4] This necessitates the development of novel anti-inflammatory agents with improved safety profiles and potentially different mechanisms of action.
The pyrido[1,2-a]pyrimidine core is an attractive starting point for developing such agents. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for interacting with biological targets. Derivatives have been shown to modulate key inflammatory mediators beyond COX, including nitric oxide synthases (NOS) and critical signaling pathways like Nuclear Factor-kappa B (NF-κB), offering the potential for more targeted and safer therapeutics.[4][5]
General Synthesis of the Pyrido[1,2-a]pyrimidine Scaffold
A versatile and widely adopted method for the synthesis of the pyrido[1,2-a]pyrimidine core involves the multi-component reaction of a 2-aminopyridine derivative, an aldehyde, and a β-ketoester or malononitrile, often under catalysis. This approach, reminiscent of a Bignelli-like reaction, allows for significant structural diversity.
Below is a representative protocol for a one-pot synthesis. The rationale for this approach is its operational simplicity, high atom economy, and the ready availability of diverse starting materials, which is ideal for building a chemical library for SAR studies.
Caption: General workflow for the one-pot synthesis of pyrido[1,2-a]pyrimidines.
Protocol 2.1: Synthesis of a Model Pyrido[1,2-a]pyrimidine Derivative
Principle: This protocol describes the synthesis of a 4-aryl-3-carbethoxy-pyrido[1,2-a]pyrimidin-2-one derivative via a three-component cyclocondensation reaction.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, p-TSA) (0.1 mmol)
-
Solvent (e.g., Toluene or Acetonitrile) (15 mL)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add the 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), diethyl malonate (1.2 mmol), and the catalyst (0.1 mmol) in the chosen solvent (15 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrido[1,2-a]pyrimidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Key Anti-inflammatory Mechanisms of Action
Pyrido[1,2-a]pyrimidine derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate biological assays. The primary targets identified are COX enzymes and the NF-κB signaling pathway.[4][6]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to traditional NSAIDs, many pyrimidine-based compounds inhibit the activity of COX-1 and COX-2, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins (PGE₂).[4][6] The goal is often to achieve selective inhibition of COX-2, which is inducibly expressed at sites of inflammation, over the constitutively expressed COX-1, which has homeostatic functions, thereby reducing gastrointestinal side effects.[7]
-
Modulation of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[9] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate transcription.[9][10] Some pyrido[1,2-a]pyrimidine derivatives have been shown to suppress this pathway, preventing the production of a broad spectrum of inflammatory mediators.
Caption: A tiered workflow for evaluating anti-inflammatory candidates.
Protocol 5.1: In Vitro COX-1/COX-2 Inhibition Assay
Principle: This fluorometric assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG₂ and then to PGH₂ is coupled to the oxidation of a probe, generating a fluorescent product. The inhibition of this fluorescence is proportional to the inhibition of COX activity.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Test compounds dissolved in DMSO
-
COX-1 and COX-2 enzymes (purified ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~535/590 nm)
Procedure:
-
Prepare all reagents according to the kit manufacturer's instructions.
-
In a 96-well plate, add 10 µL of assay buffer to the background wells.
-
Add 10 µL of the reference inhibitor (positive control) or your test compound at various concentrations to the respective wells. Add 10 µL of solvent (DMSO) to the 100% initial activity wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the background.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Immediately read the fluorescence intensity every minute for 10-20 minutes.
-
Data Analysis: Calculate the reaction rate (V) for each well. The percent inhibition is calculated as: [1 - (V_inhibitor / V_initial_activity)] * 100. Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 5.2: In Vitro Nitric Oxide Production in LPS-Stimulated Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of iNOS activity. The concentration of nitrite (a stable product of NO) in the cell culture medium is measured using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
Test compounds dissolved in DMSO
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
ELISA plate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of your test compounds for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control. An initial MTT assay should be performed to ensure the observed inhibition is not due to cytotoxicity.
Protocol 5.3: In Vivo Carrageenan-Induced Paw Edema Model
Principle: This is a standard model for evaluating acute inflammation. [7][11]Subplantar injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a vehicle control is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice (180-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plebysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
Data Analysis: The amount of swelling is calculated as the change in paw volume (Vₜ - V₀). The percentage inhibition of edema for each group is calculated at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100, where ΔV is the change in paw volume.
References
-
Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(3), 329-340. [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5683. [Link]
-
Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.[Link]
-
Villalobos-García, R., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.[Link]
-
El-fakharany, E. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.[Link]
-
Various Authors. (2018). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.[Link]
-
Aher, S. N., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia.[Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Bluhm, B., et al. (2011). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 19(14), 4345-4354. [Link]
-
Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange.[Link]
-
Gaestel, M., & Mengel, A. (2017). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Seminars in Immunopathology, 39(4), 443-453. [Link]
-
Rather, M. A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1087-1105. [Link]
-
Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(20), 4819. [Link]
-
Liu, H., et al. (2015). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 16052. [Link]
-
Wikipedia contributors. (2024). NF-κB. Wikipedia.[Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.[Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] Traditional synthetic routes to these bicyclic structures often require harsh reaction conditions, long reaction times, and the use of hazardous solvents, leading to environmental concerns and inefficiencies in the drug discovery process. This application note details the principles and protocols for the microwave-assisted organic synthesis (MAOS) of pyrido[2,3-d]pyrimidine derivatives. MAOS presents a green, efficient, and rapid alternative to conventional heating methods, offering significant advantages such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity.[4][5] We will explore the fundamental mechanisms of microwave heating and provide detailed, field-proven protocols for the synthesis of these valuable compounds, aimed at researchers, scientists, and professionals in drug development.
The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis is not merely an alternative heating method; it is a fundamentally different way of transferring energy to a reaction mixture. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls inward, microwave irradiation delivers energy directly to the molecules within the sample.[6][7] This results in rapid, uniform, and efficient volumetric heating.[8]
Mechanism of Microwave Heating
The ability of a substance to convert electromagnetic energy into heat is determined by its dielectric properties. The two primary mechanisms responsible for microwave heating are Dipolar Polarization and Ionic Conduction.[6][9]
-
Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][10] This rapid, continuous reorientation causes molecular friction, which generates heat efficiently and uniformly throughout the solvent and any polar reactants.[7]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this movement due to collisions with surrounding molecules generates heat.[11] This mechanism is significant in reactions involving ionic reagents or catalysts.
Advantages Over Conventional Heating
The unique heating mechanism of MAOS translates into several key advantages for chemical synthesis:
-
Increased Reaction Rates: Reactions that take hours or even days under conventional reflux can often be completed in minutes using microwave irradiation.[4]
-
Improved Chemical Yields: The rapid heating and uniform temperature profile can minimize the formation of by-products, leading to cleaner reactions and higher yields of the desired product.[5][10]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel itself, resulting in a significant reduction in energy consumption compared to an oil bath or heating mantle.[6][9]
-
Enhanced Selectivity: The ability to rapidly reach and precisely control a target temperature can favor specific reaction pathways, improving product selectivity.[4]
-
Compatibility with Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy use, often enabling the use of less hazardous solvents (or even solvent-free conditions), and minimizing waste.[5][8]
General Workflow for Microwave-Assisted Synthesis
The setup for a microwave-assisted reaction is straightforward. The diagram below outlines the typical experimental workflow.
Caption: General experimental workflow for microwave-assisted organic synthesis.
Protocol: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
Multicomponent reactions (MCRs) are exceptionally well-suited for microwave assistance, as the rapid heating can efficiently drive the sequence of tandem reactions required to build complex molecules in a single step.[12] This protocol describes the synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles from an aromatic aldehyde, malononitrile, and 6-aminouracil.[13][14]
Reaction Principle and Mechanism
This synthesis proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[13] The microwave irradiation accelerates each step, particularly the initial condensation and the final ring-closing, leading to a rapid and high-yielding synthesis.
Caption: Mechanistic pathway for the three-component synthesis.
Materials and Equipment
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
6-Aminouracil (1.0 mmol, 127 mg)
-
Solvent: Aqueous ethanol (e.g., 3-5 mL) or DMF (3-5 mL)[13][15]
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Filtration apparatus (Büchner funnel)
Step-by-Step Protocol
-
Vessel Preparation: Place the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., 4 mL of aqueous ethanol) to the vessel.
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (either passively or via the instrument's compressed air cooling system).
-
Product Isolation: Upon cooling, a solid precipitate typically forms. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Drying and Analysis: Dry the purified product under vacuum. Characterize the compound using standard analytical techniques (TLC, melting point, IR, ¹H-NMR, and Mass Spectrometry).
Data and Performance Comparison
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods for the same transformation.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes | [12] |
| Typical Yield | 60 - 80% | 85 - 95% | [5][12] |
| Energy Input | High (prolonged heating of oil bath/mantle) | Low (direct, short-duration heating) | [6] |
| Solvent Volume | Often requires larger volumes for effective reflux | Can be performed with minimal solvent | [16] |
| Work-up | Often requires column chromatography | Simple filtration is often sufficient | [12] |
| Process Control | Less precise temperature control | Precise, real-time temperature and pressure control | [10] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature in 10 °C increments or extending the reaction time by 2-3 minutes. The choice of solvent is also critical; solvents with higher dielectric constants (like DMF or ethanol) absorb microwave energy more efficiently and can improve reaction rates.[11]
-
By-product Formation/Charring: This may indicate the temperature is too high. Reduce the set temperature or consider using a less-efficiently absorbing solvent to moderate the heating rate.
-
Reaction incompletion: Ensure efficient stirring to maintain a homogenous reaction mixture and temperature profile. Confirm the stoichiometry of the reactants.
Conclusion
Microwave-assisted synthesis represents a transformative technology for the rapid and efficient construction of pyrido[2,3-d]pyrimidine derivatives. By leveraging direct and uniform heating, MAOS dramatically shortens reaction times, improves product yields, and aligns with the principles of sustainable chemistry.[5][8] The protocols and principles outlined in this note provide a robust framework for researchers to accelerate the discovery and development of new therapeutic agents based on this vital heterocyclic scaffold.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles. Google Scholar.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- An Efficient Microwave-assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives.
- An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed.
- An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
- A brief review: Microwave assisted organic reaction. Scholars Research Library.
- Use of Microwave Heating in the Synthesis of Heterocycles
- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Green Chemistry: Microwave assisted synthesis. YouTube.
- Microwave assisted synthesis and biological investigations of novel derivatives of pyrido[2,3-d]pyrimidines.
- An Efficient Chemoselective Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradi
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry.
- Medicinal chemistry perspective of pyrido[2,3-d] pyrimidines as anticancer agents. Google Scholar.
Sources
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- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijnrd.org [ijnrd.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrido[1,2-a]pyrimidine Synthesis
Welcome to the technical support center dedicated to the synthesis of pyrido[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidines are a well-known class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including antidepressant, gastrointestinal protective, and anticancer properties.[1] The synthesis of these molecules, while achievable through various routes, can present specific challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, ensuring a higher success rate and optimized reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of pyrido[1,2-a]pyrimidines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing a one-pot, three-component reaction to synthesize a pyrido[1,2-a]pyrimidine derivative, but I'm observing a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a multi-component reaction for pyrido[1,2-a]pyrimidine synthesis is a frequent challenge and can stem from several factors. Let's break down the potential causes and the corresponding troubleshooting steps.
Causality and Remediation:
-
Suboptimal Reaction Conditions: The delicate balance of reaction temperature, time, and solvent is crucial for the successful formation of the pyrido[1,2-a]pyrimidine core.
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization.[2] However, excessive heat can lead to the decomposition of starting materials or intermediates. It is advisable to screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent) to find the optimal condition.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times can lead to the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation.
-
Solvent Choice: The polarity of the solvent plays a significant role in solubilizing the reactants and stabilizing intermediates. While polar solvents like ethanol or acetonitrile are commonly used, in some cases, solvent-free conditions or the use of water as a green solvent have been shown to be effective.[3][4] Experimenting with a variety of solvents with different polarities is recommended.
-
-
Catalyst Inefficiency or Absence: Many synthetic routes for pyrido[1,2-a]pyrimidines rely on either acid or base catalysis to facilitate the key bond-forming steps.
-
Acid Catalysis: Brønsted acids (e.g., concentrated HCl, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, FeCl₃) can be employed to activate carbonyl groups and promote cyclization.[2][3][5] The choice and concentration of the acid catalyst should be optimized.
-
Base Catalysis: In some synthetic strategies, a base is required to deprotonate a nucleophile or facilitate a condensation step. Organic bases like triethylamine or piperidine, or inorganic bases like potassium carbonate, are often used.
-
Catalyst-Free Conditions: Interestingly, some modern, environmentally friendly methods have been developed that proceed without a catalyst, often utilizing microwave irradiation or simply heating in a suitable solvent like water.[4]
-
-
Purity of Starting Materials: The presence of impurities in your starting materials, such as 2-aminopyridine or the β-dicarbonyl compound, can significantly inhibit the reaction or lead to the formation of unwanted side products.[6] It is crucial to use highly pure reagents, and if necessary, purify them before use.
Experimental Protocol: Screening Reaction Conditions
-
Set up a parallel reaction array with varying solvents (e.g., ethanol, acetonitrile, toluene, and solvent-free).
-
For each solvent, establish a temperature gradient (e.g., 50 °C, 80 °C, and reflux).
-
If applicable, screen a panel of catalysts (e.g., p-TsOH, HCl, ZnCl₂, and no catalyst).
-
Monitor each reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) using TLC.
-
Identify the condition that provides the highest yield of the desired product with minimal byproduct formation.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing the desired pyrido[1,2-a]pyrimidine, but it is contaminated with significant amounts of side products, making purification difficult. What are these common byproducts and how can I minimize their formation?
Answer:
The formation of side products is a common hurdle in heterocyclic synthesis. In the case of pyrido[1,2-a]pyrimidines, these can arise from competing reaction pathways or the decomposition of intermediates.
Common Side Products and Mitigation Strategies:
-
Uncyclized Intermediates: The initial condensation between 2-aminopyridine and the β-dicarbonyl compound forms an enamine intermediate. Incomplete cyclization will leave this intermediate in the reaction mixture.
-
Solution: To drive the reaction towards the cyclized product, you can increase the reaction temperature or time. The addition of a suitable dehydrating agent, such as molecular sieves, can also be beneficial in some cases.[5]
-
-
Products of Self-Condensation: The β-dicarbonyl compound can undergo self-condensation, especially under basic conditions, leading to complex mixtures.
-
Solution: A slow, dropwise addition of the β-dicarbonyl compound to the reaction mixture containing 2-aminopyridine can minimize its self-condensation.
-
-
Tschitschibabin-type Side Products: In reactions involving aldehydes and ammonia sources (which can be formed in situ), there is a possibility of forming pyridine derivatives via the Tschitschibabin pyridine synthesis pathway, which involves condensation reactions of aldehydes and ketones with ammonia.[7]
-
Solution: Carefully controlling the stoichiometry of the reactants and avoiding excessive temperatures can help suppress this side reaction.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrido[1,2-a]pyrimidine derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique to obtain a highly pure compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of pyrido[1,2-a]pyrimidines from 2-aminopyridines and β-dicarbonyl compounds?
A1: The most common pathway involves an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic pyridine nitrogen onto the second carbonyl group, followed by another dehydration step to yield the aromatic pyrido[1,2-a]pyrimidine ring system.
Caption: General mechanism for pyrido[1,2-a]pyrimidine synthesis.
Q2: Can I use microwave irradiation to accelerate the synthesis?
A2: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various heterocyclic compounds, including pyrido[1,2-a]pyrimidines. Microwave heating can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. Several studies have reported the use of microwave irradiation in the presence or absence of a catalyst for this synthesis.[8]
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Absolutely. The development of green synthetic methodologies is a major focus in modern organic chemistry. For pyrido[1,2-a]pyrimidine synthesis, several eco-friendly approaches have been reported, including:
-
Using water as a solvent: Water is a non-toxic, inexpensive, and readily available solvent. Several catalyst-free methods for the synthesis of pyrido[1,2-a]pyrimidines in water have been developed.[4]
-
Solvent-free reactions: Conducting reactions under solvent-free ("neat") conditions minimizes the use of volatile organic compounds (VOCs).[9]
-
Use of reusable catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused reduces waste and improves the overall efficiency of the process.[10]
Q4: How can I confirm the structure of my synthesized pyrido[1,2-a]pyrimidine?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the proton and carbon framework of your compound.
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound and can also offer information about its fragmentation pattern, which can further support the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as C=O (carbonyl) and C=N bonds, which are characteristic of the pyrido[1,2-a]pyrimidine core.
Data Summary Table
The following table provides a general overview of typical reaction parameters for the synthesis of pyrido[1,2-a]pyrimidines. Note that the optimal conditions will be substrate-dependent.
| Parameter | Typical Range/Options | Notes |
| Starting Materials | 2-Aminopyridine derivatives, β-Dicarbonyl compounds (e.g., diethyl malonate, acetylacetone), Aldehydes, Nitriles | The choice of starting materials dictates the substitution pattern on the final product. |
| Solvents | Ethanol, Acetonitrile, Toluene, Water, Solvent-free | Solvent polarity can significantly impact reaction rates and yields.[3] |
| Catalysts | Acidic: Conc. HCl, p-TsOH, Lewis Acids (ZnCl₂, FeCl₃) Basic: Triethylamine, Piperidine None: Catalyst-free conditions are possible.[2][4][5] | The choice of catalyst depends on the specific reaction mechanism. |
| Temperature | Room Temperature to Reflux | Optimization is crucial to balance reaction rate and prevent decomposition. |
| Reaction Time | Minutes (Microwave) to 24+ hours (Conventional Heating) | Monitor reaction progress by TLC or LC-MS. |
| Yields | Moderate to Excellent (can be >90%) | Highly dependent on the optimization of all reaction parameters. |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in pyrido[1,2-a]pyrimidine synthesis.
References
- Toche, R. B., Aware, P. B., Chavan, S. M., Patil, V. M., & Patil, P. S. (2016). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151.
-
Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]
-
Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Toche, R. B., Ghotekar, B. K., Kazi, M. A., Patil, S. P., & Jachak, M. N. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329.
- Shaaban, M. R., & Hammouda, M. M. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry, 17(1), 26.
-
Chichibabin (Tschitschibabin) Pyridin Synthese. (n.d.). ResearchGate. Retrieved from [Link]
- Hammouda, M. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12053-12075.
-
Chichibabin reaction. (n.d.). Grokipedia. Retrieved from [Link]
- Ma, C. (2014).
- Hermecz, I., & Mészáros, Z. (1983). Synthesis, chemical and biological properties of pyrido[1,2-a]pyrimidines. Medicinal research reviews, 3(4), 439–501.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
- Toche, R. B., Ghotekar, B. K., Kazi, M. A., Patil, S. P., & Jachak, M. N. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange, 2008, 434329.
- Abdolmohammadi, S., & Balalaie, S. (2012). A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles. Combinatorial chemistry & high throughput screening, 15(5), 395–399.
- Klein, A., Caron, N., Gauthier, C., Schowalter, M., August, A., Felpin, F. X., ... & Le-Huérou, V. (2010). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & medicinal chemistry, 18(1), 393–401.
- Al-Tel, T. H. (2021).
- Kariyapperuma, N. L., & Itami, K. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
- Palma, A., Matos, M. J., & Borges, F. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 24(22), 4103.
-
Pyrimidine Synthesis. (2023, February 21). YouTube. Retrieved from [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Chichibabin Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Li, Y., Wang, Y., Zhang, Y., Zhang, L., Wang, L., & Li, J. (2022). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European journal of medicinal chemistry, 238, 114488.
- Szymański, P., Kaczor, A. A., Godyń, J., Witek, K., Fruzinski, A., & Kieć-Kononowicz, K. (2019). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules (Basel, Switzerland), 24(17), 3113.
- Almansa, C., Gómez, L. A., Caballero, J., Entrena, A., Aracil, A., & de la Rubia, A. (2003). Solid-phase synthesis and inhibitory effects of some pyrido[1,2-c]pyrimidine derivatives on leukocyte formations and experimental inflammation. Journal of medicinal chemistry, 46(21), 4463–4475.
- Al-Otaibi, Y. A., El-Sayed, W. M., & El-Gazzar, A. R. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific reports, 14(1), 8003.
- Obniska, J., & Kaminski, K. (2006). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors. Part 4. European journal of medicinal chemistry, 41(1), 125–134.
-
Pyrido[1,2-a]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 10. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Technical Support Center: Purification of Pyrido[1,2-a]pyrimidine Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidine compounds. This class of nitrogen-containing heterocycles is of significant interest due to its wide range of pharmacological activities, including anticancer, antidepressant, and antimalarial properties.[1][2] However, their unique physicochemical characteristics can present considerable purification challenges.
This guide is structured to provide direct, actionable solutions to common and complex issues encountered during the purification process. We will move from frequently asked questions to in-depth troubleshooting guides for specific techniques, explaining the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in purifying crude pyrido[1,2-a]pyrimidine products.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities are typically derived from the synthesis route. For instance, in the common synthesis involving the condensation of a 2-aminopyridine with a β-ketoester or malonate derivative, you can expect:
-
Unreacted Starting Materials: Residual 2-aminopyridine and the coupling partner (e.g., diethyl malonate) are frequent impurities.[3][4]
-
Reaction Intermediates: Incomplete cyclization can leave linear intermediates in the crude mixture.[3]
-
Side Products: High reaction temperatures can lead to the formation of thermally induced side products or regioisomers.
-
Catalyst Residues: If a catalyst (acidic or basic) was used, it might persist in the crude product.[5]
Table 1: Common Impurities and Their Likely Origin
| Impurity Type | Common Examples | Typical Synthesis Origin | Recommended Removal Method |
|---|---|---|---|
| Starting Materials | 2-Aminopyridine, Diethyl Malonate | Gould-Jacobs reaction or similar condensations[4] | Column Chromatography, Acid-Base Extraction |
| Intermediates | Acyclic amides/enamines | Incomplete intramolecular cyclization | Column Chromatography |
| Reagents | Phosphorus oxychloride (POCl₃) | Cyclization/dehydration steps[6] | Aqueous workup with a mild base (e.g., NaHCO₃) |
| Side Products | Regioisomers, Polymers | High-temperature reactions, non-specific catalysis | Column Chromatography, Recrystallization |
Q2: My crude product is a persistent oil or gum. How can I induce solidification?
A2: Oily products are common when residual solvents or low-melting impurities are present. Before attempting column chromatography, try trituration. This involves stirring the oil vigorously with a solvent in which your product is insoluble but the impurities are soluble.
-
Recommended Solvents: Start with non-polar solvents like hexanes, petroleum ether, or diethyl ether.
-
Procedure: Add a small volume of the cold solvent to your oil in a flask. Use a spatula to scratch the inside of the flask below the solvent level. The micro-abrasions on the glass can provide nucleation sites for crystal growth. If solidification occurs, you can isolate the solid by filtration.
Q3: My compound streaks severely on a silica gel TLC plate. What is the cause and how can I fix it?
A3: This is a classic sign of a basic compound interacting strongly with the acidic surface of the silica gel. The nitrogen atoms in the pyrido[1,2-a]pyrimidine core are basic and can protonate, leading to strong, non-specific binding. To resolve this, you must neutralize the interaction:
-
Solution: Add a small amount of a basic modifier to your TLC eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia in your methanol co-solvent. This will saturate the acidic sites on the silica, allowing your compound to elute cleanly and symmetrically.
Q4: My purified compound changed color and shows degradation peaks after a week. How should it be stored?
A4: Pyrido[1,2-a]pyrimidine derivatives can be susceptible to degradation from exposure to light, oxygen, moisture, and heat.[7]
-
Optimal Storage: For long-term stability, store your purified compound in a tightly sealed amber vial at low temperatures (2-8 °C).[7] For particularly sensitive compounds, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
Part 2: Troubleshooting Guide for Purification Techniques
This section provides detailed protocols and solutions for the primary purification methods.
Workflow for Selecting a Purification Strategy
Before diving into specific techniques, it's crucial to select the right approach. The following workflow outlines a logical decision-making process.
Caption: Decision tree for selecting an appropriate purification method.
Guide 1: Column Chromatography
Column chromatography is the most versatile technique for separating complex mixtures of pyrido[1,2-a]pyrimidines.[5][8]
Q: How do I select the right solvent system (eluent) for my column?
A: The ideal eluent is found through systematic screening using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent mixture that gives your desired compound a retention factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities.
Step-by-Step Protocol for TLC Screening:
-
Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your test eluent.
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Adjust and Repeat:
-
If the Rƒ is too low (spots at the bottom), increase the eluent's polarity (e.g., increase the percentage of EtOAc in Hexane/EtOAc).
-
If the Rƒ is too high (spots at the top), decrease the eluent's polarity.
-
If spots are streaking, add 0.5-1% triethylamine (Et₃N) to the eluent mixture.
-
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Compound Polarity (Estimated from TLC) | Starting Eluent System | Polarity Modifier (if needed) |
|---|---|---|
| Low (Rƒ > 0.5 in 20% EtOAc/Hex) | 100% Hexane -> 30% EtOAc in Hexane (gradient) | N/A |
| Medium (Rƒ ~0.2 in 50% EtOAc/Hex) | 20% EtOAc in Hexane -> 80% EtOAc in Hexane (gradient) | 1% Et₃N for basic compounds |
| High (Rƒ < 0.2 in 100% EtOAc) | 100% DCM -> 10% MeOH in DCM (gradient) | 1% Et₃N or 1% NH₄OH in MeOH portion |
Q: My compounds are co-eluting and I have poor separation. How can I improve resolution?
A: Poor resolution means the separation between the bands of your desired product and impurities is insufficient. Several factors can be adjusted to improve this.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Guide 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity of a solid product that is already relatively clean (>80-90%).[3] It relies on the differences in solubility of the compound and its impurities in a specific solvent at different temperatures.
Q: How do I find the perfect solvent for recrystallization?
A: The ideal solvent will dissolve your compound completely when hot (at boiling point) but poorly when cold (at room temperature or in an ice bath).
Step-by-Step Protocol for Solvent Screening:
-
Small Scale Test: Place ~20-30 mg of your crude solid into a small test tube.
-
Add Cold Solvent: Add the test solvent dropwise at room temperature until the solid is just covered. Observe if it dissolves. If it dissolves readily, the solvent is unsuitable.
-
Heat: If the solid did not dissolve, heat the mixture gently (e.g., in a hot water bath) while adding more solvent dropwise until the solid just dissolves completely.
-
Cool: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 10-15 minutes.
-
Observe: An ideal solvent will produce a large crop of crystals upon cooling. If no crystals form, try scratching the inside of the tube or adding a seed crystal. If the compound "oils out," the solvent is not ideal.
Table 3: Common Solvents for Recrystallization of Pyrido[1,2-a]pyrimidines
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Commonly used and effective for many derivatives.[9] |
| Methanol | 65 | Polar Protic | Good for more polar compounds; lower boiling point.[10] |
| Isopropanol | 82 | Polar Protic | Less volatile than ethanol/methanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of medium polarity. |
| Toluene | 111 | Non-polar | Useful for less polar compounds; high boiling point. |
| Ligroin | 60-90 | Non-polar | A non-polar solvent used for non-polar derivatives.[11] |
Q: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solution becomes saturated at a temperature above the compound's melting point. The compound separates as a liquid instead of a solid crystalline lattice.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, add 10-20% more solvent, and attempt to cool again.
-
Cool Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use a Two-Solvent System: If a single solvent fails, dissolve your compound in a minimal amount of a "good" hot solvent (one it's very soluble in). Then, slowly add a "poor" hot solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
By methodically addressing these common challenges, researchers can significantly improve the efficiency and success rate of purifying novel pyrido[1,2-a]pyrimidine compounds, accelerating their path toward biological evaluation and drug development.
References
- Solubility Profile of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide. Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,2-d]pyrimidine Deriv
- Preventing degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage. Benchchem.
- New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- Simple route for the synthesis of pyrido [1, 2-a] pyrimidine deriv
- Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Taylor & Francis Online.
- Technical Support Center: Purification of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. Benchchem.
- Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
- Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Research Article New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar.
- Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed.
- Scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies. Benchchem.
Sources
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Batch-to-Batch Variability in Pyrido[2,3-d]pyrimidine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of pyrido[2,3-d]pyrimidines. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Batch-to-batch variability can be a significant impediment to achieving consistent yields, purity, and, ultimately, reliable biological data. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to diagnose and resolve common synthetic challenges, ensuring the robustness and reproducibility of your pyrido[2,3-d]pyrimidine preparations.
Frequently Asked Questions (FAQs)
Here, we address some of the high-level questions frequently encountered when dealing with batch-to-batch variability in the synthesis of pyrido[2,3-d]pyrimidines.
Q1: What are the primary drivers of batch-to-batch inconsistency in pyrido[2,3-d]pyrimidine synthesis?
A1: The primary sources of variability often stem from three key areas:
-
Starting Material Quality: Purity, isomeric composition, and even the physical form of starting materials can significantly impact reaction kinetics and impurity profiles.
-
Reaction Conditions: Minor deviations in temperature, reaction time, stirring rate, and atmospheric moisture can lead to the formation of side products or incomplete reactions.
-
Work-up and Purification Procedures: Inconsistent work-up procedures can introduce impurities or lead to product loss. The efficiency of purification methods like crystallization or chromatography can also vary between batches.
Q2: How can I proactively minimize variability before starting a new batch?
A2: Proactive measures are crucial. Before initiating a synthesis, it is best practice to:
-
Thoroughly Characterize Starting Materials: Use techniques like NMR, LC-MS, and melting point analysis to confirm the identity and purity of all reagents.
-
Establish a Detailed and Robust Protocol: Document every step of the synthesis with precise parameters.
-
Perform Small-Scale Pilot Reactions: Before committing to a large-scale synthesis, run a small-scale reaction to identify any potential issues with the current batch of reagents or equipment.
Q3: What are the most common side products to watch out for in pyrido[2,3-d]pyrimidine synthesis?
A3: Depending on the synthetic route, common side products can include oxidized byproducts, where a dihydropyridine intermediate aromatizes, dimeric species from self-condensation of reactive intermediates, incompletely cyclized intermediates, and hydrolysis products of nitrile or ester functionalities if the reaction conditions are too harsh.[1]
Troubleshooting Guide: From Inconsistent Yields to Impurity Profiling
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of pyrido[2,3-d]pyrimidines.
Issue 1: Low or Inconsistent Product Yield
Low yields are a frequent challenge and can be traced back to several factors.
Potential Causes & Solutions
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The persistence of starting material spots/peaks indicates an incomplete reaction.
-
Solution:
-
Reaction Time: Extend the reaction time and continue to monitor.
-
Temperature: Gradually increase the reaction temperature, as insufficient thermal energy can be a limiting factor. However, be cautious of potential side product formation at higher temperatures.[2]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. For heterogeneous catalysts, ensure proper activation and efficient stirring.
-
-
-
Side Reaction Pathways:
-
Diagnosis: Analyze the crude reaction mixture by LC-MS or NMR to identify the presence of unexpected side products.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature may favor the desired reaction pathway over side reactions.[3]
-
Order of Reagent Addition: In multi-component reactions, the order of addition can be critical. Consider a stepwise addition of reagents to control the formation of reactive intermediates.[4]
-
Stoichiometry Control: Precisely control the stoichiometry of your reactants. An excess of one reactant can sometimes promote side reactions.
-
-
-
Product Loss During Work-up or Purification:
-
Diagnosis: If the crude yield is high but the isolated yield is low, product loss during work-up and purification is likely.
-
Solution:
-
Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Check the aqueous layer for any remaining product.
-
Purification Method: For purification by column chromatography, choose the appropriate stationary and mobile phases to avoid product streaking or irreversible adsorption. For recrystallization, select a solvent system that provides good recovery.
-
-
Issue 2: Presence of Significant Impurities in the Final Product
The formation of impurities can compromise the biological activity and safety of the target compound.
Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Oxidized Byproducts | Exposure to atmospheric oxygen, especially with dihydropyridine intermediates.[1] | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. |
| Incompletely Cyclized Intermediates | Insufficient reaction time or temperature for the final cyclization step.[1] | Increase reaction time and/or temperature. Monitor the disappearance of the intermediate by TLC/LC-MS. |
| Hydrolysis Products (Carboxylic Acids/Amides) | Presence of water and acidic or basic conditions, leading to hydrolysis of ester or nitrile groups.[1] | Use anhydrous solvents and reagents. If acidic or basic conditions are necessary, consider milder reagents or shorter reaction times. |
| Starting Materials | Incomplete reaction or co-elution during purification. | Optimize reaction conditions for full conversion. Develop a more effective purification protocol. |
Issue 3: Poor Reproducibility Between Batches
When the same protocol yields different results, it points to subtle, uncontrolled variables.
Troubleshooting Workflow for Reproducibility
Caption: A logical workflow for diagnosing the root cause of batch-to-batch irreproducibility.
Key Experimental Protocols
To ensure consistency, here are detailed protocols for critical stages of a generic pyrido[2,3-d]pyrimidine synthesis.
Protocol 1: Starting Material Qualification
-
Visual Inspection: Examine all reagents for any changes in color or physical state.
-
Purity Analysis (HPLC):
-
Prepare a standard solution of the starting material at a known concentration.
-
Develop an HPLC method capable of separating the starting material from potential impurities. A C18 reverse-phase column is often a good starting point.[5]
-
Analyze each batch of starting material to ensure its purity meets the required specification (e.g., >98%).
-
-
Identity Confirmation (¹H NMR):
-
Acquire a ¹H NMR spectrum of each starting material.
-
Compare the spectrum to a reference spectrum or the expected chemical shifts and coupling constants to confirm its identity.
-
-
Water Content (Karl Fischer Titration):
-
For moisture-sensitive reactions, determine the water content of solvents and key reagents using Karl Fischer titration.
-
Protocol 2: In-Process Reaction Monitoring using TLC
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material(s), a co-spot, and the reaction mixture.
-
Spot the Plate:
-
Lane 1 (Starting Material): Spot a dilute solution of the key starting material.
-
Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, an aliquot of the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. Allow the solvent to ascend the plate.
-
Visualize the Plate: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.
Conclusion
Addressing batch-to-batch variability in pyrido[2,3-d]pyrimidine synthesis requires a systematic and analytical approach. By rigorously controlling the quality of starting materials, precisely executing reaction protocols, and implementing robust in-process monitoring, researchers can significantly enhance the consistency and reliability of their synthetic outcomes. This guide serves as a foundational resource to empower scientists to overcome common challenges and achieve reproducible success in the synthesis of these important molecules.
References
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]
-
An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst - PubMed. Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]
-
General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3 - ResearchGate. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. Available at: [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. Available at: [Link]
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed. Available at: [Link]
-
(PDF) A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Available at: [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scirp.org. Available at: [Link]
-
Synthesis and Pharmacological Assessment of Novel Pyrido [2,3-D] Pyrimidines. Available at: [Link]
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Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed. Available at: [Link]
Sources
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stability issues of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid in solution
Technical Support Center: 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
A Guide for Researchers on Solution Stability
The pyrido[1,2-a]pyrimidine core is a fascinating heterocyclic system featured in various pharmacologically active agents.[1] However, like many complex organic molecules, its stability in solution is not absolute and is highly dependent on environmental conditions. This guide is built on established principles of chemical stability and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to provide a robust framework for your experimental design.[2][3]
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound in solution.
Q1: What are the primary factors that can degrade this compound in solution?
A1: The stability of this compound in solution is primarily influenced by four key factors: pH, light, temperature, and oxidative stress. While specific degradation pathways for this exact molecule are not extensively documented in public literature, the pyrido[1,2-a]pyrimidine scaffold and similar heterocyclic systems are known to be susceptible to certain degradation mechanisms.[4]
-
Hydrolysis: The pyrimidine ring system can be susceptible to cleavage via hydrolysis, a reaction catalyzed by both acidic and basic conditions.[4][5] The presence of the carboxylic acid functional group also introduces a potential site for pH-dependent reactions.
-
Photodegradation: Aromatic and heterocyclic systems often absorb UV or visible light, which can lead to photochemical reactions and degradation.[4]
-
Thermal Degradation: Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition reactions.[4]
-
Oxidation: Reaction with atmospheric or dissolved oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of N-oxides or other oxidative degradation products.[4]
Q2: I've noticed a change in the color of my stock solution. What could be the cause?
A2: A change in color, such as yellowing or browning, is a strong indicator of chemical degradation.[4] This is often due to the formation of new chromophores as the compound's structure is altered. The most common culprits are photodegradation, from exposure to ambient light, or oxidation. It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with any experiments.
Q3: What is the best way to prepare and store solutions of this compound to ensure maximum stability?
A3: To minimize degradation, we recommend the following storage practices:
-
Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, prepare them fresh using purified water (e.g., Milli-Q). If co-solvents are needed for solubility, ensure they are inert (e.g., DMSO, acetonitrile).
-
Temperature: Store stock solutions at low temperatures, ideally at 2-8 °C for short-term storage or ≤ -20 °C for long-term storage.[4] Avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
pH Control: If working with aqueous solutions, buffer them to a pH where the compound is most stable. This typically needs to be determined empirically, but starting in the slightly acidic to neutral range (pH 4-7) is often a safe initial approach.
Q4: Which analytical techniques are best for monitoring the stability of this compound and detecting degradants?
A4: The gold standard for stability assessment is a stability-indicating High-Performance Liquid Chromatography (HPLC) method . An ideal method should be capable of separating the parent compound from all potential degradation products.
-
Detection: A Photodiode Array (PDA) or UV detector is essential for initial method development. For definitive identification of degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended. This allows for the determination of the mass-to-charge ratio of degradation products, providing critical clues to their structure.
-
Method Validation: As per ICH guidelines, a forced degradation study is the definitive way to validate that your analytical method is stability-indicating.[2][3]
Troubleshooting Guide: Common Scenarios
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor reproducibility in bioassays. | Compound degradation in assay media or during incubation. | 1. Prepare fresh dilutions from a validated stock solution immediately before each experiment. 2. Perform a time-course stability test of the compound in your specific assay buffer under incubation conditions (e.g., 37 °C, 5% CO₂). Analyze samples by HPLC at t=0 and subsequent time points. 3. If instability is confirmed, consider shorter incubation times or adding antioxidants (if compatible with the assay). |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation in the stored solution. | 1. Identify the stress condition causing degradation (light, heat, pH, air). Review storage procedures. 2. Characterize the new peaks using LC-MS to understand the degradation pathway. 3. Implement stricter storage protocols as outlined in FAQ Q3. |
| Loss of compound potency or concentration in a stored standard solution. | Adsorption to container surfaces or slow degradation. | 1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Re-evaluate storage conditions. Even slow degradation can become significant over weeks or months. 3. Always re-quantify aged standard solutions against a freshly prepared standard or a certified reference material before use. |
Visualizing Stability & Experimental Design
To better understand the factors at play and the workflow for assessing them, we have prepared the following diagrams.
Caption: Key factors influencing compound stability in solution.
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to determine the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being further degraded.[5]
Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade DMSO, acetonitrile, and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with PDA and/or MS detector
-
pH meter, calibrated thermometers, photostability chamber
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., DMSO or acetonitrile).
-
-
Stress Conditions Setup:
-
For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the respective stress medium. Include a control sample diluted in the solvent mixture without the stressor, kept at ambient conditions.
-
Acid Hydrolysis:
-
Mix the drug solution with 0.1 M HCl.
-
Incubate at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.[5]
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the drug solution with 0.1 M NaOH.
-
Incubate at room temperature (due to expected higher reactivity).
-
Withdraw aliquots at shorter intervals (e.g., 0, 30 min, 1, 2, 4 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.[3]
-
-
Oxidative Degradation:
-
Mix the drug solution with 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quench the reaction by dilution with mobile phase if necessary.
-
-
Thermal Degradation:
-
Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate at 60 °C, protected from light.
-
Withdraw aliquots at 0, 1, 3, and 7 days.[5]
-
-
Photolytic Degradation:
-
Expose the solution (in a photochemically transparent container) to a light source conforming to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze after a specified illumination period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
-
Sample Analysis:
-
Analyze all samples (including controls and t=0) using a developed HPLC-PDA/MS method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the t=0 sample.
-
Analyze the chromatograms for the appearance of new peaks (degradants).
-
Use MS data to propose structures for the observed degradants.
-
References
- BenchChem. (2025). Preventing degradation of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione during storage.
- Reddy, P. K., & Reddy, Y. R. (2016). Forced degradation studies. MedCrave online.
- Prajapati, R., & Patel, C. N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
- Arote, R. B. (n.d.). This compound. Santa Cruz Biotechnology.
- Pharmaffiliates. (n.d.). This compound.
- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- ChemicalBook. (n.d.). This compound ethyl ester synthesis.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
- National Center for Biotechnology Information. (n.d.).
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
-
PubMed. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chem Pharm Bull (Tokyo). Available at: [Link]
- PubMed. (n.d.). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines.
- BLDpharm. (n.d.). 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
- RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- National Center for Biotechnology Information. (n.d.).
- PubChemLite. (n.d.). 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
- Molbase. (n.d.). Synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid.
Sources
Technical Support Center: Synthesis of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
An advanced technical support guide for professionals engaged in the synthesis of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidines are privileged structures in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] The synthesis, while conceptually straightforward, is prone to specific side reactions that can impact yield, purity, and scalability.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.
Synthesis Overview: The Gould-Jacobs Pathway
The most common and reliable route to this scaffold is a modified Gould-Jacobs reaction.[3][4] The synthesis is typically a three-stage process:
-
Condensation: Nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEMM) by 2-amino-4-methylpyridine.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting enamine intermediate to form the ethyl ester of the target molecule.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Below is a diagram illustrating the primary reaction pathway and the key side reactions that are the focus of this guide.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Question 1: My yield of the cyclized ester (the product of Step 2) is consistently low, and I recover a significant amount of the uncyclized intermediate. What's going wrong?
Answer: This is the most frequent challenge in the Gould-Jacobs reaction and points directly to insufficient energy input during the thermal cyclization step.
-
Causality: The cyclization is an intramolecular 6-electron electrocyclization reaction that requires overcoming a significant activation energy barrier.[3] The intermediate enamine is quite stable, and without sufficient thermal energy, the reaction will stall.[5]
-
Troubleshooting Steps:
-
Verify Reaction Temperature: The thermal cyclization typically requires temperatures between 240-260 °C. This is often achieved using high-boiling point solvents like Dowtherm A or diphenyl ether. Ensure your reaction setup can safely and accurately maintain this temperature.
-
Consider Solvent-Free Conditions: Heating the neat mixture of reactants can be highly effective.[6] This maximizes the concentration and avoids potential side reactions with the solvent.
-
Increase Reaction Time: If you are at the lower end of the temperature range, extending the reaction time may improve conversion. However, this also increases the risk of thermal decomposition.
-
Employ Microwave Irradiation: Microwave-assisted synthesis is an excellent alternative to conventional heating.[4][5] It can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating.[7]
-
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Temperature | 240-260 °C | 150-250 °C | High thermal energy is required for cyclization. Microwaves can achieve the necessary molecular agitation at lower bulk temperatures. |
| Time | 2-6 hours | 10-30 minutes | Microwave heating is significantly more efficient, reducing the risk of thermal degradation over long periods.[5] |
| Solvent | Dowtherm A, Diphenyl Ether | Solvent-free or high-boiling polar solvents (e.g., DMF, NMP) | High-boiling inert solvents are needed for conventional heating. Microwaves can often be used solvent-free, simplifying workup. |
| Typical Yield | 40-70% | 55-85% | Improved energy transfer often leads to higher conversion and better yields.[7] |
Question 2: During the final hydrolysis step (Step 3), my isolated product shows two spots on TLC/LCMS. The major product is the correct mass, but there's a significant impurity with a mass of 44 Da less. What is this side product?
Answer: You are observing decarboxylation, the loss of CO₂ from your target molecule. This is a classic side reaction for β-keto acids and related heterocyclic systems.[8][9]
-
Causality: The carboxylic acid at the 3-position is activated by the adjacent carbonyl group at the 4-position. Under harsh hydrolysis conditions (e.g., high concentrations of NaOH or KOH, prolonged heating), the molecule can readily eliminate carbon dioxide to form 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Troubleshooting Steps:
-
Lower the Hydrolysis Temperature: Perform the saponification at a lower temperature. Start with room temperature and monitor the reaction progress over a longer period. If necessary, gently heat to 40-50 °C, but avoid refluxing.
-
Use Stoichiometric Base: Use a slight excess (e.g., 1.1-1.5 equivalents) of base rather than a large excess. This minimizes the concentration of hydroxide ions available to promote decarboxylation.
-
Change the Base: Consider using a weaker base like lithium hydroxide (LiOH) or even potassium carbonate (K₂CO₃) in aqueous alcohol, which can be sufficient for hydrolysis while being less harsh.
-
Careful Acidification: During workup, add acid slowly at a low temperature (0-5 °C) to precipitate the product. Localized heating from a rapid, exothermic neutralization can drive decarboxylation.
-
Question 3: The cyclization reaction mixture turns into a dark, intractable tar, making product isolation impossible. How can I prevent this?
Answer: Tar formation is indicative of polymerization and decomposition, which occurs when the reaction is heated for too long or at a temperature that is too high.
-
Causality: The high temperatures required for cyclization can also initiate radical or other decomposition pathways, especially in the presence of impurities. The enamine intermediate and the product itself can be susceptible to degradation under prolonged thermal stress.
-
Troubleshooting Steps:
-
Optimize Time and Temperature: This is a delicate balance. The goal is to find the minimum temperature and time required for complete cyclization. A time-course study, taking small aliquots and analyzing by TLC or LCMS, is highly recommended. As noted in Application Note AN056, adjusting reaction time is critical to minimize product degradation at high temperatures.[5]
-
Ensure Purity of Starting Materials: Impurities in the 2-amino-4-methylpyridine or DEEMM can act as catalysts for polymerization. Ensure both are pure before starting. DEEMM, in particular, can contain byproducts from its synthesis that affect the reaction.[10]
-
Switch to Microwave Synthesis: As mentioned previously, the significantly shorter reaction times under microwave irradiation drastically reduce the opportunity for thermal decomposition and tar formation.[4]
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control in this synthesis? A: The two most critical parameters are the temperature of the cyclization step and the conditions (temperature, base concentration) of the final hydrolysis. Precise control of these two factors will have the largest impact on your yield and purity.
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is very effective. Use a mobile phase like 7:3 Hexane:Ethyl Acetate for the ester stage and 9:1 Dichloromethane:Methanol (+ a drop of acetic acid) for the acid stage. The starting aminopyridine, the intermediate, and the cyclized ester will have distinct Rf values. For the hydrolysis step, the disappearance of the ester spot and the appearance of the more polar acid spot at the baseline indicates completion.
Q: What is the best method for purifying the final carboxylic acid? A: The crude acid precipitated after acidic workup is often quite pure. However, recrystallization is the preferred method for achieving high purity. Suitable solvents include ethanol, acetic acid, or a DMF/water mixture. If significant decarboxylation has occurred, column chromatography may be necessary, although it can be challenging with carboxylic acids.
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Microwave Method)
Caption: Workflow for microwave-assisted ester synthesis.
-
In a 10 mL microwave process vial, combine 2-amino-4-methylpyridine (1.0 g, 9.25 mmol) and diethyl ethoxymethylenemalonate (DEEMM) (2.2 g, 10.17 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 150 °C and hold for 20 minutes.[7]
-
After cooling, dilute the resulting solid with dichloromethane (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude residue can be recrystallized from dichloromethane/diethyl ether to yield the pure ester as a pale yellow solid.
Protocol 2: Saponification with Minimized Decarboxylation
-
Dissolve the ethyl ester (1.0 g, 4.3 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (0.21 g, 5.2 mmol, 1.2 eq) in water (5 mL).
-
Stir the mixture at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material. If the reaction is sluggish, gently warm to 40 °C.
-
Once complete, cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 1M HCl dropwise with vigorous stirring until the pH is ~2-3. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
By following these guidelines, researchers can successfully navigate the common pitfalls associated with the synthesis of this compound and reliably produce this valuable compound with high yield and purity.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
-
Synthesis of Diethyl{[(4-oxo-4H-1-benzopyran-2-yl)amino]methylene}malonate. Molbase. [Link]
-
Meghrazi Ahadi, E., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. [Link]
-
Feely, W., & Boekelheide, V. (1963). Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 4, p.298. [Link]
-
Toche, R. B., et al. (2016). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151. [Link]
-
Al-dujaili, A. H., & Al-Janabi, Z. A. F. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12148-12173. [Link]
-
Parham, W. E., & Reed, L. J. (1955). Ethyl ethoxymethylenemalonate. Organic Syntheses, Coll. Vol. 3, p.395. [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. [Link]
-
Diaz-M-S, G., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(23), 7123. [Link]
-
This compound. Apexmol. [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
Tkachova, V. P., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(11), 254-264. [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]
-
Marco-Contelles, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4149. [Link]
-
He, W., et al. (2004). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 12(1), 233-242. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid. Molbase. [Link]
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]
-
Gáspár, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2022(2), M1382. [Link]
-
Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. ResearchGate. [Link]
-
4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. PubChem. [Link]
-
Synthesis of Novel Pyrido[1,2- a ]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. ResearchGate. [Link]
-
Shishkin, G. V., et al. (1987). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Khimiko-Farmatsevticheskii Zhurnal, 21(5), 562-566. [Link]
-
ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. ChemSynthesis. [Link]
-
Synthesis of 9-Hydroxy-4-oxo-4H-pyrido[1,2-α]pyrimidine-3-carboxylic Acid, Ethyl Ester. PrepChem. [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase
Prepared by: Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the mechanistic characterization of pyridopyrimidine inhibitors targeting bacterial biotin carboxylase (BC). This guide is designed to provide expert insights, troubleshoot common experimental hurdles, and answer frequently asked questions to facilitate your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the study of bacterial biotin carboxylase and its inhibitors.
Q1: What is bacterial biotin carboxylase (BC) and why is it an effective antibacterial target?
A: Bacterial biotin carboxylase is a crucial component of a larger enzyme complex called Acetyl-CoA Carboxylase (ACC). ACC catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids, which are essential for building bacterial cell membranes.[1] In many bacteria, ACC is a multi-subunit complex, and biotin carboxylase (encoded by the accC gene) is one of these distinct protein components.[2][3] Because this pathway is essential for bacterial survival and the bacterial ACC structure differs from its human counterpart, it is a validated and attractive target for developing novel antibacterial agents.[1]
Q2: Can you outline the enzymatic mechanism of biotin carboxylase?
A: The overall reaction catalyzed by Acetyl-CoA Carboxylase occurs in two distinct half-reactions, each taking place at a different active site.[2]
-
Biotin Carboxylase (BC) Domain Reaction: This is the first half-reaction. The BC domain uses adenosine triphosphate (ATP) and bicarbonate (HCO₃⁻) to carboxylate a biotin cofactor, which is covalently attached to a biotin carboxyl carrier protein (BCCP). This reaction produces carboxybiotin, adenosine diphosphate (ADP), and inorganic phosphate (Pi).[4][5] The proposed chemical mechanism involves the deprotonation of bicarbonate, a nucleophilic attack on the γ-phosphate of ATP to form a carboxyphosphate intermediate, which then decomposes to CO₂ and phosphate.[5] The phosphate subsequently acts as a base to deprotonate biotin, allowing it to react with CO₂.[5]
-
Carboxyltransferase (CT) Domain Reaction: In the second half-reaction, the "swinging arm" of the BCCP translocates the carboxyl group from the BC active site to the CT active site. The CT domain then transfers the carboxyl group from carboxybiotin to an acceptor molecule, typically acetyl-CoA, to form malonyl-CoA.
The pyridopyrimidine inhibitors discussed here specifically target the first half-reaction catalyzed by the BC domain.
Q3: What is the primary mechanism of action for pyridopyrimidine inhibitors?
A: The majority of pyridopyrimidine-based inhibitors function as ATP-competitive inhibitors .[3][6] They are designed to bind within the ATP-binding pocket of the biotin carboxylase enzyme. By occupying this site, they prevent ATP from binding, thereby halting the carboxylation of biotin and, consequently, the entire fatty acid synthesis pathway. The structural similarity between the ATP-binding site of bacterial BC and eukaryotic protein kinases is a critical consideration, as it can potentially lead to off-target effects and toxicity.[6]
Q4: What are the essential substrates and detectable products in a biotin carboxylase assay?
A: To assay the activity of the biotin carboxylase domain specifically, the key components are:
-
Enzyme: Purified biotin carboxylase (AccC).
-
Substrates: ATP, bicarbonate (often from sodium bicarbonate), and biotin (or the biotin carboxyl carrier protein, BCCP).
-
Cofactors: A divalent cation, typically Mg²⁺, is required for ATP binding and catalysis.
-
Detectable Products: The most commonly measured product is ADP .[7] For every molecule of biotin that is carboxylated, one molecule of ATP is hydrolyzed to ADP.
Q5: What are the standard methods for assaying biotin carboxylase activity?
A: A widely used method is a luminescence-based assay that quantifies the amount of ADP produced. A prime example is the ADP-Glo™ Kinase Assay (Promega). This assay works in two steps: first, an ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is directly proportional to the initial ADP concentration and, therefore, the enzyme's activity.[7] This method is highly sensitive and suitable for high-throughput screening.
Q6: How do I determine the IC₅₀ value for my pyridopyrimidine inhibitor?
A: The half-maximal inhibitory concentration (IC₅₀) is determined by measuring BC enzyme activity across a range of inhibitor concentrations.
-
Perform the BC assay (e.g., ADP-Glo) with a fixed concentration of enzyme and substrates.
-
Include a series of reactions with serially diluted concentrations of your pyridopyrimidine inhibitor.
-
Include a positive control (no inhibitor) representing 100% enzyme activity and a negative control (no enzyme) for background signal.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable equation (e.g., a four-parameter logistic model) using software like GraphPad Prism or R. The IC₅₀ is the concentration of inhibitor that reduces enzyme activity by 50%.
Q7: How can I determine the specific mode of inhibition (e.g., competitive, uncompetitive) for my compound?
A: To determine the mode of inhibition, you must perform kinetic studies where you vary the concentration of one substrate while keeping the inhibitor concentration fixed. For pyridopyrimidines, which are expected to be ATP-competitive, you would typically vary the concentration of ATP.
-
Set up multiple sets of experiments. Each set will have a different, fixed concentration of your inhibitor (e.g., 0x, 0.5x, 1x, and 2x the previously determined IC₅₀).
-
Within each set, perform the BC assay across a range of ATP concentrations (e.g., from 0.1x to 10x the Kₘ for ATP). Keep all other substrates at saturating concentrations.
-
Measure the initial reaction velocity (v₀) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.
-
Non-competitive/Mixed Inhibition: The lines will intersect to the left of the y-axis. Vₘₐₓ decreases, and Kₘ may change (mixed) or stay the same (pure non-competitive).
-
While Lineweaver-Burk plots are useful for visualization, it is statistically more robust to fit the raw velocity data directly to the Michaelis-Menten equation modified for different inhibition models using non-linear regression analysis.[6]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: High background signal or inconsistent activity in my no-inhibitor (positive) control.
| Potential Cause | Scientific Rationale & Solution |
| ATP Contamination or Degradation | Commercial ATP preparations can contain contaminating ADP, leading to a high background signal. ATP can also hydrolyze spontaneously in solution. Solution: Use the highest quality ATP available. Prepare fresh ATP stock solutions for each experiment and store them in small aliquots at -80°C. Avoid multiple freeze-thaw cycles. |
| Inactive or Aggregated Enzyme | Biotin carboxylase may lose activity due to improper storage, handling, or aggregation. Solution: Confirm the activity of your enzyme stock using a previously validated positive control inhibitor. Run a sample on a non-denaturing gel to check for aggregation. Ensure the enzyme is stored in an appropriate buffer with cryoprotectants (e.g., glycerol) at -80°C. |
| Incorrect Buffer Conditions | The pH and ionic strength of the assay buffer are critical for optimal enzyme function. Solution: Verify the pH of your final assay buffer at the temperature the experiment will be run at. Ensure all components, including MgCl₂, are at their optimal concentrations. |
| Interference with Detection Reagents | If using a luminescence-based assay like ADP-Glo, some compounds can directly inhibit luciferase, leading to false positives (apparent inhibition). Solution: Run a control experiment where you add your compound directly to a known amount of ADP and the detection reagents (bypassing the BC enzyme) to check for assay interference. |
Problem 2: My IC₅₀ values are highly variable between experiments.
| Potential Cause | Scientific Rationale & Solution |
| Inhibitor Precipitation | Pyridopyrimidine inhibitors can be hydrophobic and may precipitate at higher concentrations in aqueous assay buffers, leading to an underestimation of potency. Solution: Determine the aqueous solubility of your compound before testing. Visually inspect your assay plates for precipitation. Consider adding a small percentage of DMSO (e.g., 1-2%) to the final assay volume to maintain solubility, ensuring this concentration does not affect enzyme activity on its own. |
| Inaccurate Compound Dilutions | Errors in the serial dilution of the inhibitor are a common source of variability. Solution: Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment from a well-characterized stock solution (e.g., 10 mM in 100% DMSO). |
| Enzyme Instability During Assay | The enzyme may be losing activity over the course of the incubation period, especially if the assay runs for an extended time. Solution: Perform a time-course experiment without any inhibitor to confirm that the reaction rate is linear for the duration of your assay. If not, shorten the incubation time or optimize the buffer for better enzyme stability. |
Problem 3: My inhibitor shows potent enzymatic activity but weak or no whole-cell antibacterial activity.
| Potential Cause | Scientific Rationale & Solution |
| Poor Bacterial Permeability | To reach the cytoplasmic target (BC), the inhibitor must cross the complex Gram-negative bacterial cell envelope, including an outer and inner membrane.[8] Hydrophilic molecules may pass through porins, while more lipophilic ones must traverse the membranes.[8] Solution: Test your compound in the presence of an outer membrane permeabilizing agent like polymyxin B nonapeptide (PMBN).[8] A significant drop in the Minimum Inhibitory Concentration (MIC) in the presence of PMBN suggests a permeability issue. |
| Active Efflux by Bacterial Pumps | Gram-negative bacteria possess robust efflux pump systems (e.g., the AcrAB-TolC system in E. coli) that recognize and expel a wide range of xenobiotics, including potential antibiotics.[9] Solution: Test your compound against a panel of bacterial strains with genetic knockouts of major efflux pumps (e.g., ΔtolC or ΔacrB).[10] A lower MIC in these strains compared to the wild-type parent strain is strong evidence that your compound is an efflux pump substrate. Medicinal chemistry efforts can then be directed to create analogs that evade efflux.[11] |
| Inhibitor Instability or Metabolism | The compound may be chemically unstable in the bacterial growth medium or may be metabolized by the bacteria into an inactive form. Solution: Incubate your compound in the growth medium for the duration of a standard MIC assay, then recover it and analyze its integrity using LC-MS to check for degradation. |
Problem 4: Bacteria rapidly develop high-level resistance to my inhibitor.
| Potential Cause | Scientific Rationale & Solution |
| Target-Based Mutations | Spontaneous mutations in the accC gene (which encodes biotin carboxylase) can alter the inhibitor's binding site, reducing its affinity and efficacy.[8][10] Solution: Select for resistant mutants by plating a high density of bacteria on agar containing the inhibitor. Isolate resistant colonies and sequence the accC gene to identify any mutations. This information is invaluable for structure-based drug design to create next-generation inhibitors that can overcome this resistance. |
| Upregulation of Efflux Pumps | Bacteria can develop resistance by mutations in regulatory genes that lead to the overexpression of efflux pumps, thereby preventing the inhibitor from reaching its target concentration inside the cell.[8] Solution: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of major efflux pump genes (e.g., acrB) in the resistant isolates compared to the susceptible parent strain. Whole-genome sequencing of resistant isolates can provide a comprehensive view of all genetic changes.[8] |
Section 3: Key Experimental Protocols & Data
Protocol 1: Determination of IC₅₀ using an ADP-Glo™ Assay
-
Prepare Reagents:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM NaHCO₃, 50 mM KCl.
-
Enzyme: Purified bacterial biotin carboxylase, diluted in assay buffer to a working concentration (e.g., 2X final concentration).
-
Substrates: ATP and Biotin, diluted in assay buffer (e.g., 4X final concentration).
-
Inhibitor: Prepare a 2-fold serial dilution series in 100% DMSO, then dilute into assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of inhibitor solution or control (assay buffer with DMSO) to each well.
-
Add 5 µL of enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.
-
Initiate the reaction by adding 2.5 µL of the ATP/Biotin substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to your positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot normalized % activity vs. log[Inhibitor] and fit to a dose-response curve to determine the IC₅₀.
-
Data Presentation: Characterization of Hypothetical Inhibitors
The table below illustrates how to summarize key data points for comparing different inhibitors. A large "Fold-Shift" indicates the compound is heavily affected by efflux.
| Compound ID | BC IC₅₀ (nM) | E. coli MIC (µg/mL) (Wild-Type) | E. coli MIC (µg/mL) (ΔtolC Efflux Mutant) | Fold-Shift (WT/ΔtolC) |
| PYR-001 | 50 | 64 | 4 | 16 |
| PYR-002 | 45 | 8 | 2 | 4 |
| PYR-003 | 250 | >128 | >128 | - |
Section 4: Visualizations
Diagram 1: Biotin Carboxylase Enzymatic Reaction
Caption: ATP-competitive inhibition workflow.
Diagram 3: Troubleshooting Poor Whole-Cell Activity
Caption: Workflow for diagnosing poor whole-cell activity.
References
-
Craft, M. (n.d.). Inhibition of Biotin Carboxylase by Three Antibacterial Compounds. Retrieved from [Link]
-
Molecular Memory. (2019). Biotin Carboxylation Mechanism. YouTube. Retrieved from [Link]
-
Miller, J. R., et al. (2009). Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches. ACS Chemical Biology. Retrieved from [Link]
-
Silvers, M. A., et al. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Silvers, M. A., et al. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. Retrieved from [Link]
-
Tong, L. (2013). Structure and function of biotin-dependent carboxylases. PMC. Retrieved from [Link]
-
Zeczycki, T. N., et al. (2012). Novel Insights into the Biotin Carboxylase Domain Reactions of Pyruvate Carboxylase from Rhizobium etli. Biochemistry. Retrieved from [Link]
-
(2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. National Institutes of Health. Retrieved from [Link]
-
Cheng, C. C., et al. (2009). Discovery and optimization of antibacterial AccC inhibitors. PubMed. Retrieved from [Link]
-
Reaction Biology. (n.d.). Carboxylase Assays Services. Retrieved from [Link]
-
Kots, A. Y., et al. (2008). Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea. PMC. Retrieved from [Link]
-
Sutton, S. C., et al. (2014). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC. Retrieved from [Link]
Sources
- 1. "Inhibition of Biotin Carboxylase by Three Antibacterial Compounds" by Matt Craft [repository.lsu.edu]
- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of antibacterial AccC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
enhancing the flexibility of pyrido[1,2-a]pyrimidin-4-one structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidin-4-one structures. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the flexibility and success of your experimental work with this versatile heterocyclic scaffold.
Introduction: The Challenge of Rigidity in Drug Design
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] However, its inherent rigidity can sometimes limit the optimization of drug-target interactions. Enhancing the flexibility of this structure can lead to improved binding affinity, selectivity, and overall pharmacological profiles. This guide will explore strategies to achieve this, with a focus on practical, actionable advice for your laboratory work.
Part 1: Troubleshooting Guide for Synthesis and Modifications
This section addresses common challenges encountered during the synthesis and modification of pyrido[1,2-a]pyrimidin-4-one derivatives.
Q1: My cyclization reaction to form the pyrido[1,2-a]pyrimidin-4-one core is giving a low yield. What are the likely causes and how can I improve it?
Low yields in the cyclization step, often a variation of the Gould-Jacobs reaction, are a frequent issue.[2][3] The primary causes can be categorized as follows:
-
Incomplete Reaction: The high temperatures often required for thermal cyclization can be a limiting factor.
-
Troubleshooting:
-
Microwave-Assisted Synthesis: Consider using a dedicated microwave reactor. This can significantly reduce reaction times and often improves yields by providing efficient and uniform heating.[4]
-
Alternative Catalysts: While thermal cyclization is common, explore acid catalysis. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can promote cyclization under milder conditions than high-boiling solvents like diphenyl ether.[3]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and prevent decomposition of the product due to prolonged heating.
-
-
-
Side Product Formation: The intermediates in the Gould-Jacobs reaction can be susceptible to side reactions, such as dimerization or polymerization, especially at high temperatures.[5]
-
Troubleshooting:
-
Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant can favor side product formation.
-
Stepwise Approach: Instead of a one-pot reaction, consider isolating the intermediate (e.g., the anilidomethylenemalonate in the Gould-Jacobs reaction) before proceeding to the cyclization step. This allows for purification and characterization of the intermediate, ensuring a cleaner cyclization reaction.[4]
-
-
-
Purity of Starting Materials: Impurities in the starting 2-aminopyridine or the malonic ester derivative can inhibit the reaction or lead to a complex mixture of byproducts.
-
Troubleshooting:
-
Purification of Starting Materials: Recrystallize or distill the 2-aminopyridine and ensure the malonic ester derivative is of high purity.
-
Dry Solvents: If the reaction is sensitive to moisture, use anhydrous solvents.
-
-
Q2: I'm having difficulty purifying my pyrido[1,2-a]pyrimidin-4-one derivative. It streaks on the silica gel column. What can I do?
The pyrido[1,2-a]pyrimidin-4-one scaffold is quite polar due to the presence of multiple nitrogen atoms and a carbonyl group. This polarity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor separation.[6][7]
-
Troubleshooting Strategies for Column Chromatography:
-
Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% to the mobile phase.[8]
-
Ammonia in Methanol: A solution of 2% ammonia in methanol can be very effective for eluting highly basic compounds.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[8]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography with a water/acetonitrile or water/methanol gradient can be an excellent option.
-
-
-
Crystallization as a Purification Method:
-
Solvent Selection: Experiment with a range of solvents to find a suitable system for recrystallization. Good solvent pairs for polar compounds often include ethanol/water, methanol/diethyl ether, or DMF/water.
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it may be due to supersaturation or impurities. Try adding more of the better solvent, heating to redissolve the oil, and then allowing it to cool very slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[8]
-
Q3: I've successfully synthesized my pyrido[1,2-a]pyrimidin-4-one, but now I want to introduce a flexible linker. What are the key considerations?
Introducing a flexible linker is a powerful strategy to enhance the conformational freedom of your molecule, potentially allowing it to access new binding modes with its biological target.[1]
-
Choice of Linker: The type of linker will depend on the desired properties.
-
Alkyl Chains: Simple alkyl chains provide flexibility. The length can be varied to optimize the distance between two key pharmacophores.
-
Ether or Polyethylene Glycol (PEG) Linkers: These introduce both flexibility and increased water solubility.
-
Sulfur-Containing Linkers: As demonstrated in the design of SHP2 inhibitors, a sulfur atom can serve as a flexible and effective linker, improving biological activity.[1]
-
-
Synthetic Strategy: The point of attachment for the linker is crucial. Common strategies include:
-
Functionalization of the Pyridine Ring: If you start with a substituted 2-aminopyridine (e.g., with a hydroxyl or amino group), this can serve as a handle for attaching a linker.
-
Post-Cyclization Modification: Halogenated pyrido[1,2-a]pyrimidin-4-ones can be synthesized and then subjected to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a linker with a terminal functional group.
-
-
Impact on Physicochemical Properties: Be aware that adding a linker will change the molecule's properties.
-
LogP: Longer alkyl chains will increase lipophilicity.
-
Polar Surface Area (PSA): Ether or other heteroatom-containing linkers will increase PSA.
-
Solubility: The impact on solubility will depend on the nature of the linker.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is enhancing the flexibility of pyrido[1,2-a]pyrimidin-4-one structures important for drug discovery?
The rigid nature of the fused ring system in pyrido[1,2-a]pyrimidin-4-ones can be a double-edged sword. While it can pre-organize the molecule in a bioactive conformation, it can also prevent optimal binding to a target protein. By introducing flexible linkers, we can:
-
Allow for Induced Fit: A more flexible molecule can better adapt to the conformational changes that may occur in a protein's binding site upon ligand binding.
-
Optimize Vectorial Trajectories: Linkers can position key functional groups in more favorable orientations within the binding pocket, leading to improved potency and selectivity.
-
Bridge Distal Pockets: A linker can span two separate sub-pockets within a larger binding site, leading to a significant increase in binding affinity.
-
Improve Physicochemical Properties: Linkers can be used to tune properties like solubility and membrane permeability.
Q2: What are the main synthetic routes to the pyrido[1,2-a]pyrimidin-4-one scaffold?
Several synthetic strategies have been developed. The most common include:
| Synthetic Route | Description | Key Features |
| Gould-Jacobs Reaction | Condensation of a 2-aminopyridine with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[2][3] | A classic and widely used method. Often requires high temperatures, which can be a limitation. |
| One-Pot Tandem Reactions | For example, a CuI-catalyzed C-N bond formation followed by an intramolecular amidation. | Can be more efficient by reducing the number of synthetic steps and purification procedures. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the cyclization step.[4] | Significantly reduces reaction times and can improve yields. |
| "Neat" Synthesis | Solvent-free reaction conditions, often involving heating a mixture of the reactants. | Environmentally friendly and can simplify workup. |
Q3: How do pyrido[1,2-a]pyrimidin-4-one derivatives inhibit SHP2 and Aldose Reductase?
-
SHP2 Inhibition: Pyrido[1,2-a]pyrimidin-4-one-based inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) are allosteric inhibitors. They bind to a site away from the active site, locking the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling pathways like RAS-ERK, PI3K-AKT, and JAK-STAT, which are often hyperactivated in cancer.[1]
-
Aldose Reductase Inhibition: These compounds inhibit aldose reductase, an enzyme in the polyol pathway that converts glucose to sorbitol.[9][10] In diabetic conditions, the overactivity of this enzyme leads to the accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. Pyrido[1,2-a]pyrimidin-4-one inhibitors typically interact with the enzyme's active site, particularly the "anion-binding pocket," preventing the binding of the substrate.[11]
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Procedure for Enhancing Flexibility via a Thioether Linker
This protocol is adapted from the synthesis of SHP2 inhibitors and provides a general workflow for introducing a flexible thioether linker.[1]
Step 1: Synthesis of a Halogenated Pyrido[1,2-a]pyrimidin-4-one
-
This can be achieved by using a halogen-substituted 2-aminopyridine in a Gould-Jacobs or similar cyclization reaction.
Step 2: Nucleophilic Aromatic Substitution with a Thiol
-
To a solution of the halogenated pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) add the desired thiol (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway Diagrams
References
-
In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]
-
Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. PubMed. Available at: [Link]
-
An Anion Binding Site in Human Aldose Reductase: Mechanistic Implications for the Binding of Citrate, Cacodylate, and Glucose 6-Phosphate. ACS Publications. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. MDPI. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available at: [Link]
-
Synthesis of Styryl Derivatives of Pyrimidines and of Pyrido[1, 2-a] Pyrimidine. ResearchGate. Available at: [Link]
-
How can I isolate a highly polar compound from an aqueous solution? ResearchGate. Available at: [Link]
-
A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases. PubMed Central. Available at: [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available at: [Link]
-
Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. SciSpace. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]
-
Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin. PubMed. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Available at: [Link]
-
Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Which Properties Allow Ligands to Open and Bind to the Transient Binding Pocket of Human Aldose Reductase? PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]
-
Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. PubMed. Available at: [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Available at: [Link]
-
Flavonoids as inhibitors of lens aldose reductase. PubMed. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
-
Gould–Jacobs Reaction. ResearchGate. Available at: [Link]
-
Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. ACS Publications. Available at: [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Available at: [Link]
-
2021 Heterocyclic chemistry Lecture 19. YouTube. Available at: [Link]
-
Synthesis of flavonoids and their effects on aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues. PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Pyrido[1,2-a]pyrimidine Derivatives' Cytotoxicity: A Guide for Drug Discovery Professionals
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, nitrogen-containing heterocyclic compounds have emerged as privileged scaffolds due to their structural resemblance to endogenous biomolecules, allowing them to interact with a wide array of biological targets. Among these, the pyrido[1,2-a]pyrimidine core has garnered significant attention for its versatile pharmacological profile, including promising anticancer properties.[1][2]
This guide offers an in-depth comparative analysis of the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives. We will delve into quantitative cytotoxicity data, explore the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest to develop next-generation cancer therapeutics.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological or biochemical function. The following table summarizes the in vitro cytotoxic activity of several recently developed pyrido[1,2-a]pyrimidine derivatives against a panel of human cancer cell lines. This comparative data is crucial for identifying promising lead compounds and understanding their therapeutic windows.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Series 6 (6h-k, n) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), B16-F10 (Melanoma) | Ranged from 1.81 to 9.85 | Pyrido[1,2-a]pyrimidine-3-carboxamides with diverse aliphatic amine substitutions. | [3] |
| Compound 14i | Kyse-520 (Esophageal) | 1.06 | Pyrido[1,2-a]pyrimidin-4-one core with a sulfur linker to a 7-aryl group. | [4] |
| Compound 14i | NCI-H358 (Lung) | Stronger inhibition than SHP099 | Pyrido[1,2-a]pyrimidin-4-one core with a sulfur linker to a 7-aryl group. | [4] |
| Compound 14i | MIA-PaCa2 (Pancreatic) | Stronger inhibition than SHP099 | Pyrido[1,2-a]pyrimidin-4-one core with a sulfur linker to a 7-aryl group. | [4] |
| Compound 14i | HBMEC (Normal Brain) | 30.75 | Demonstrates selectivity for cancer cells over normal cells. | [4] |
Expert Interpretation: The data clearly indicates that substitutions on the pyrido[1,2-a]pyrimidine core significantly influence cytotoxic activity. For instance, the carboxamide derivatives (Series 6) show broad-spectrum activity across multiple cell lines.[3] Compound 14i, a pyrido[1,2-a]pyrimidin-4-one derivative, not only exhibits potent activity against esophageal cancer cells but also demonstrates a favorable selectivity index when compared to normal human brain microvascular endothelial cells (HBMEC), a critical parameter in drug development.[4] This selectivity suggests a potentially wider therapeutic window and reduced side effects.
Unraveling the Mechanisms of Cytotoxicity
Understanding how a compound kills cancer cells is as important as knowing that it does. Mechanistic studies for cytotoxic pyrido[1,2-a]pyrimidine derivatives have revealed their ability to interfere with fundamental cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to trigger apoptosis. Compound 14i , for example, has been shown to induce apoptosis in Kyse-520 cells.[4] This process is often coupled with the arrest of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Mechanistic studies revealed that compound 14i arrests the cell cycle at the G0/G1 phase.[4] This dual mechanism of inducing apoptosis and halting cell division is a highly desirable trait for an anticancer drug.
Inhibition of Key Signaling Pathways
The cytotoxic effects of these derivatives are often rooted in their ability to inhibit specific signaling pathways that are dysregulated in cancer. Compound 14i acts as an allosteric inhibitor of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[4] SHP2 is a critical phosphatase that plays a role in multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and migration.[4] By inhibiting SHP2, compound 14i effectively downregulates the phosphorylation of Akt and Erk1/2, leading to the observed anti-proliferative effects.[4]
Below is a diagram illustrating the general mechanism of action for a cytotoxic pyrido[1,2-a]pyrimidine derivative targeting the SHP2 pathway.
Caption: Mechanism of a SHP2-inhibiting pyrido[1,2-a]pyrimidine derivative.
Essential Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are paramount. Here, we provide detailed methodologies for key assays used in the evaluation of pyrido[1,2-a]pyrimidine derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
The workflow for assessing cytotoxicity is a multi-step process that validates the findings at each stage.
Caption: A typical experimental workflow for cytotoxicity analysis.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidine scaffold represents a promising framework for the development of novel anticancer agents. The available data demonstrates that strategic chemical modifications can lead to potent and selective cytotoxic compounds.[3][4] The ability of these derivatives to induce apoptosis and cell cycle arrest through the inhibition of key oncogenic pathways like SHP2 highlights their therapeutic potential.[4]
Future research should focus on expanding the structure-activity relationship (SAR) studies to design derivatives with improved potency and pharmacokinetic profiles. Furthermore, in vivo studies are essential to validate the preclinical efficacy and safety of the most promising lead compounds. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of clinically viable pyrido[1,2-a]pyrimidine-based cancer therapies.
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A Senior Application Scientist's Guide to Validating the Biological Activity of 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including notable anticancer activity.[1] This document moves beyond a simple recitation of protocols; it offers an integrated strategy, explaining the causal logic behind experimental choices to build a robust, data-driven profile of the compound's mechanism of action. Our approach is designed as a self-validating cascade, where the results of each experimental phase inform the design of the next, ensuring a rigorous and efficient investigation.
Phase 1: Foundational Cytotoxicity Screening
Expertise & Rationale
The initial and most critical step in evaluating a novel compound with therapeutic potential is to determine its effect on cell viability. A primary cytotoxicity screen serves as the foundation of our investigation. Its purpose is not merely to ascertain if the compound is toxic to cells, but to quantify this effect across a range of concentrations and, crucially, to assess its selectivity for cancer cells over non-malignant cells. For this, we employ the XTT assay, a robust and sensitive colorimetric method. The XTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a colored formazan product.[2][3] This method is chosen over the traditional MTT assay due to the water-solubility of its formazan product, which simplifies the protocol by eliminating a solubilization step and thereby reducing potential errors.[2]
To establish a meaningful comparison, we will test our synthesized compound against a panel of well-characterized human cancer cell lines from diverse origins (e.g., breast, lung, colon) and a non-cancerous human cell line. This allows for an initial assessment of both potency and therapeutic index. Doxorubicin, a widely used chemotherapeutic agent with a well-understood mechanism, will serve as our positive control and benchmark for cytotoxic potency.
Experimental Workflow: Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening using the XTT assay.
Protocol 1: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare identical dilutions for the positive control (Doxorubicin).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche Cell Proliferation Kit II).
-
Labeling and Readout: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C. Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Summary: Comparative Cytotoxicity (IC₅₀ Values)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | HEK293 (Non-cancerous) | Selectivity Index (HEK293 / Avg. Cancer IC₅₀) |
| This compound | Expected IC₅₀ (µM) | Expected IC₅₀ (µM) | Expected IC₅₀ (µM) | Expected IC₅₀ (µM) | Calculated Value |
| Doxorubicin (Control) | 0.5 µM | 0.8 µM | 0.4 µM | 2.5 µM | 4.2 |
Phase 2: Mechanistic Elucidation
Expertise & Rationale
Having established dose-dependent cytotoxicity, the subsequent imperative is to uncover the underlying mechanism of cell death. A favorable anticancer agent typically induces programmed cell death, or apoptosis, a controlled process that minimizes damage to surrounding tissues. We will first investigate the activation of effector caspases, specifically Caspase-3 and Caspase-7, which are key executioners of the apoptotic pathway.[4] The Caspase-Glo® 3/7 Assay is an exceptionally sensitive, luminescence-based method that measures caspase activity directly in cell culture, providing a clear indication of apoptosis induction.[5]
Concurrently, we will analyze the compound's effect on cell cycle progression. Many anticancer agents function by causing cell cycle arrest at specific checkpoints, preventing DNA replication or mitosis and ultimately leading to apoptosis.[6] Using propidium iodide (PI) staining followed by flow cytometry, we can quantify the DNA content of individual cells and determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[7] This provides critical insight into whether the compound disrupts normal cell division.
Signaling Pathway: Hypothesized Mechanism of Action
Caption: Hypothesized mechanism leading to apoptosis and cell cycle arrest.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells (e.g., HCT-116) in a white-walled, 96-well plate at 10,000 cells per well. After 24 hours, treat cells with the test compound at its 1x and 5x IC₅₀ concentrations for 24 hours. Include an untreated control and a positive control (e.g., 1 µM Staurosporine for 6 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega), allowing it to equilibrate to room temperature.
-
Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control after subtracting background luminescence.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells (e.g., HCT-116) in 6-well plates until they reach 60-70% confluency. Treat the cells with the test compound at its IC₅₀ concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Summary: Mechanistic Insights
Table 2: Apoptosis Induction in HCT-116 Cells
| Treatment (24h) | Fold Change in Caspase-3/7 Activity (vs. Untreated) |
|---|---|
| Untreated Control | 1.0 |
| Test Compound (IC₅₀) | Expected Fold Change |
| Test Compound (5x IC₅₀) | Expected Fold Change |
| Staurosporine (1 µM, 6h) | > 5.0 |
Table 3: Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Untreated Control | ~55% | ~25% | ~20% |
| Test Compound (IC₅₀) | Expected % | Expected % | Expected % |
| Palbociclib (Control) | >75% | <10% | <15% |
Synthesis of Findings and Future Directions
The experimental framework detailed in this guide provides a robust pathway to validate the biological activity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, a comprehensive profile of the compound's anticancer potential can be established.
-
Phase 1 results will establish the compound's potency and, critically, its selectivity for cancer cells. A high selectivity index is a promising indicator of a potentially viable therapeutic candidate.
-
Phase 2 data will provide crucial insights into how the compound kills cancer cells. A significant increase in Caspase-3/7 activity would confirm an apoptotic mechanism. The cell cycle analysis will reveal if this apoptosis is preceded by arrest at a specific checkpoint, suggesting interference with the core cell division machinery.
Should these results prove promising, the logical next steps would involve:
-
Target Deconvolution: Identifying the specific molecular target(s) of the compound through techniques like kinase profiling, thermal shift assays, or affinity chromatography.
-
Pathway Analysis: Using Western blotting to probe key signaling proteins downstream of the hypothesized target to confirm the mechanism of action.
-
Advanced Models: Validating the findings in more complex in vitro models, such as 3D spheroids or organoids, which more closely mimic the tumor microenvironment.
This structured, evidence-based approach ensures that research efforts are directed efficiently, building a compelling and verifiable case for the therapeutic potential of novel chemical entities.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI.[Link]
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Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate.[Link]
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Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. ACS Publications.[Link]
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A Senior Application Scientist's Guide to the Anti-Inflammatory Landscape: Pyridine vs. Pyrimidine Derivatives
In the relentless pursuit of novel and more effective anti-inflammatory therapies, medicinal chemists frequently turn to heterocyclic scaffolds as a foundation for drug design. Among these, pyridine and pyrimidine derivatives have emerged as particularly fruitful territories for discovery. Both are six-membered aromatic rings containing nitrogen atoms—pyridine with one, and pyrimidine with two—yet this subtle structural difference gives rise to distinct electronic properties and three-dimensional shapes that profoundly influence their biological activity.
This guide offers an in-depth, objective comparison of the anti-inflammatory activities of these two prominent classes of compounds. We will dissect their mechanisms of action, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug development programs.
Mechanistic Underpinnings: Targeting the Inflammatory Cascade
Inflammation is a complex biological response involving a symphony of cellular and molecular players. The anti-inflammatory efficacy of both pyridine and pyrimidine derivatives stems from their ability to modulate key nodes within this cascade. Their primary mechanisms of action often converge on several critical pathways:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 isoenzymes are responsible for the synthesis of prostaglandins (PGs), which are pivotal mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. A key goal in modern drug design is to achieve selective inhibition of COX-2, the inducible isoform at inflammatory sites, while sparing COX-1, which plays a protective role in the gastric mucosa and platelets.
-
Suppression of Pro-inflammatory Cytokines: Molecules like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are powerful signaling proteins that orchestrate the inflammatory response. Downregulating their production or blocking their signaling is a highly effective anti-inflammatory strategy.[1][2]
-
Reduction of Nitric Oxide (NO) Production: While nitric oxide has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) at sites of inflammation contributes to tissue damage.[3][4][5]
-
Modulation of Signaling Pathways: Intracellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, act as master regulators of inflammatory gene expression.[6] Compounds that interfere with these pathways can effectively turn off the production of a wide array of inflammatory mediators.
Pyridine Derivatives: A Versatile Anti-Inflammatory Scaffold
The pyridine ring is a structural motif present in numerous biologically active compounds and FDA-approved drugs.[7][8][9] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[7][8][9][10]
The mechanism of action for pyridine-based anti-inflammatory agents is diverse. Many function as effective inhibitors of COX enzymes.[11][12][13] For instance, certain 2-anilino nicotinic acid derivatives, which feature a pyridine core, have been identified as potential lead COX inhibitors.[12] Beyond prostanoid synthesis, some pyridine derivatives modulate the NF-κB and MAPK signaling pathways, thereby reducing the expression of various inflammatory genes.[6] A unique mechanism reported for 3-hydroxy-pyridine-4-one derivatives is linked to their iron-chelating properties.[14] Since key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent (iron-containing), chelating iron can indirectly suppress their activity.[14]
Structure-activity relationship (SAR) studies have revealed that the anti-inflammatory potency of pyridine analogs can be significantly influenced by the nature and position of substituents on the ring.[7][15] The presence of specific groups like methyl, methoxy, or chloro moieties can enhance activity, demonstrating the tunability of this scaffold.[7][15]
Figure 1: Mechanism of Action for COX-Inhibiting Pyridine Derivatives.
Pyrimidine Derivatives: Potent and Often Selective Modulators
The pyrimidine nucleus is another cornerstone of medicinal chemistry, forming the basis of essential nucleic acids and a multitude of therapeutic agents.[16][17][18] An extensive body of research highlights the significant potential of pyrimidine derivatives as anti-inflammatory agents, with some compounds exhibiting efficacy superior to existing NSAIDs.[3][4][5][6][19]
A hallmark of many pyrimidine derivatives is their ability to act as potent and selective inhibitors of the COX-2 enzyme.[3][20][21] This selectivity is highly desirable as it promises a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.[22][23] Beyond COX inhibition, pyrimidines effectively suppress the production of NO and key pro-inflammatory cytokines like TNF-α and IL-1β.[1][2][3][4][5] This multi-pronged approach, targeting several inflammatory mediators simultaneously, contributes to their robust anti-inflammatory profile. For example, certain novel pyridinyl pyrimidine derivatives were found to inhibit the release of TNF-α and IL-1β by acting as inhibitors of p38 MAP kinase.[1][2]
The SAR for pyrimidines is well-documented. The anti-inflammatory activity is greatly influenced by the substituents at various positions of the pyrimidine ring.[5][24] For instance, the presence of electron-releasing groups or specific aromatic moieties can enhance COX-2 inhibitory activity and selectivity.[5] This rich SAR data provides a clear roadmap for designing novel pyrimidine analogs with enhanced potency and safety profiles.[4]
Figure 2: Pyrimidine Derivatives Inhibiting Cytokine Production via Signaling Pathways.
Quantitative Comparison of Anti-Inflammatory Activity
Objective comparison requires quantitative data. The following tables summarize representative experimental results for pyridine and pyrimidine derivatives, allowing for a direct assessment of their performance in established anti-inflammatory assays.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound Class | Derivative Example | Assay | Target/Mediator | Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Pyridine | Pyridine-Carbothioamide (R6) | ROS Scavenging | Reactive Oxygen Species | 10.25 µM | [15] |
| Pyridine | Pyridopyrimidine Hybrid (9d) | COX-2 Inhibition | COX-2 Enzyme | 0.54 µM | [22][23] |
| Pyridine | Pyridopyrimidine Hybrid (9d) | COX-1 Inhibition | COX-1 Enzyme | 3.54 µM | [22] |
| Pyrimidine | Pyrimidine Derivative (2a) | COX-2 Inhibition | COX-2 Enzyme | 3.5 µM | [25] |
| Pyrimidine | Pyridinyl Pyrimidine (14) | Cytokine Release | TNF-α | 3.2 µM | [1][2] |
| Pyrimidine | Pyridinyl Pyrimidine (14) | Cytokine Release | IL-1β | 2.3 µM | [1][2] |
| Pyrimidine | Pyrimidine Derivative (L1) | COX-2 Inhibition | COX-2 Enzyme | Comparable to Meloxicam |[20][21] |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound Class | Derivative Example | Animal Model | % Inhibition of Edema | Reference |
|---|---|---|---|---|
| Pyridine | 3-Hydroxy Pyridine-4-one (A) | Carrageenan-Induced Paw Edema | 37% (at 20 mg/kg) | [14] |
| Pyridine | Thiazolo[4,5-b]pyridine (8) | Carrageenan-Induced Paw Edema | 53.4% | [26] |
| Pyrimidine | Pyridopyrimidine Hybrid (25) | Carrageenan-Induced Paw Edema | 74% (after 1 hour) | [5] |
| Pyrimidine | Imidazolo[1,2-c]pyrimidine (2) | Carrageenan-Induced Paw Edema | Comparable to Indomethacin | [16] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine (4) | Rat Pleurisy Model | Good activity at 30 mg/kg |[16] |
The carrageenan-induced paw edema model is a standard in vivo test to screen for acute anti-inflammatory activity.[27]
Comparative Analysis: A Tale of Two Scaffolds
The collected data reveals distinct and overlapping profiles for these two heterocyclic families.
-
Potency and Selectivity: Both scaffolds have yielded highly potent anti-inflammatory agents. However, the literature more frequently associates pyrimidine derivatives with high selectivity for COX-2 over COX-1 .[20][21][22][23] This is a significant therapeutic advantage, potentially leading to safer drug candidates with reduced gastric toxicity. Pyridopyrimidine hybrids, which merge both scaffolds, have shown exceptional potency, in some cases surpassing the standard drug celecoxib.[22][23]
-
Mechanistic Diversity: While both classes inhibit common targets like COX enzymes, pyridine derivatives show intriguing alternative mechanisms, such as the iron chelation reported for 3-hydroxy-pyridine-4-ones.[14] Pyrimidines, on the other hand, have been extensively developed as inhibitors of cytokine signaling pathways, including p38 MAPK and JAK kinases.[1][2][3]
-
Developmental Stage: There is a vast library of synthesized pyrimidine derivatives tested for anti-inflammatory activity, with several compounds already in clinical use for inflammatory conditions (e.g., Tofacitinib, a JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core).[3] This suggests a more mature developmental pipeline for pyrimidines in this therapeutic area.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the methods used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step protocols for the key assays discussed in this guide.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This assay quantifies the inhibitory effect of a test compound on the production of nitric oxide by macrophages stimulated with an inflammatory agent, lipopolysaccharide (LPS).
Figure 3: Workflow for the In Vitro Nitric Oxide (NO) Assay.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere for 24 hours.[28]
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds (e.g., pyridine or pyrimidine derivatives). Include wells for a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Inflammatory Stimulation: After a 1-hour pre-treatment with the compounds, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Nitrite Measurement: Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is the most widely used in vivo model for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs.[27]
Figure 4: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Preparation: Use Wistar or Sprague-Dawley rats (150-200g). Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridine or pyrimidine derivative.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmograph. This is the baseline reading (V₀).
-
Drug Administration: Administer the test compounds, standard drug, or vehicle via oral (p.o.) or intraperitoneal (i.p.) route.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [1 - (ΔV_test / ΔV_control)] x 100
-
Where ΔV = Vₜ - V₀
-
Conclusion and Future Directions
Both pyridine and pyrimidine scaffolds are undeniably powerful starting points for the development of novel anti-inflammatory agents. Pyrimidine derivatives have a strong track record, particularly in the realm of selective COX-2 inhibition and cytokine modulation, backed by a significant number of potent compounds and a mature understanding of their structure-activity relationships. Pyridine derivatives, while also demonstrating potent COX inhibition, offer a broader diversity of mechanisms, including unique pathways like iron chelation, making them an attractive scaffold for discovering first-in-class therapeutics.
The future of this field may lie in the intelligent hybridization of these two scaffolds, as seen in the highly potent pyridopyrimidine derivatives.[5][22][23] By combining the advantageous structural features of both rings, researchers can create novel chemical entities that target multiple inflammatory nodes with high potency and selectivity. As our understanding of the intricate web of inflammatory signaling deepens, these versatile heterocyclic compounds will undoubtedly continue to provide the chemical framework for the next generation of anti-inflammatory drugs.
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[The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora.]([Link] dutifully zotpress.shortcode.php?api_user_id=486934&item_key=XQ9J5J79&format=apa&style=apa)
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrido[1,2-a]pyrimidine Compounds
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The pyrido[1,2-a]pyrimidine core, a privileged heterocyclic structure, has emerged as a focal point of intense research due to its broad spectrum of biological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this versatile class of compounds, offering insights into their therapeutic potential and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices, present detailed protocols, and critically analyze the translation of preclinical data from the bench to biological systems.
The Pyrido[1,2-a]pyrimidine Scaffold: A Hub of Therapeutic Potential
The pyrido[1,2-a]pyrimidine nucleus is a bicyclic aromatic system containing nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives have been reported to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antimalarial activities.[1][2][3] This therapeutic versatility stems from the ability of the scaffold to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets. Several marketed drugs are based on this core structure, highlighting its clinical relevance.[1]
Part 1: Deciphering Efficacy in a Controlled Environment: In Vitro Analysis
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound in a controlled, non-living system. These assays are instrumental in identifying lead candidates, elucidating mechanisms of action, and establishing structure-activity relationships (SAR).
Anticancer Activity: Targeting the Engines of Malignancy
A significant body of research has focused on the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of key signaling pathways involved in cell proliferation and survival.
Key In Vitro Findings:
| Compound Class | Target/Cell Line | Key Findings | Reference |
| Pyrido[1,2-a]pyrimidin-4-one derivatives | SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) | Potent enzymatic inhibition with IC50 values in the nanomolar range. | [4] |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase, MCF-7 and HepG2 cells | Remarkable cytotoxicity with IC50 values in the sub-micromolar range and potent PIM-1 kinase inhibition. | |
| Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives | A375, HT29, MCF7, A2780, FaDu cell lines | Broad-spectrum cytotoxicity with EC50 values in the low micromolar range. | [5] |
| Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives | Four human cancer cell lines | Promising anticancer activity against a panel of human cancer cell lines. |
Experimental Deep Dive: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol: MTT Assay [7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[1,2-a]pyrimidine compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[8] A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanism: PIM-1 Kinase Signaling Pathway
Several pyrido[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Part 2: Assessing Efficacy in a Living System: In Vivo Evaluation
While in vitro assays are essential for initial screening, they cannot fully replicate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are a critical step in the preclinical development of a drug candidate. They provide crucial information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-organism context.
Anticancer Efficacy in a Xenograft Model
To translate the promising in vitro anticancer activity of pyridopyrimidine compounds, researchers often employ xenograft models, where human cancer cells are implanted into immunocompromised mice.
A Case Study: Pyrido[2,3-d]pyrimidine Derivative in an HCT-116 Xenograft Model
A study on a pyrido[2,3-d]pyrimidine derivative, a close structural isomer of the pyrido[1,2-a]pyrimidine class, demonstrated significant anticancer activity in an HCT-116 (human colorectal carcinoma) xenograft model. The compound, identified as a dual inhibitor of ERK and PI3K, showed notable tumor growth inhibition.
Key In Vivo Findings:
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| Pyrido[2,3-d]pyrimidine Derivative (Compound 74) | SD Rats | HCT-116 Xenograft | Significant anticancer activity in vivo without obvious adverse effects. |
Experimental Deep Dive: Murine Xenograft Model for Anticancer Efficacy
The HCT-116 xenograft model is a widely used and validated platform for evaluating the in vivo efficacy of potential anticancer agents against colorectal cancer.[9][10]
Detailed Protocol: HCT-116 Subcutaneous Xenograft Model [2][9][11]
-
Cell Culture and Implantation: HCT-116 cells are cultured in vitro and then implanted subcutaneously into the flank of athymic nude mice.[2]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.[2][10]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[2] The pyrido[1,2-a]pyrimidine compound is administered (e.g., intraperitoneally) at a specific dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or regression. Animal weight and overall health are also monitored for signs of toxicity.[11]
-
Pharmacokinetic Analysis: Blood samples can be collected at various time points to determine the pharmacokinetic profile of the compound.[11]
-
Tissue Analysis: At the end of the study, tumors and other organs can be harvested for histological or molecular analysis to assess the drug's effect on the tumor microenvironment.[11]
Visualizing the Workflow: In Vivo Anticancer Efficacy Testing
Caption: In Vivo Anticancer Experimental Workflow.
Part 3: The Crucial Dialogue: Comparing In Vitro and In Vivo Efficacy
The transition from a controlled in vitro setting to a complex in vivo system is often where promising drug candidates falter. A direct comparison of efficacy data from both realms is essential for a comprehensive understanding of a compound's therapeutic potential and for making informed decisions in the drug development pipeline.
Bridging the Divide: Key Considerations
-
Potency vs. Efficacy: A compound may exhibit high potency in vitro (e.g., a low IC50 value), but this does not always translate to high efficacy in vivo. Factors such as poor pharmacokinetics (e.g., rapid metabolism or low bioavailability), off-target effects, and the complexity of the tumor microenvironment can significantly impact a drug's performance in a living organism.
-
Mechanism of Action: In vitro studies are invaluable for pinpointing the molecular target of a compound. However, the physiological consequences of engaging that target can be far more complex in vivo. For instance, inhibiting a kinase in an isolated enzymatic assay is a simplified representation of its effect on a complex signaling network within a tumor.
-
Toxicity and Safety: In vitro cytotoxicity assays provide an initial indication of a compound's potential toxicity. However, in vivo studies are indispensable for assessing systemic toxicity, identifying target organs of toxicity, and establishing a therapeutic window (the dose range that is effective without causing unacceptable toxicity).
-
The Importance of Isomers: As seen in our example, closely related isomers like pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines can exhibit similar biological activities. However, subtle structural differences can lead to significant variations in their in vivo behavior. Therefore, it is crucial to evaluate each lead compound individually in relevant in vivo models.
The Path Forward: An Integrated Approach
The development of effective pyrido[1,2-a]pyrimidine-based therapeutics necessitates a tightly integrated approach that leverages the strengths of both in vitro and in vivo methodologies. Promising in vitro data should guide the selection of candidates for in vivo testing, while the results from animal studies should, in turn, inform the design of next-generation compounds with improved efficacy and safety profiles. This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery and will be paramount in unlocking the full therapeutic potential of the versatile pyrido[1,2-a]pyrimidine scaffold.
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A Comparative Guide to Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents
In the relentless pursuit of novel therapeutics to combat inflammation, a condition underlying a multitude of chronic diseases, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry.[1] Among these, pyridine and pyrimidine scaffolds are particularly prominent, forming the core of numerous biologically active molecules.[2][3] This guide offers a comparative analysis of these two critical classes of compounds, delving into their mechanisms of action, structure-activity relationships, and relative performance as anti-inflammatory agents, supported by robust experimental data and validated protocols for researchers in drug discovery.
Section 1: The Inflammatory Cascade and the Role of Heterocycles
Inflammation is a fundamental protective response of the body to harmful stimuli like pathogens or damaged cells.[4] However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, cardiovascular disorders, and cancer.[1] The process involves a complex network of cells and mediators, driven by key signaling pathways like Nuclear Factor-kappa B (NF-κB) and enzyme families such as Cyclooxygenases (COX).[4][5]
Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, are foundational structures in drug design due to their versatile chemical properties and ability to interact with biological targets.[3][6][7] Their derivatives have demonstrated a wide array of pharmacological activities, with anti-inflammatory potential being one of the most extensively studied.[6][8]
Section 2: Pyridine Derivatives - Mechanisms and Efficacy
Pyridine-based compounds have a long-standing history as effective anti-inflammatory agents.[2][6] Several FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs), such as those from the oxicam class, feature a pyridine moiety, highlighting its clinical significance.[9]
Mechanism of Action
The anti-inflammatory action of pyridine derivatives is multifaceted. They primarily function by:
-
Inhibiting Pro-inflammatory Mediators: Many pyridine derivatives effectively reduce the production of nitric oxide (NO) and prostaglandins, key signaling molecules in the inflammatory process.[10][11]
-
Enzyme Inhibition: They are known to inhibit COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[9][12]
-
Modulation of Signaling Pathways: These compounds can interfere with major inflammatory signaling cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]
-
Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives exhibit anti-inflammatory effects linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are iron-dependent.[13]
Structure-Activity Relationship (SAR)
The efficacy of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[14][15]
-
Electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy, methyl) at specific positions can significantly enhance anti-inflammatory activity.[16]
-
The presence of groups like -OMe, -OH, and -C=O has been found to enhance the biological activity of pyridine derivatives.[14][15]
-
Fusing the pyridine ring with other heterocyclic systems, such as indole or thiadiazole, has also yielded compounds with potent anti-inflammatory effects.[9][16]
Section 3: Pyrimidine Derivatives - Mechanisms and Efficacy
Pyrimidine derivatives are also a rich source of anti-inflammatory candidates, with their core structure being present in essential biological molecules like nucleic acids.[3][7] This inherent biocompatibility makes them an attractive scaffold for drug development.[8][17]
Mechanism of Action
Similar to pyridines, pyrimidine derivatives exert their effects through multiple mechanisms. Their anti-inflammatory properties are attributed to the inhibition of crucial inflammatory mediators.[4][5]
-
COX Inhibition: A primary mechanism is the inhibition of COX enzymes, with many derivatives showing promising selectivity for COX-2.[4][18][19][20] This selectivity is a highly desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19]
-
Cytokine and NO Suppression: They effectively suppress the expression and activity of mediators like prostaglandin E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][5]
-
NF-κB Pathway Modulation: Pyrimidine derivatives are known to interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.[4][5]
Structure-Activity Relationship (SAR)
The position of substituents on the pyrimidine ring is critical in determining its biological activity.[7][8]
-
The incorporation of electron-releasing groups, such as a pyridine or chloromethyl group at position-2 of the pyrimidine ring, has been shown to enhance anti-inflammatory activity.[21]
-
The presence of a naphthyl moiety at position-3 can also improve inhibitory action.[21]
-
Fusing the pyrimidine ring with other scaffolds like pyrazole or benzimidazole has been a successful strategy in developing potent COX-2 inhibitors.[18]
Section 4: Head-to-Head Comparative Analysis
While both scaffolds are potent, the choice between them depends on the specific therapeutic target and desired pharmacological profile. A direct comparative study synthesizing and testing novel series of both derivatives provides valuable insights.[10][22][23]
| Feature | Pyridine Derivatives | Pyrimidine Derivatives |
| Core Structure | Single nitrogen-containing six-membered aromatic ring. | Six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. |
| Primary Anti-Inflammatory Mechanisms | Inhibition of NO and COX enzymes; modulation of NF-κB and MAPK signaling pathways.[11] | Inhibition of COX enzymes (often with COX-2 selectivity), NO production, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); modulation of NF-κB.[4][5] |
| Reported Efficacy | Varies by derivative. Some show potent inhibition of inflammatory markers comparable to or exceeding standard drugs like indomethacin.[9] | A wide range of derivatives exhibit potent anti-inflammatory effects, in some cases superior to existing NSAIDs.[4][19] |
Quantitative Comparison of In Vitro Activity
The following data is derived from a study by Al-Ostath et al., which directly compared newly synthesized pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[10]
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound ID | Scaffold | NO Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 7a | Pyridine | 65.48% | 76.6 |
| 7f | Pyridine | 51.19% | 96.8 |
| 9d | Pyrimidine | 61.90% | 88.7 |
| 9a | Pyrimidine | 55.95% | 83.1 |
Data sourced from Al-Ostath et al.[10]
In this specific study, the pyridine derivative 7a demonstrated the most significant inhibition of NO production with the lowest IC50 value, suggesting it was more effective than the best-performing pyrimidine derivative, 9d , under these experimental conditions.[10][22]
Gene Expression Analysis
The same study further evaluated the most promising compounds, 7a (pyridine) and 9d (pyrimidine), for their effect on the expression of key inflammatory genes.
Table 2: Percentage Decrease in Inflammatory Gene Expression
| Gene | Pyridine (7a) | Pyrimidine (9d) |
|---|---|---|
| IL-1 | 43% | 71% |
| IL-6 | 32% | 48% |
| TNF-α | 61% | 83% |
| NF-kβ | 26% | 61% |
| iNOS | 53% | 65% |
Data sourced from Al-Ostath et al.[10][24]
Interestingly, while the pyridine derivative 7a was more potent in the initial NO inhibition assay, the pyrimidine derivative 9d showed a more pronounced effect on downregulating the expression of several key inflammatory genes.[10][23] This highlights the complexity of comparing these scaffolds; their superiority may be context-dependent, varying with the specific biological endpoint being measured.
Section 5: Key Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. The following are detailed methodologies for common assays used to evaluate the anti-inflammatory activity of these compounds.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol is foundational for screening compounds for their ability to suppress inflammatory mediators in a cellular context.
Workflow for In Vitro NO Inhibition Assay
Caption: Workflow for assessing NO inhibition in macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (pyridine or pyrimidine derivatives) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement:
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.[10][25]
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds in vivo.[1][26]
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the rat paw edema anti-inflammatory model.
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compounds, standard drug, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each animal and determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.[13][17]
Section 6: Key Signaling Pathway Modulation
Both pyridine and pyrimidine derivatives often exert their anti-inflammatory effects by targeting common downstream signaling pathways. A primary target is the NF-κB pathway, which controls the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
Inflammatory Signaling Pathways Targeted by Heterocyclic Compounds
Caption: Key inflammatory pathways and points of intervention.
Conclusion
Both pyridine and pyrimidine derivatives stand as exceptionally promising scaffolds in the development of new anti-inflammatory agents. Neither class is definitively superior; instead, their utility is dictated by the specific substitutions on their core ring structure and the resulting pharmacological profile. Pyridines have a strong clinical precedent, while pyrimidines offer exciting opportunities for developing highly selective COX-2 inhibitors.
Direct comparative studies, like the one highlighted, are crucial for making informed decisions in lead optimization.[10] They demonstrate that while one scaffold may excel in a broad cellular assay (NO inhibition), another may show more profound effects on specific downstream targets (gene expression). Future research will likely focus on creating hybrid molecules that leverage the strengths of both scaffolds and further refining structures based on detailed SAR to enhance potency and minimize off-target effects.
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A Comparative Guide to the Cytotoxicity of Pyrimidine Derivatives for Drug Discovery
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the design and development of anticancer agents.[1][2] Its inherent ability to mimic endogenous nucleobases allows for the rational design of antimetabolites that can disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3] Beyond this classical mechanism, the versatility of the pyrimidine scaffold has enabled the development of a diverse array of derivatives that target various key players in oncogenic signaling pathways, including protein kinases and topoisomerases.[4][5] This guide provides a comparative analysis of the cytotoxic profiles of several distinct classes of pyrimidine derivatives against a panel of common human cancer cell lines, offers detailed protocols for assessing cytotoxicity, and delves into a key mechanism of action to empower researchers in their quest for novel cancer therapeutics.
Comparative Cytotoxicity Analysis of Pyrimidine Derivatives
The in vitro cytotoxic activity of novel compounds is a critical initial step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a pyrimidine derivative required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative pyrimidine derivatives from three distinct chemical classes against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).
Data Presentation: IC50 Values (µM) of Selected Pyrimidine Derivatives
Table 1: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | MCF-7 (IC50 µM) | A549 (IC50 µM) | HCT-116 (IC50 µM) | Reference |
| Compound 3e | 0.00421 | 2.79 | 6.69 | [6] |
| Gefitinib (Control) | 20.68 | 17.90 | 21.55 | [6] |
Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | MCF-7 (IC50 µM) | A549 (IC50 µM) | HCT-116 (IC50 µM) | Reference |
| Compound 12b | Not Reported | 8.21 | 19.56 | [7] |
| Erlotinib (Control) | Not Reported | 6.77 | 19.22 | [7] |
Table 3: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | MCF-7 (IC50 µM) | A549 (IC50 µM) | HCT-116 (IC50 µM) | Reference |
| Compound 52 | > 50 | > 50 | 7.0 | [8] |
| Compound 53 | > 50 | > 50 | 5.9 | [8] |
| Doxorubicin (Control) | Not Reported | Not Reported | 12.8 | [8] |
Note: The selection of different control drugs across studies reflects the varying mechanistic targets of the pyrimidine derivatives being investigated.
Experimental Protocols for Cytotoxicity Assessment
The accurate determination of IC50 values relies on robust and reproducible cell viability assays. The following are detailed protocols for two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies cellular protein content.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (pyrimidine derivatives)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell-staining method based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid solution
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 510 nm)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with the test compounds, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth and determine the IC50 values.
Caption: Workflow for MTT and SRB cytotoxicity assays.
Mechanisms of Action: Inhibition of Topoisomerase IIα and Induction of Apoptosis
A significant number of cytotoxic pyrimidine derivatives exert their anticancer effects by targeting DNA topoisomerase IIα (Top2α).[5] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks (DSBs).[9]
Pyrimidine-based Top2α inhibitors act as "poisons" by stabilizing the covalent complex between the enzyme and the cleaved DNA.[10] This prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DSBs.[9] The cellular response to these DNA lesions is the activation of the DNA damage response (DDR) pathway.
The DDR is primarily orchestrated by two key protein kinases: ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR).[1][2] In response to DSBs, ATM is activated and, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2).[1][2] This signaling cascade leads to cell cycle arrest, providing time for DNA repair. However, if the damage is irreparable, the ATM-Chk2 pathway can trigger apoptosis.[4]
The apoptotic cascade initiated by Top2α inhibition often proceeds through the intrinsic (mitochondrial) pathway. The accumulation of DNA damage signals leads to the activation of pro-apoptotic proteins, which increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome.[11][12] The apoptosome activates the initiator caspase, caspase-9, which then cleaves and activates the executioner caspase, caspase-3.[11][12] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[11][12]
Caption: Topoisomerase IIα inhibition by pyrimidine derivatives leading to apoptosis.
Conclusion and Future Directions
Pyrimidine derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their diverse chemical space allows for the fine-tuning of their cytotoxic potency and selectivity against various cancer types. The comparative data presented in this guide highlights the significant potential of certain thieno[2,3-d]-, pyrazolo[3,4-d]-, and pyrido[2,3-d]pyrimidine derivatives as lead compounds for further optimization. A thorough understanding of their mechanisms of action, such as the inhibition of Topoisomerase IIα, is crucial for the rational design of next-generation therapeutics with improved efficacy and reduced off-target effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers actively engaged in the preclinical evaluation of these promising compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring their efficacy in combination with other anticancer agents to overcome drug resistance.
References
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Yong, J., et al. (2018). Synthesis and Preliminarily Cytotoxicity to A549, HCT116 and MCF-7 Cell Lines of thieno[2,3-d]pyrimidine Derivatives Containing Isoxazole Moiety. Bentham Science Publishers. [Link]
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The Ascendancy of Pyridopyrimidines: A Comparative Guide to Dual VEGFR-2/HER-2 Inhibition in Oncology Research
In the intricate landscape of oncology drug discovery, the simultaneous targeting of multiple signaling pathways has emerged as a cornerstone of next-generation therapeutic strategies. This guide provides an in-depth evaluation of a promising class of small molecules—pyridopyrimidines—for their dual inhibitory action against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor-2 (HER-2). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in experimental data to inform the selection and design of novel cancer therapeutics.
The Rationale for Dual Kinase Inhibition: A Synergistic Approach to Cancer Therapy
The progression of many solid tumors is driven by a complex interplay of signaling pathways that govern cell proliferation, survival, and angiogenesis. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1] HER-2, a member of the epidermal growth factor receptor (EGFR) family, is a well-established oncogene whose overexpression drives the growth of several cancers, most notably breast cancer.
The co-expression and crosstalk between the VEGFR and HER-2 pathways present a compelling case for dual inhibition. Targeting both pathways simultaneously can deliver a multipronged attack on tumor growth, addressing both the angiogenic "supply lines" and the proliferative "engine" of the cancer cells.
Pyridopyrimidines: A Privileged Scaffold for Kinase Inhibition
The pyridopyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to serve as a versatile backbone for the design of potent kinase inhibitors. Its structural features allow for the strategic placement of various substituents to optimize binding affinity and selectivity for the ATP-binding pockets of target kinases. Recent research has highlighted the potential of pyridopyrimidine derivatives as effective dual inhibitors of both VEGFR-2 and HER-2.
Comparative Analysis of Inhibitory Potency
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
This section compares the in vitro inhibitory activities of select pyridopyrimidine derivatives against VEGFR-2 and HER-2, benchmarked against established kinase inhibitors, Lapatinib (a known HER-2 inhibitor) and Apatinib (a potent VEGFR-2 inhibitor).
| Compound | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| Pyridopyrimidine 5a | VEGFR-2 | 0.217 ± 0.020 | Apatinib | VEGFR-2 | 0.001 |
| HER-2 | 0.168 ± 0.009 | Lapatinib | HER-2 | 0.131 ± 0.012 | |
| Pyridopyrimidine 5e | VEGFR-2 | 0.124 ± 0.011 | |||
| HER-2 | 0.077 ± 0.003 |
Data for Pyridopyrimidine derivatives and Lapatinib are from in vitro kinase assays.[2] Apatinib IC50 value is from a cell-free kinase assay.[3][4]
The data clearly demonstrates that the pyridopyrimidine scaffold can be effectively tailored to achieve potent dual inhibition of both VEGFR-2 and HER-2. Notably, compound 5e exhibits superior inhibitory activity against both kinases compared to the reference dual inhibitor, Lapatinib, and shows promising potency against VEGFR-2 when compared to the highly selective inhibitor, Apatinib.[2]
Understanding the Mechanism: Signaling Pathway Inhibition
To appreciate the impact of these inhibitors, it is crucial to visualize their points of intervention within the cellular signaling cascades.
Detailed Protocol: In Vitro VEGFR-2/HER-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 values of test compounds.
Materials:
-
Recombinant human VEGFR-2 or HER-2 enzyme
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test pyridopyrimidine compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare the Kinase Reaction Buffer: Prepare the kinase assay buffer as specified by the enzyme manufacturer.
-
Prepare Serial Dilutions of the Test Compound: Dissolve the pyridopyrimidine compound in DMSO to create a stock solution. Perform serial dilutions in the kinase assay buffer to achieve a range of concentrations to be tested.
-
Set up the Kinase Reaction:
-
In a 96-well plate, add the diluted test compound to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Add the recombinant VEGFR-2 or HER-2 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for HER-2, HUVEC for VEGFR-2)
-
Complete cell culture medium
-
Test pyridopyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the pyridopyrimidine compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Design Rationale
The potent dual inhibitory activity of pyridopyrimidine derivatives like 5e can be attributed to specific structural features. [2]The pyridopyrimidine core serves as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase domain. The substituents on this core are crucial for achieving potency and selectivity.
For instance, the presence of a 2,4-dichlorophenyl group in compound 5e likely contributes to favorable hydrophobic interactions within the ATP-binding pockets of both VEGFR-2 and HER-2. [2]Further optimization of these substituents based on co-crystal structures of the inhibitors bound to their target kinases can guide the rational design of next-generation pyridopyrimidines with enhanced dual inhibitory profiles and improved pharmacokinetic properties.
Conclusion
Pyridopyrimidines represent a highly promising class of dual VEGFR-2/HER-2 inhibitors with the potential for significant impact in oncology drug discovery. The experimental data presented in this guide demonstrates their ability to potently inhibit both key cancer-driving pathways. The detailed protocols provided offer a robust framework for the in-house evaluation and comparison of novel pyridopyrimidine derivatives. As our understanding of the intricate signaling networks in cancer deepens, the rational design of such multi-targeted inhibitors will undoubtedly play a pivotal role in the development of more effective and durable cancer therapies.
References
-
Selleckchem. Apatinib | ≥99%(HPLC) | Selleck | VEGFR 阻害剤. [Link]
-
Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 13(11), 1381-1402. [Link]
-
Li, J., et al. (2021). Apatinib has anti-tumor effects and induces autophagy in lung cancer cells with high expression of VEGFR-2. Journal of Thoracic Disease, 13(8), 4832–4843. [Link]
-
Karmalawy, A. O., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Medicinal Chemistry, 13(11), 1381-1402. [Link]
-
Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals (Basel, Switzerland), 15(10), 1262. [Link]
-
Cheng, X., et al. (2018). Targeting autophagy enhances apatinib-induced apoptosis via endoplasmic reticulum stress for human colorectal cancer. Cell Death & Disease, 9(5), 559. [Link]
-
Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
Serya, R. A., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838–852. [Link]
-
ResearchGate. SAR of thienopyrimidines as VEGFR-2 inhibitors. [Link]
-
ResearchGate. Rationale of molecular design for synthesis of novel VEGFR-2 inhibitors. [Link]
-
Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
-
El-Damasy, A. K., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research, 86(1), e70056. [Link]
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- 4. selleck.co.jp [selleck.co.jp]
Safety Operating Guide
Personal protective equipment for handling 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Comprehensive Safety and Handling Guide: 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
This guide provides essential safety and handling protocols for this compound (CAS No: 33359-68-1). As a research chemical, comprehensive hazard information may not be fully available. Therefore, this document synthesizes established best practices for handling analogous chemical structures, such as pyridine-carboxylic acids and pyrimidine derivatives, to ensure the highest degree of safety in the laboratory. The procedural recommendations herein are designed to be a self-validating system of safety for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is mandatory. Based on the known hazards of structurally related compounds, such as pyridine-2-carboxylic acid and pyrimidine-2-carboxylic acid, this compound should be handled as a substance that is potentially:
All laboratory personnel must treat this compound with a high degree of caution, assuming it possesses these hazards until proven otherwise by validated toxicological data.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE approach is critical to mitigate the risks of exposure. The minimum required PPE for handling this compound is outlined below.[4][5][6]
| Protection Type | Specific Requirement | Rationale |
| Body Protection | Flame-resistant lab coat | Protects skin and clothing from splashes and spills.[7] Flame-resistant material is a best practice when working with any organic chemical. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact.[7][8] Double-gloving enhances protection against potential permeation. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes.[4][7] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.[7][8] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method for preventing inhalation exposure.[4] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection. |
Diagram: PPE Selection Workflow
Caption: A logical workflow for selecting the appropriate PPE.
Operational Plan: From Benchtop to Disposal
Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.
Handling and Use
-
Preparation : Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. The work area should be clean and uncluttered. Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer :
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of any dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
During the Reaction :
-
Keep all containers with the compound tightly closed when not in use.
-
Clearly label all vessels containing the compound.
-
Continuously work within the fume hood.
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
-
Waste Segregation : All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Chemical Waste : Unused compound and solutions should be collected in a clearly labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Disposal Compliance : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]
Diagram: Chemical Handling and Disposal Workflow
Caption: Step-by-step procedure for handling and disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material and clean the area, wearing appropriate PPE. For large spills, evacuate the lab and contact your institution's EHS. |
Conclusion
The protocols outlined in this guide are based on a conservative risk assessment in the absence of complete toxicological data for this compound. By adhering to these procedures, researchers can create a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (n.d.).
- UAH Laboratory Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Personal Protective Equipment - Auburn University Business and Administration. (n.d.).
- Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific Chemicals, Inc.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
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- 2. fishersci.com [fishersci.com]
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- 4. uah.edu [uah.edu]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
